molecular formula C21H26N2O6S B15615270 Catharanthine Sulfate

Catharanthine Sulfate

Cat. No.: B15615270
M. Wt: 434.5 g/mol
InChI Key: ULBHCCBAHJWZET-PSDGQETPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catharanthine Sulfate is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13?,19?,21-;/m0./s1

InChI Key

ULBHCCBAHJWZET-PSDGQETPSA-N

Origin of Product

United States

Foundational & Exploratory

Catharanthine Sulfate: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the semi-synthesis of the potent chemotherapeutic agents vinblastine (B1199706) and vincristine.[1] While its role as a biosynthetic intermediate is well-established, catharanthine itself, particularly in its sulfate (B86663) salt form which offers enhanced aqueous solubility, exhibits significant anti-cancer properties. This technical guide provides a comprehensive overview of the mechanism of action of catharanthine sulfate in cancer cells, detailing its molecular targets, effects on cellular processes, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of microtubule dynamics.[1] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a critical role in various cellular functions, most notably in the formation of the mitotic spindle during cell division.[2]

Catharanthine, like other vinca (B1221190) alkaloids, interacts directly with tubulin, inhibiting its polymerization into microtubules.[3][4] This disruption of microtubule assembly leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.[1][2][5] Analytical ultracentrifuge studies have shown that catharanthine can induce the self-association of tubulin into linear polymers, and binding studies indicate a polymerization-linked binding of one catharanthine molecule per tubulin α-β dimer.[3]

Quantitative Data: In Vitro Efficacy of Catharanthine

The cytotoxic and anti-proliferative effects of catharanthine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. It is important to note that while the sulfate salt is commonly used for its solubility, the specific salt form is not always explicitly stated in the literature.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Liver CarcinomaNot explicitly stated, but dose-dependent effects observed up to 200 µM[6]
HTB-26Breast Cancer10 - 50[7]
PC-3Pancreatic Cancer10 - 50[7]
HCT116Colorectal Carcinoma~22.4[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[4][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.[10]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (e.g., 100 mM).[11]

  • Reaction Setup: In a pre-warmed 96-well plate, add various concentrations of this compound. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution and GTP (final concentration ~1 mM) to each well.[11]

  • Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set at 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).[10]

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol:

  • Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Fixation: Wash the cells with cold PBS and then fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise while vortexing to prevent cell clumping. Incubate for at least 30 minutes on ice.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to degrade RNA and ensure only DNA is stained).[12][13]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[7][14]

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate the cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Signaling Pathways Modulated by this compound

Induction of Apoptosis: The Intrinsic Pathway

Catharanthine-induced cell cycle arrest can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Treatment with catharanthine and related alkaloids has been shown to alter the ratio of pro- to anti-apoptotic Bcl-2 family proteins, favoring apoptosis.[15][16] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[1][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][8]

Apoptosis_Pathway Catharanthine This compound Tubulin Tubulin Polymerization Catharanthine->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bax/Bcl-2 Ratio ↑ Mitotic_Arrest->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Modulation of Autophagy

Recent studies have suggested that in addition to apoptosis, catharanthine can also induce autophagy in cancer cells.[6] Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. In the context of catharanthine treatment in HepG2 liver carcinoma cells, it has been shown to activate autophagy signaling pathways.[6]

This involves the upregulation of key autophagy-related genes such as LC3 (Microtubule-associated protein 1A/1B-light chain 3) and Beclin-1.[6] The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.[17] Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagy.[17][18] Furthermore, catharanthine has been observed to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, a key negative regulator of autophagy.[6]

Autophagy_Pathway Catharanthine This compound mTOR mTOR Pathway Catharanthine->mTOR Beclin1 Beclin-1 ↑ Catharanthine->Beclin1 mTOR->Beclin1 PI3K_Complex Class III PI3K Complex Activation Beclin1->PI3K_Complex Autophagosome_Nucleation Autophagosome Nucleation PI3K_Complex->Autophagosome_Nucleation LC3 LC3-I to LC3-II Conversion ↑ Autophagosome_Nucleation->LC3 Autophagosome_Formation Autophagosome Formation LC3->Autophagosome_Formation Autophagic_Cell_Death Autophagic Cell Death Autophagosome_Formation->Autophagic_Cell_Death

Caption: Autophagy signaling pathway modulated by this compound.

Experimental Workflow Overview

The investigation of this compound's mechanism of action typically follows a structured workflow, beginning with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental_Workflow start Start cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity tubulin_assay In Vitro Tubulin Polymerization Assay cytotoxicity->tubulin_assay cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) tubulin_assay->pathway_analysis cell_cycle->pathway_analysis apoptosis_assay->pathway_analysis end Conclusion pathway_analysis->end

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

This compound demonstrates significant anti-cancer potential primarily through the disruption of microtubule polymerization. This leads to mitotic arrest, predominantly in the G2/M phase of the cell cycle, and subsequently induces programmed cell death via the intrinsic apoptotic pathway. Furthermore, evidence suggests that this compound can modulate autophagy, presenting another avenue for its anti-neoplastic activity. The detailed experimental protocols and an understanding of the involved signaling pathways provided in this guide serve as a valuable resource for the continued investigation and potential clinical development of this compound as a therapeutic agent in oncology. Further research is warranted to fully elucidate the interplay between apoptosis and autophagy in response to this compound treatment and to explore its efficacy in a broader range of cancer models.

References

The Biosynthesis of Catharanthine in Catharanthus roseus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of catharanthine (B190766), a critical precursor to the anticancer drugs vinblastine (B1199706) and vincristine, within the medicinal plant Catharanthus roseus. This document delves into the core enzymatic steps, its complex regulation, quantitative production data, and detailed experimental protocols relevant to the field of natural product biosynthesis and metabolic engineering.

Overview of the Terpenoid Indole (B1671886) Alkaloid (TIA) Pathway

The biosynthesis of Terpenoid Indole Alkaloids (TIAs) in C. roseus is a complex metabolic network responsible for producing over 130 different compounds.[1] This pathway is a confluence of two major primary metabolic routes:

The condensation of tryptamine and secologanin by the enzyme Strictosidine (B192452) Synthase (STR) marks the entry point into the TIA pathway, forming the central precursor, strictosidine.[1][3] From this single precursor, a vast array of monomeric alkaloids, including catharanthine and its coupling partner vindoline, are synthesized through a series of branching pathways.[2][4]

The Core Biosynthetic Pathway of Catharanthine

The biosynthesis of catharanthine from strictosidine is a multi-enzyme process that proceeds through several unstable intermediates. While much of the pathway has been elucidated, some steps remain under investigation.[5][6] The currently accepted pathway involves the conversion of strictosidine into the key intermediate precondylocarpine acetate (B1210297), which is then cyclized to form the iboga-type scaffold of catharanthine.

The key enzymatic steps are as follows:

  • Deglycosylation : Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to produce strictosidine aglycone. This aglycone is highly unstable and rapidly converts to other intermediates.

  • Formation of Geissoschizine : The strictosidine aglycone is converted to 19-E-geissoschizine. This crucial step is catalyzed by Geissoschizine Synthase (GS) , an NADPH-dependent reductase that represents a key branch point in the pathway.[7]

  • Oxidation and Rearrangement : Geissoschizine Oxidase (GO) , a cytochrome P450 enzyme, oxidizes geissoschizine.[8] This is followed by the action of two reductases, Redox1 and Redox2 , to form stemmadenine (B1243487).

  • Acetylation : Stemmadenine Acetyltransferase (SAT) acetylates stemmadenine to form stemmadenine acetate.

  • Formation of Precondylocarpine Acetate : Stemmadenine acetate is oxidized by Precondylocarpine Acetate Synthase (PAS) .

  • Reduction : Dihydroprecondylocarpine Acetate Synthase (DPAS) , a reductase, acts on the product of PAS.

  • Cyclization : Finally, Catharanthine Synthase (CS) catalyzes a [4+2] cycloaddition (Diels-Alder) reaction to form the characteristic iboga alkaloid structure of catharanthine from an unstable intermediate known as dehydrosecodine.[9][10]

Catharanthine Biosynthesis Pathway Core Catharanthine Biosynthetic Pathway cluster_upstream Upstream Precursors cluster_core Core Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone (unstable) Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19-E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Stemmadenine_Acetate Stemmadenine Acetate Geissoschizine->Stemmadenine_Acetate GO, Redox1/2, SAT Dehydrosecodine Dehydrosecodine (unstable) Stemmadenine_Acetate->Dehydrosecodine PAS, DPAS Catharanthine Catharanthine Dehydrosecodine->Catharanthine CS

Figure 1. Simplified enzymatic cascade from precursors to catharanthine.

Regulation of Catharanthine Biosynthesis

The production of catharanthine is tightly regulated at multiple levels, including transcriptional control and response to external stimuli.

Transcriptional Regulation: A key family of transcription factors known as the AP2/ERF-domain proteins, particularly ORCA3 (Octadecanoid-responsive Catharanthus AP2-domain protein 3) , plays a major positive regulatory role. ORCA3 can be induced by signaling molecules like jasmonates and, in turn, activates the expression of several TIA pathway genes, including Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR). Overexpression of ORCA3 has been shown to increase the expression of multiple pathway genes and enhance alkaloid accumulation.

Elicitor-Mediated Regulation: The biosynthesis of TIAs is a defense-related pathway and can be significantly induced by elicitors, which mimic pathogen attacks. Methyl jasmonate (MeJA) is a well-studied elicitor that triggers a signaling cascade leading to the upregulation of transcription factors like ORCA3 and the subsequent expression of biosynthetic genes, resulting in increased catharanthine production.

Regulatory Pathway Regulation of Catharanthine Biosynthesis cluster_genes Biosynthetic Genes MeJA Methyl Jasmonate (Elicitor) Signal_Cascade Jasmonate Signaling Cascade MeJA->Signal_Cascade induces ORCA3 ORCA3 Transcription Factor Signal_Cascade->ORCA3 activates STR_gene STR ORCA3->STR_gene upregulates transcription of SGD_gene SGD ORCA3->SGD_gene upregulates transcription of GS_gene GS ORCA3->GS_gene upregulates transcription of CS_gene CS ORCA3->CS_gene upregulates transcription of Catharanthine Catharanthine Accumulation STR_gene->Catharanthine leads to SGD_gene->Catharanthine leads to GS_gene->Catharanthine leads to CS_gene->Catharanthine leads to

Figure 2. Jasmonate signaling cascade regulating TIA gene expression.

Quantitative Analysis of Catharanthine Production

The native concentration of catharanthine in C. roseus leaves is very low. Various metabolic engineering and biotechnology strategies have been employed to enhance its production. The following tables summarize representative quantitative data from different studies.

Table 1: Catharanthine Production in Engineered Microbial Systems

Host OrganismEngineering StrategyTiter of Catharanthine (µg/L)Reference
Saccharomyces cerevisiaeDe novo biosynthesis via 32 heterologous genes527.1[6]
Saccharomyces cerevisiaeFed with 19E-geissoschizine0.28% conversion yield[11]

Table 2: Catharanthine Production in C. roseus Cultures with Elicitation

Culture SystemElicitor / TreatmentFold Increase in CatharanthineReference
Hairy RootsOverexpression of ORCA3 and SGDup to 2.03-fold[9] (from another source)
Cell SuspensionMethyl Jasmonate (MeJA)Significantly increased[12] (from another source)
Whole Plant (Leaves)ĸ-Carrageenan (800 ppm)Highest value vs. control[13] (from another source)

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in catharanthine biosynthesis research.

Metabolite Extraction and Quantification by HPLC

This protocol outlines the extraction of alkaloids from C. roseus leaf tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

1. Extraction:

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen, or oven-dry at 40°C for several days.[14]

  • Grind the tissue to a fine powder using a mortar and pestle.

  • Extract the powdered leaf material (e.g., 5 g) with 90% ethanol (B145695) (e.g., 3 x 30 mL) for 12 hours each at room temperature.[11]

  • Combine the ethanol extracts, filter, and concentrate under vacuum.

  • Resuspend the concentrate in water, acidify with 3% HCl, and wash with an equal volume of hexane (B92381) to remove non-polar compounds. Discard the hexane phase.[11]

  • Basify the aqueous phase to pH 8.5 with ammonia (B1221849) solution and extract three times with an equal volume of chloroform (B151607) or dichloromethane.[11]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum.

  • Re-dissolve the final residue in a known volume of methanol (B129727) for HPLC analysis.[11]

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.1 M, pH 3.5).[11] An example gradient could be: Acetonitrile and 5 mM phosphate buffer (pH 6.0).[14]

  • Flow Rate: 1.0 - 1.2 mL/min.[11]

  • Detection: UV detection at 254 nm.[11][14]

  • Quantification: Create a standard curve using a certified catharanthine standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

HPLC Workflow Workflow for Catharanthine Quantification Start Plant Tissue (Leaves) Grind Grind to Fine Powder Start->Grind Extract Solvent Extraction (e.g., Ethanol) Grind->Extract Partition Acid-Base Partitioning (Hexane/Chloroform) Extract->Partition Concentrate Evaporate to Dryness Partition->Concentrate Reconstitute Reconstitute in Methanol Concentrate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Analyze Chromatographic Separation (C18 Column) Inject->Analyze Detect UV Detection (254 nm) Analyze->Detect Quantify Quantify using Standard Curve Detect->Quantify

Figure 3. General workflow for HPLC-based quantification of catharanthine.

Gene Expression Analysis by qRT-PCR

This protocol details the measurement of transcript levels for catharanthine biosynthetic genes.

1. RNA Extraction:

  • Harvest C. roseus tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.[6][15]

2. cDNA Synthesis (Reverse Transcription):

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers, following the manufacturer's instructions.[6][16]

3. Quantitative PCR (qPCR):

  • Design and validate primers specific to the target genes (e.g., STR, GS, CS) and a stable reference gene (e.g., Actin, Ubiquitin) for normalization.

  • Prepare the qPCR reaction mix on ice, containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.[16]

  • Perform the qPCR reaction in a real-time PCR machine using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[16]

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between different samples (e.g., treated vs. control).

In Vitro Enzyme Assays

This section describes general approaches for assaying the activity of key enzymes in the pathway.

1. Crude Protein / Microsomal Fraction Extraction:

  • For Soluble Enzymes (e.g., STR, GS):

    • Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with β-mercaptoethanol).
    • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris, mitochondria, and chloroplasts.
    • The resulting supernatant contains the soluble cytosolic proteins and can be used directly or further purified.

  • For Membrane-Bound Enzymes (e.g., GO - a P450):

    • Perform initial homogenization and low-speed centrifugation (e.g., 12,000 x g) as for soluble enzymes.
    • To the resulting supernatant, add MgCl₂ to a final concentration of ~50 mM to precipitate the microsomal fraction.
    • Pellet the microsomes by centrifugation (12,000 x g, 10 min).
    • Resuspend the microsomal pellet in a suitable buffer for the assay. This fraction is enriched in endoplasmic reticulum-bound proteins like P450s.

2. Specific Enzyme Assay (Example: Strictosidine Synthase):

  • Prepare a reaction mixture containing extraction buffer, the enzyme extract, and substrates tryptamine (e.g., 0.3 mM) and secologanin.[10]

  • Initiate the reaction by adding one of the substrates. Incubate at 30-37°C for a defined period (e.g., 20-60 minutes).

  • Stop the reaction (e.g., by adding methanol or adjusting pH).

  • Analyze the formation of the product (strictosidine) or the consumption of a substrate (tryptamine) using HPLC.

3. Assay for Downstream Enzymes (e.g., GO, CS):

  • These assays often require heterologously expressed and purified enzymes, as their activity can be difficult to detect in crude extracts.

  • Geissoschizine Oxidase (GO) Assay: Incubate purified GO (often as a microsomal preparation from yeast) with its substrate 19-E-geissoschizine in a buffered solution (e.g., HEPES pH 7.5) with an NADPH-regenerating system (for P450s). Monitor the formation of products by LC-MS.[3]

  • Catharanthine Synthase (CS) Assay: Incubate purified CS with the unstable substrate generated in situ from precondylocarpine acetate by the action of DPAS. The reaction is typically performed in a buffer like TRIS-HCl pH 8.5.[5] The formation of catharanthine is monitored by UPLC-MS/MS.[5]

Conclusion and Future Prospects

The biosynthetic pathway to catharanthine is a testament to the intricate and highly organized nature of plant specialized metabolism. While the core enzymatic steps have been largely identified, further research is needed to fully understand the transport of intermediates between different cellular compartments and the precise regulatory networks that govern the flux through the pathway. Advances in synthetic biology, including the reconstruction of the pathway in microbial hosts like yeast, offer promising avenues for the sustainable and scalable production of catharanthine and its valuable derivatives.[6] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore, understand, and engineer this vital metabolic pathway.

References

Catharanthine Sulfate: A Key Precursor in the Biomimetic Synthesis of Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a dimeric indole (B1671886) alkaloid isolated from Catharanthus roseus, is a cornerstone of cancer chemotherapy, primarily used in the treatment of lymphomas, leukemias, and certain solid tumors. Its complex molecular architecture has posed a significant challenge for total synthesis. Modern synthetic strategies have increasingly focused on biomimetic approaches that mimic the plant's biosynthetic pathways. A pivotal breakthrough in this area has been the development of an iron(III)-promoted coupling of two monomeric alkaloid precursors: catharanthine (B190766) and vindoline (B23647). This guide provides a detailed technical overview of the use of Catharanthine Sulfate (B86663) as a stable and effective precursor in this crucial coupling reaction for the synthesis of Vinblastine.

The Fe(III)-promoted coupling offers significant advantages over older methods, such as the Polonovski-Potier reaction, by providing high diastereoselectivity for the natural C16' configuration under milder conditions.[1] The reaction is believed to proceed through a radical cation-mediated mechanism, where the oxidation of catharanthine by an Fe(III) salt initiates a cascade of fragmentation and stereoselective coupling with vindoline.[1] This process ultimately leads to the formation of anhydrovinblastine (B1203243), a key intermediate that can be further oxidized to Vinblastine.

The Role and Chemical Properties of Catharanthine Sulfate

Catharanthine is typically available as its sulfate salt to enhance its stability and ease of handling. In the context of the Fe(III)-promoted coupling reaction, the acidic reaction medium facilitates the in-situ generation of the active catharanthine species. The use of this compound is therefore a practical and efficient starting point for the synthesis.

Vinblastine Synthesis: Reaction Pathways and Logical Workflow

The synthesis of Vinblastine from Catharanthine and Vindoline can be approached via two primary pathways: a two-step synthesis proceeding through the isolation of anhydrovinblastine, or a more streamlined one-pot synthesis that directly yields Vinblastine.

G cluster_start Starting Materials cluster_reagents1 Coupling Reagents cluster_path1 Two-Step Synthesis cluster_path2 One-Pot Synthesis Catharanthine This compound Coupling Fe(III)-Promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling FeCl3 FeCl₃ FeCl3->Coupling Solvent1 0.1 N HCl / CF₃CH₂OH Solvent1->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium NaBH4_reduction NaBH₄ Reduction Iminium->NaBH4_reduction Path 1 InSitu_Oxidation In-situ Oxidation (Fe₂(ox)₃, NaBH₄, Air) Iminium->InSitu_Oxidation Path 2 Anhydrovinblastine Anhydrovinblastine NaBH4_reduction->Anhydrovinblastine Oxidation Oxidation (e.g., Fe(III)/NaBH₄/Air) Anhydrovinblastine->Oxidation Vinblastine Vinblastine Oxidation->Vinblastine Leurosidine Leurosidine Oxidation->Leurosidine InSitu_Oxidation->Vinblastine InSitu_Oxidation->Leurosidine

Fig. 1: Synthetic pathways to Vinblastine from this compound.

Quantitative Data Summary

The efficiency of the Fe(III)-promoted coupling and subsequent oxidation steps has been well-documented, with yields varying based on the specific protocol employed. The following tables summarize the quantitative data from key studies.

PrecursorProductReagentsYield (%)Reference
CatharanthineAnhydrovinblastineFeCl₃, NaBH₄90[2]
CatharanthineVinblastineFeCl₃, Fe₂(ox)₃, NaBH₄, Air40-43[3]
CatharanthineLeurosidineFeCl₃, Fe₂(ox)₃, NaBH₄, Air20-23[3]
CatharanthineAnhydrovinblastineFeCl₃, Fe₂(ox)₃, NaBH₄, Air10[2]

Table 1: Yields of Key Products in Vinblastine Synthesis

ProductDiastereomeric Ratio (Vinblastine:Leurosidine)Combined Yield of C20' Alcohols (%)Reference
Vinblastine/Leurosidine2:162-69[3]

Table 2: Diastereoselectivity and Combined Yields

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Vinblastine and its key intermediate, anhydrovinblastine, adapted from the work of Boger and colleagues.

Protocol 1: One-Pot Synthesis of Vinblastine

This protocol describes a direct, one-pot conversion of catharanthine and vindoline to vinblastine.

Materials:

  • This compound

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Iron(III) oxalate (B1200264) (Fe₂(C₂O₄)₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

  • Stir the solution at room temperature (23-25 °C).

  • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

  • Stir the reaction mixture for 3 hours at room temperature under an inert atmosphere (e.g., Argon).

  • In a separate flask, prepare a solution of Fe₂(C₂O₄)₃ (10 equiv) in deionized water. Cool this solution to 0 °C in an ice bath and saturate it with air by bubbling air through the solution.

  • Add the reaction mixture from step 4 to the Fe₂(C₂O₄)₃ solution at 0 °C.

  • Carefully add solid NaBH₄ (20 equiv) portion-wise to the resulting mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Vinblastine and Leurosidine.

Protocol 2: Synthesis of Anhydrovinblastine

This protocol outlines the synthesis of the anhydrovinblastine intermediate.

Materials:

  • This compound

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

  • Stir the solution at room temperature (23-25 °C).

  • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

  • Stir the reaction mixture for 2-3 hours at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add solid NaBH₄ portion-wise to the reaction mixture until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield anhydrovinblastine.

Mechanistic Overview of the Fe(III)-Promoted Coupling

The currently accepted mechanism for the Fe(III)-promoted coupling of catharanthine and vindoline involves the following key steps:

G Catharanthine Catharanthine Radical_Cation Catharanthine Radical Cation Catharanthine->Radical_Cation - e⁻ Fe2_1 Fe(II) Fe3_1 Fe(III) Fragmentation Oxidative Fragmentation Radical_Cation->Fragmentation Iminium_Intermediate Iminium Intermediate Fragmentation->Iminium_Intermediate Coupled_Iminium Coupled Iminium Ion Iminium_Intermediate->Coupled_Iminium Vindoline Vindoline Vindoline->Coupled_Iminium Anhydrovinblastine Anhydrovinblastine Coupled_Iminium->Anhydrovinblastine Vinblastine Vinblastine Coupled_Iminium->Vinblastine NaBH4 NaBH₄ NaBH4->Anhydrovinblastine Reduction Fe3_Air_NaBH4 Fe(III) / Air / NaBH₄ Fe3_Air_NaBH4->Vinblastine Oxidation & Reduction

Fig. 2: Proposed mechanism for the Fe(III)-promoted coupling and oxidation.

Conclusion

The use of this compound as a precursor in the Fe(III)-promoted biomimetic synthesis of Vinblastine represents a significant advancement in the production of this vital chemotherapeutic agent. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals. This methodology not only provides an efficient route to Vinblastine but also opens avenues for the synthesis of novel analogues with potentially improved therapeutic properties. The robust and stereoselective nature of this reaction underscores its importance in both academic research and industrial applications.

References

The Biological Activity of Catharanthine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a key precursor in the biosynthesis of the potent anticancer agents vinblastine (B1199706) and vincristine. While its role as a biosynthetic intermediate is well-established, catharanthine itself, particularly as its sulfate (B86663) salt, exhibits a range of biological activities. This technical guide provides a comprehensive overview of the biological activities of catharanthine sulfate, with a focus on its cardiovascular and anti-mitotic effects. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways.

Cardiovascular Effects: Voltage-Gated L-Type Ca2+ Channel Inhibition

This compound has demonstrated significant cardiovascular effects, primarily attributed to its inhibitory action on voltage-gated L-type Ca2+ channels (VOCCs).[1][2][3] This inhibition leads to vasodilation and a subsequent reduction in blood pressure, making it a compound of interest for cardiovascular research.[4][5][6]

Mechanism of Action

This compound directly blocks the influx of extracellular Ca2+ into vascular smooth muscle cells and cardiomyocytes by inhibiting L-type VOCCs.[2][7] This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase, leading to smooth muscle relaxation, vasodilation, and a decrease in heart rate and contractility.[2][3] Notably, the vasodilatory effect of catharanthine appears to be endothelium-independent.[3]

Quantitative Data: Inhibitory Potency

The inhibitory effects of this compound on VOCCs and its vasodilatory properties have been quantified in various preclinical models.

Preparation / Cell TypeAgonist / ConditionIC50 (µM)Reference
Rat Aortic RingsPhenylephrine (B352888)28[2]
Rat Aortic RingsKCl34[2]
Rat Small Mesenteric ArteryPhenylephrine3[2]
Rat Small Mesenteric ArteryKCl6[2]
PE-Constricted Mesenteric Arteries (Inner Diameter)-10[2]
PE-Constricted Mesenteric Arteries (Intracellular Ca2+)-16[2]
Vascular Smooth Muscle Cells (VSMCs) of Mesenteric ArteryL-type Ca2+ Channel Currents8[2][8]
CardiomyocytesL-type Ca2+ Channel Currents220[2][8]
TE671-hα1β1γδ cells (muscle-type nicotinic acetylcholine (B1216132) receptors)(+/-)-epibatidine-induced Ca2+ influx17-25[9]
Experimental Protocols

This protocol describes a standard method for assessing the vasorelaxant effects of this compound using isolated rat aortic rings.[1]

  • Tissue Preparation: Euthanize male Wistar or Sprague-Dawley rats (220-280 g) and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit (KH) solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2. The lower hook is fixed, while the upper hook is connected to an isometric force transducer.

  • Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KH solution every 15-20 minutes.

  • Viability and Endothelial Integrity Check: Test the viability of the rings by inducing a contraction with 70-80 mM KCl. To check for endothelial integrity, pre-contract the rings with phenylephrine (PE, 0.1-1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved with PE, cumulatively add this compound to the organ bath to obtain a concentration-response curve.

  • Data Analysis: Record the relaxation responses as a percentage of the PE-induced contraction. Calculate the IC50 value from the concentration-response curve.

This protocol outlines a method for the direct measurement of arterial blood pressure and other hemodynamic parameters in anesthetized rats.[1][2]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats with an intraperitoneal injection of a ketamine and xylazine (B1663881) mixture.

  • Catheter Implantation: Implant catheters in the right jugular vein for intravenous drug administration and the right carotid artery for monitoring blood pressure and heart rate. For more detailed cardiac function analysis, insert a pressure-volume catheter into the left ventricle via the right carotid artery.

  • Drug Administration: Administer this compound intravenously in a dose-dependent manner (e.g., 0.5-20 mg/kg).

  • Data Acquisition: Continuously record hemodynamic parameters, including blood pressure, heart rate, left ventricular systolic pressure, and the maximal rate of pressure development (dP/dtmax).

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline in response to different doses of this compound.

Signaling Pathway Diagram

Catharanthine_Cardiovascular_Pathway cluster_activation Catharanthine This compound Ca_Channel Voltage-Gated L-Type Ca2+ Channel (VOCC) Catharanthine->Ca_Channel Ca_Influx Ca2+ Influx Catharanthine->Ca_Influx Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Increases Vasodilation Vasodilation Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC MLC_P Phosphorylated MLC Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Leads to Contraction->Vasodilation Catharanthine_Antimitotic_Pathway Catharanthine This compound Tubulin Tubulin Dimers Catharanthine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Polymerization Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Catharanthine_Autophagy_Pathway Catharanthine This compound mTOR mTOR Catharanthine->mTOR Inhibits ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates Cell_Death Autophagic Cell Death Autophagy->Cell_Death Leads to

References

The Discovery and Isolation of Catharanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation of Catharanthine, a pivotal monoterpenoid indole (B1671886) alkaloid. Sourced primarily from the medicinal plant Catharanthus roseus, Catharanthine is a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine. This document details the historical context of its discovery, its natural biosynthetic pathway, and a comparative analysis of various extraction and purification protocols.

Discovery and Significance

The journey to the discovery of Catharanthine is intrinsically linked to the broader investigation of alkaloids from Catharanthus roseus (formerly Vinca (B1221190) rosea). In the mid-20th century, researchers were drawn to this plant due to its use in traditional medicine for treating diabetes. While its hypoglycemic properties were being investigated, scientists serendipitously discovered that extracts of the plant possessed potent anti-leukemic and marrow-suppressing activities. This pivotal finding led to the isolation and characterization of several complex indole alkaloids, including the clinically significant anticancer drugs vinblastine and vincristine.

Catharanthine, along with vindoline, was identified as one of the major alkaloidal constituents of C. roseus. Its structural elucidation revealed it to be a key biosynthetic precursor to the dimeric vinca alkaloids. This discovery was a landmark in natural product chemistry and drug development, as it opened the door to the semi-synthesis of vinblastine and vincristine, which are present in the plant at extremely low concentrations, making their direct extraction economically unviable.

Biosynthesis of Catharanthine in Catharanthus roseus

Catharanthine is a product of the intricate terpenoid indole alkaloid (TIA) biosynthetic pathway, a complex network of enzymatic reactions that combines precursors from two primary metabolic routes: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The shikimate pathway provides the indole moiety in the form of tryptamine (B22526), while the MEP pathway yields the terpene component, secologanin. The condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the central precursor from which a vast array of TIAs, including Catharanthine, are derived. The exact enzymatic steps leading from strictosidine to Catharanthine are still under investigation.

G Biosynthetic Pathway of Catharanthine Shikimate_Pathway Shikimate Pathway Tryptamine Tryptamine Shikimate_Pathway->Tryptamine MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin->Strictosidine Strictosidine Synthase Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Enzymatic Steps

A simplified diagram of the biosynthetic pathway leading to Catharanthine.

Extraction of Catharanthine from Catharanthus roseus

The extraction of Catharanthine from the plant material is a critical first step in its isolation. Various methods have been developed, ranging from traditional solvent-based techniques to more modern and efficient approaches. The choice of method often depends on the desired scale, yield, and purity of the final product.

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can vary significantly. The following table summarizes the quantitative data on the yields of Catharanthine obtained through several common techniques. It is important to note that direct comparisons of purity are often difficult to ascertain from the literature, as the purity of the crude extract is highly dependent on the specific plant material and the precise experimental conditions. However, the need for further purification is a common thread across all methods to achieve high-purity Catharanthine.

Extraction MethodKey ParametersCatharanthine YieldPurity of Crude ExtractReference
Maceration 80% Ethanol (B145695), 12 h, Room TemperatureLower than NPCE and UAEContains significant impurities
Soxhlet Extraction Dichloromethane (B109758), 16 h refluxOptimized for Vindoline, but applicableContains a mixture of alkaloids and lipids[1]
Ultrasound-Assisted Extraction (UAE) 0.1 M Hydrochloric Acid, 30 minComparable to NPCEHigher efficiency than maceration
Negative-Pressure Cavitation Extraction (NPCE) 80% Ethanol, -0.075 MPa, 30 min, 3 cycles0.2843 mg/g DWHigh extraction efficiency[2]
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% Methanol (B129727) modifier, 40 min100% recoveryHigh selectivity[1]

Experimental Protocols for Extraction

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and aid in experimental design.

Protocol 1: Maceration

Maceration is a simple and widely used method for the extraction of phytochemicals.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • 80% Ethanol

  • Maceration vessel (e.g., a large flask or beaker)

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Whatman filter paper, Buchner funnel)

  • Rotary evaporator

Methodology:

  • Weigh a known amount of powdered C. roseus leaves and place it in the maceration vessel.

  • Add 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Seal the vessel and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 12 hours.

  • After 12 hours, filter the mixture to separate the extract from the plant material.

  • The plant residue can be subjected to a second and third maceration with fresh solvent to maximize the extraction yield.

  • Combine the filtrates from all extractions and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude Catharanthine extract.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • Soxhlet apparatus

  • Thimble (cellulose)

  • Dichloromethane

  • Heating mantle

  • Rotary evaporator

Methodology:

  • Accurately weigh the powdered plant material and place it in a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with dichloromethane to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the plant material.

  • The solvent will fill the extractor and, once it reaches the top of the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

  • Allow the extraction to proceed for at least 16 hours.[1]

  • After the extraction is complete, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance the extraction process.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • 0.1 M Hydrochloric acid

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Place a known amount of the powdered plant material into the extraction vessel.

  • Add a 0.1 M hydrochloric acid solution at a solid-to-liquid ratio of 1:20 (w/v).[2]

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasound for a duration of 30 minutes.[2]

  • After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and re-extract the residue with a fresh portion of the solvent.

  • Combine the supernatants from all extractions and filter to remove any remaining solid particles.

  • The acidic extract can then proceed to the purification stage, or the solvent can be removed under reduced pressure.

Protocol 4: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and efficiency.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • Supercritical fluid extractor

  • High-pressure CO₂ cylinder

  • Methanol (as a modifier)

Methodology:

  • Pack the powdered plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the carbon dioxide to its supercritical state (e.g., 250 bar and 80°C).[1]

  • Introduce methanol as a modifier to the supercritical CO₂ at a specific concentration (e.g., 6.6 vol%).[1]

  • Pass the supercritical fluid with the modifier through the extraction vessel for a set duration (e.g., 40 minutes).[1]

  • De-pressurize the fluid in a collection vessel, causing the CO₂ to return to its gaseous state and the extracted Catharanthine to precipitate.

  • Collect the precipitated extract for further purification and analysis.

Purification of Catharanthine

The crude extracts obtained from any of the above methods contain a mixture of alkaloids and other plant metabolites. Therefore, a purification step is essential to isolate Catharanthine. A common and effective method for the initial purification of alkaloids is acid-base partitioning, followed by chromatographic techniques for high-purity isolation.

Protocol 5: Acid-Base Partitioning and Column Chromatography

Materials:

  • Crude Catharanthine extract

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ammonium (B1175870) hydroxide (B78521) solution (or other base)

  • Dichloromethane (or other suitable organic solvent)

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Elution solvents (e.g., a gradient of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol)

  • Glass column for chromatography

  • Fraction collector (optional)

  • TLC plates and developing chamber for monitoring fractions

Methodology:

Part A: Acid-Base Partitioning

  • Dissolve the crude extract in a suitable organic solvent like dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid.

  • Shake the funnel vigorously and allow the layers to separate. The basic alkaloids, including Catharanthine, will be protonated and move into the acidic aqueous layer.

  • Drain the organic layer, which contains neutral and acidic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-alkaloidal compounds.

  • Carefully add ammonium hydroxide solution to the aqueous layer to basify it (pH ~9-10). This will deprotonate the alkaloids, making them soluble in an organic solvent.

  • Extract the basified aqueous layer multiple times with fresh portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a purified alkaloid mixture.

Part B: Column Chromatography

  • Prepare a silica gel slurry in the initial elution solvent and pack it into a glass column.

  • Dissolve the purified alkaloid mixture from the acid-base partitioning step in a minimal amount of the initial elution solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, or chloroform and methanol.

  • Collect the eluting fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing Catharanthine.

  • Combine the pure fractions containing Catharanthine and evaporate the solvent to obtain the isolated compound.

Workflow Diagrams

G General Workflow for Catharanthine Extraction and Purification Plant_Material C. roseus Plant Material (Dried and Powdered) Extraction Extraction (Maceration, Soxhlet, UAE, SFE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Acid-Base Partitioning, Column Chromatography) Crude_Extract->Purification Pure_Catharanthine Pure Catharanthine Purification->Pure_Catharanthine Analysis Analysis (HPLC, MS, NMR) Pure_Catharanthine->Analysis G Acid-Base Partitioning Workflow Crude_Extract Crude Extract in Organic Solvent Acid_Extraction Extract with Dilute Acid Crude_Extract->Acid_Extraction Aqueous_Layer Aqueous Layer (Protonated Alkaloids) Acid_Extraction->Aqueous_Layer Organic_Layer_1 Organic Layer (Neutral/Acidic Impurities) Acid_Extraction->Organic_Layer_1 Basification Basify Aqueous Layer (e.g., with NH4OH) Aqueous_Layer->Basification Organic_Extraction Extract with Organic Solvent Basification->Organic_Extraction Organic_Layer_2 Organic Layer (Purified Alkaloids) Organic_Extraction->Organic_Layer_2 Aqueous_Layer_2 Aqueous Layer (Salts) Organic_Extraction->Aqueous_Layer_2 Concentration Concentrate Organic Layer Organic_Layer_2->Concentration Purified_Alkaloids Purified Alkaloid Mixture Concentration->Purified_Alkaloids

References

A Technical Guide to Catharanthine Sulfate's Role in Disrupting Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which catharanthine (B190766) sulfate (B86663), a monoterpenoid indole (B1671886) alkaloid, disrupts microtubule dynamics. While primarily known as a crucial precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine, catharanthine itself exhibits significant biological activity, particularly in its interaction with the microtubule network.[1] This document details the current understanding of its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates the key signaling pathways involved. The sulfate salt of catharanthine is frequently used in research due to its enhanced aqueous solubility.[1]

Mechanism of Action: Interaction with Tubulin and Disruption of Microtubule Dynamics

The primary mechanism of catharanthine's anti-mitotic activity is its direct interaction with tubulin, the protein subunit that polymerizes to form microtubules.[1] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape.[2][3]

Unlike its dimeric derivatives, vinblastine and vincristine, which are potent inhibitors of tubulin self-assembly, catharanthine is significantly less effective in this regard, requiring a much higher molar ratio to achieve a similar inhibitory effect.[4] However, studies have shown that catharanthine can induce the self-association of tubulin into linear, indefinite polymers.[4] The binding of catharanthine to tubulin is linked to this self-association.[4]

The interaction is primarily driven by the indole part of the catharanthine molecule.[4] In the context of vinblastine, the catharanthine moiety is responsible for the cytotoxic effect, while the vindoline (B23647) portion serves as an anchor, enhancing the overall binding and activity.[4][5]

Binding studies have determined that one molecule of catharanthine binds per tubulin α-β dimer in a polymerization-linked manner.[4] This interaction, while weaker than that of vinblastine, is sufficient to perturb the delicate balance of microtubule polymerization and depolymerization, leading to a disruption of microtubule dynamics, mitotic spindle formation, and ultimately, cell cycle arrest and apoptosis.[6]

Quantitative Data: In Vitro Efficacy and Binding Affinity

The following tables summarize the key quantitative data regarding the activity of catharanthine.

Table 1: Tubulin Binding and Polymerization Data

ParameterValueReference
Binding Constant (Kb)(2.8 ± 0.4) x 103 M-1[4]
Liganded Tubulin Dimerization Constant (K2)~1 x 105 M-1[4]
Stoichiometry1 molecule of catharanthine per tubulin α-β dimer[4]

Table 2: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following values have been reported for catharanthine in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver CarcinomaNot explicitly stated, but used in experiments[6]
HTB-26Breast Cancer10 - 50[7]
PC-3Pancreatic Cancer10 - 50[7]
HCT116Colorectal Cancer22.4[7]

Note: The specific salt form (e.g., sulfate) is not always explicitly stated in the literature; however, the sulfate salt is commonly used for improved aqueous solubility in such assays.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of catharanthine sulfate on microtubule dynamics and cell viability.

3.1. In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[1][8][9][10]

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • This compound stock solution (in DMSO or appropriate solvent)

    • Temperature-controlled microplate reader

  • Protocol:

    • On ice, prepare a solution of purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • In a pre-chilled 96-well plate, add various concentrations of this compound or vehicle control.

    • Add the tubulin solution to each well.

    • To initiate polymerization, add GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. IC50 values can be calculated by determining the concentration of this compound that inhibits the rate or extent of polymerization by 50%.

3.2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

3.3. Immunofluorescence Microscopy of Microtubule Cytoskeleton

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.[8][9]

  • Principle: Cells are fixed and permeabilized to allow access of fluorescently labeled antibodies that specifically bind to tubulin, revealing the structure of the microtubule network.

  • Protocol:

    • Grow cells on glass coverslips and treat with this compound at various concentrations.

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody against α- or β-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope.

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by this compound triggers several downstream signaling pathways, primarily leading to apoptosis and autophagy.[6]

4.1. Induction of Apoptosis

Vinca (B1221190) alkaloids, in general, are known to induce apoptosis. One mechanism involves the release of pro-apoptotic proteins from the cytoskeleton.[11] Microtubule disruption can cause the release of Bim and Bmf, which are sequestered by the microtubule network.[11] Once released, these proteins can activate the intrinsic apoptotic pathway.

4.2. Activation of Autophagy and Inhibition of mTOR

Recent studies have shown that catharanthine can induce autophagy in cancer cells.[6] This process involves the upregulation of key autophagy-related genes such as LC3 and Beclin1.[6] Furthermore, catharanthine has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] Inhibition of mTOR is a known trigger for autophagy.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Tubulin Polymerization Assay

G Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Reagent Preparation cluster_reaction Reaction Setup (on ice) cluster_measurement Polymerization and Measurement cluster_analysis Data Analysis prep_tubulin Prepare purified tubulin in General Tubulin Buffer add_tubulin Add tubulin solution prep_tubulin->add_tubulin prep_drug Prepare serial dilutions of this compound add_drug Add this compound or vehicle to 96-well plate prep_drug->add_drug prep_gtp Prepare GTP solution initiate Initiate polymerization with GTP and place in reader at 37°C prep_gtp->initiate add_drug->add_tubulin add_tubulin->initiate measure Measure absorbance at 340 nm every minute for 60 minutes initiate->measure plot Plot absorbance vs. time measure->plot calculate Calculate polymerization rate and IC50 value plot->calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Catharanthine-Induced Cell Death

G Catharanthine-Induced Cell Death Pathways cluster_microtubule Microtubule Disruption cluster_autophagy Autophagy Induction cluster_apoptosis Apoptosis Induction cath This compound tubulin Tubulin cath->tubulin mTOR mTOR cath->mTOR Inhibits microtubule Microtubule Dynamics tubulin->microtubule Polymerization bim_bmf Bim / Bmf (Sequestered by Microtubules) microtubule->bim_bmf Release beclin1 Beclin1 mTOR->beclin1 lc3 LC3 mTOR->lc3 autophagy Autophagy mTOR->autophagy beclin1->autophagy lc3->autophagy apoptosis Apoptosis bim_bmf->apoptosis

Caption: Signaling pathways affected by this compound.

Conclusion

This compound, while less potent than its renowned derivatives, is a valuable research tool for studying microtubule dynamics and the cellular consequences of their disruption. Its ability to interact with tubulin, inhibit cell proliferation, and induce both apoptosis and autophagy highlights its potential as a lead compound for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted roles of this important alkaloid.

References

Spectroscopic Profile of Catharanthine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for catharanthine (B190766) sulfate (B86663), a pivotal precursor in the synthesis of potent anti-cancer agents vinblastine (B1199706) and vincristine. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, offering valuable data and experimental insights for researchers in medicinal chemistry, natural product synthesis, and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for the structural elucidation and quantification of catharanthine and its derivatives. Electrospray ionization (ESI) is a commonly employed technique, often coupled with tandem mass spectrometry (MS/MS) for detailed fragmentation analysis.

Table 1: Mass Spectrometry Data for Catharanthine

ParameterValueSource
Molecular Formula C₂₁H₂₄N₂O₂PubChem
Molecular Weight 336.4 g/mol PubChem
Monoisotopic Mass 336.1838 DaPubChem
Precursor Ion (M+H)⁺ m/z 337.19PubChem

Table 2: MS/MS Fragmentation of Catharanthine (as [M+H]⁺)

The fragmentation pattern of catharanthine provides key structural information. The most abundant fragment ion typically corresponds to the loss of the carbomethoxy group and subsequent rearrangements.

Precursor Ion (m/z)Fragment Ions (m/z)Relative AbundanceSource
337.19144.08HighPubChem
93.07MediumPubChem
173.11LowPubChem
337.19Low (Precursor)PubChem
Experimental Protocol: LC-MS/MS for Catharanthine Quantification

This protocol outlines a general method for the quantification of catharanthine in biological matrices, adapted from established procedures for vinca (B1221190) alkaloids.[1][2]

Sample Preparation:

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM).

  • Transitions:

    • Catharanthine: m/z 337.4 → 144.2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, publicly available, quantitative NMR data for catharanthine sulfate is limited, data for the free base provides a close approximation. The presence of the sulfate salt is expected to cause minor shifts in the signals of nearby protons and carbons, particularly those close to the basic nitrogen atoms.

Table 3: Predicted ¹H NMR Chemical Shifts for Catharanthine

Note: These are predicted values and may differ from experimental results. The spectrum of a crude extract of Catharanthus roseus leaves shows signals corresponding to catharanthine.[3]

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5
Olefinic Proton~5.9
Methoxy Protons~3.7
Aliphatic Protons1.0 - 4.0

Table 4: Predicted ¹³C NMR Chemical Shifts for Catharanthine

Note: These are predicted values and may differ from experimental results.

CarbonPredicted Chemical Shift (ppm)
Carbonyl Carbon~175
Aromatic Carbons110 - 140
Olefinic Carbons120 - 140
Methoxy Carbon~52
Aliphatic Carbons20 - 60
Experimental Protocol: NMR Spectroscopy of this compound

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC for full structural assignment.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the sulfate ion will introduce strong absorption bands in the 1250-1100 cm⁻¹ and 680-610 cm⁻¹ regions.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)N-H stretch (indole)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1620C=C stretch (alkene)
1600-1450C=C stretch (aromatic)
1250-1100S=O stretch (sulfate)
~1200C-O stretch (ester)
~1100C-N stretch
680-610O-S-O bend (sulfate)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

Instrument Parameters:

  • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum should be collected prior to sample analysis.

Visualizations

Catharanthine Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of catharanthine from strictosidine.

Catharanthine_Biosynthesis Strictosidine Strictosidine Intermediate1 Geissoschizine Strictosidine->Intermediate1 Strictosidine β-glucosidase Intermediate2 Stemmadenine Intermediate1->Intermediate2 Geissoschizine oxidase Intermediate3 Dehydrosecodine Intermediate2->Intermediate3 Multiple steps Catharanthine Catharanthine Intermediate3->Catharanthine Catharanthine synthase

Caption: Simplified biosynthetic pathway of catharanthine.

Analytical Workflow for Spectroscopic Analysis

This workflow outlines a general procedure for the spectroscopic analysis of an alkaloid like this compound.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction from Plant Material Purification Purification Extraction->Purification LCMS LC-MS/MS Purification->LCMS NMR NMR (¹H, ¹³C, 2D) Purification->NMR FTIR ATR-FTIR Purification->FTIR Structure Structure Elucidation LCMS->Structure Quantification Quantification LCMS->Quantification NMR->Structure NMR->Quantification FTIR->Structure

Caption: General workflow for the spectroscopic analysis of alkaloids.

References

Methodological & Application

Application Notes and Protocols for Catharanthine Sulfate in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent chemotherapeutic agents vinblastine (B1199706) and vincristine. While catharanthine itself exhibits weaker anti-mitotic activity compared to its dimeric derivatives, it serves as an important molecule for studying the fundamental interactions between Vinca (B1221190) alkaloids and tubulin.[1] Catharanthine sulfate (B86663) is often used in research due to its improved solubility.

These application notes provide a detailed protocol for utilizing catharanthine sulfate in in-vitro tubulin polymerization assays to characterize its effects on microtubule dynamics. The primary mechanism of action for Vinca alkaloids involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[2][3]

Mechanism of Action

This compound exerts its biological effects by interacting directly with tubulin, the heterodimeric protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network.[1] This disruption of microtubule dynamics is the primary trigger for the downstream signaling events that lead to cell cycle arrest and apoptosis. While the affinity of catharanthine for tubulin is lower than that of vinblastine or vincristine, it still serves as a valuable tool for investigating the pharmacophore responsible for the anti-tubulin activity of Vinca alkaloids.

Quantitative Data

ParameterValueReference
Binding Constant (Kd) (2.8 ± 0.4) x 10³ M⁻¹[4]
Intrinsic Dimerization Constant (K2) ≈ 1 x 10⁵ M⁻¹[4]
Efficacy in Tubulin Self-Association ~75% that of vinblastine[4]
Required Molar Ratio for Inhibition 3 orders of magnitude greater than vinblastine/vincristine[4]

Note: The provided binding and dimerization constants were determined through analytical ultracentrifugation, gel batch, and fluorescence perturbation techniques. The significantly higher molar ratio required for the inhibition of tubulin self-assembly highlights the lower potency of catharanthine compared to its dimeric derivatives.

Experimental Protocols

Two common methods for monitoring tubulin polymerization in vitro are turbidity-based assays and fluorescence-based assays. Below are detailed protocols for both, adapted for the use of this compound.

A. Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • This compound

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Positive control (e.g., Nocodazole or Vinblastine)

  • Negative control (vehicle, e.g., DMSO or buffer)

  • 96-well, clear bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of GTP in distilled water.

    • Prepare a polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep this on ice.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the polymerization buffer to achieve a range of final assay concentrations (e.g., 1 µM to 1 mM). Also, prepare solutions for the positive and negative controls.

    • Add 10 µL of the this compound dilutions, positive control, or negative control to the wells of a pre-warmed 37°C 96-well plate.

  • Initiation of Polymerization:

    • To initiate the reaction, add 90 µL of the cold tubulin solution in polymerization buffer to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of this compound and the controls.

    • The rate of polymerization can be determined from the slope of the linear portion of the curve.

    • The maximal level of polymerization is the plateau of the curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

    • If sufficient inhibition is observed, an IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

B. Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.

Materials:

  • All materials from the turbidity-based assay

  • Fluorescent reporter dye (e.g., DAPI)

  • 96-well, black, clear bottom microplate

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex: 360 nm, Em: 450 nm for DAPI).

Protocol:

  • Reagent Preparation:

    • Follow the reagent preparation steps from the turbidity-based assay.

    • Add the fluorescent reporter dye to the polymerization buffer at the recommended concentration (e.g., 10 µM DAPI).

  • Assay Setup:

    • Follow the assay setup steps from the turbidity-based assay, using a black microplate.

  • Initiation of Polymerization:

    • Follow the initiation steps from the turbidity-based assay.

  • Data Acquisition:

    • Measure the fluorescence intensity at the appropriate wavelengths every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of this compound and the controls.

    • Analyze the data as described for the turbidity-based assay, using fluorescence intensity instead of absorbance.

Visualizations

Experimental Workflow

G Experimental Workflow for Tubulin Polymerization Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_tubulin Reconstitute Tubulin add_tubulin Add Tubulin to Initiate Polymerization prep_tubulin->add_tubulin prep_cs Prepare this compound Dilutions add_compounds Add Compounds/Controls to Plate prep_cs->add_compounds prep_controls Prepare Controls (Positive & Negative) prep_controls->add_compounds prep_buffer Prepare Polymerization Buffer with GTP & Glycerol prep_buffer->add_tubulin add_compounds->add_tubulin incubate Incubate at 37°C add_tubulin->incubate measure Measure Absorbance/Fluorescence Over Time incubate->measure plot Plot Data (Signal vs. Time) measure->plot analyze Calculate Inhibition & IC50 plot->analyze

Caption: Workflow for the in-vitro tubulin polymerization assay.

Signaling Pathway

G This compound Signaling Pathway CS This compound Tubulin αβ-Tubulin Dimers CS->Tubulin Inhibits Polymerization Spindle Mitotic Spindle Disruption CS->Spindle Disrupts MT Microtubules Tubulin->MT Polymerization MT->Spindle Formation Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols: Catharanthine Sulfate in Cell Cycle Analysis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the biosynthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While often studied for its role as a biosynthetic intermediate, catharanthine itself, particularly as its more soluble sulfate (B86663) salt, exhibits significant anti-mitotic and cytotoxic properties.[1] Like other Vinca (B1221190) alkaloids, Catharanthine Sulfate disrupts microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1][2][3] This interference leads to an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[4][5]

Flow cytometry is a powerful technique to analyze the effects of compounds like this compound on the cell cycle. By staining cells with a fluorescent DNA-binding dye, such as Propidium (B1200493) Iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.[1][6] An accumulation of cells in the G2/M phase following treatment with this compound is a hallmark of its anti-mitotic activity.[1][5] These application notes provide a detailed protocol for utilizing this compound in cell cycle analysis by flow cytometry.

Mechanism of Action

This compound exerts its biological effects primarily by interacting with tubulin, the protein subunit of microtubules.[1] Microtubules are essential components of the cytoskeleton and play a crucial role in forming the mitotic spindle, which is responsible for separating chromosomes during mitosis.[1][7]

The mechanism involves:

  • Inhibition of Tubulin Polymerization : Catharanthine binds to tubulin, preventing its polymerization into microtubules.[3][8] This disruption of microtubule assembly is a key mechanism of action for Vinca alkaloids.[4][9]

  • Mitotic Spindle Disruption : The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during metaphase.[10][11][12]

  • Cell Cycle Arrest : This disruption triggers a cell cycle checkpoint, leading to an arrest of cells in the G2/M phase.[2][4][5]

  • Induction of Apoptosis : Prolonged arrest in mitosis ultimately activates the intrinsic apoptotic pathway, leading to cancer cell death.[1][13]

Data Presentation

The cytotoxic and anti-proliferative effects of catharanthine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound. The following table summarizes reported IC50 values for catharanthine. It is important to note that the specific salt form (e.g., sulfate) is not always explicitly stated in the literature; however, the sulfate salt is frequently used for its enhanced aqueous solubility in such assays.[1]

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
HepG2 (Human Liver Carcinoma)MTT Assay48~150[1]
HCT-116 (Human Colorectal Carcinoma)MTT Assay48Not specified, but cytotoxic at 200 µg/mL[8]
JURKAT E.6 (Human T-cell leukemia)XTT AssayNot specified0.211 (as part of an extract)[14]
THP-1 (Human monocytic leukemia)XTT AssayNot specified0.210 (as part of an extract)[14]

Experimental Protocols

Cell Treatment with this compound
  • Cell Seeding : Seed the cancer cell line of interest (e.g., HepG2, HeLa, Jurkat) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment : Once the cells have adhered and are actively dividing, replace the medium with the medium containing various concentrations of this compound. Include a vehicle-treated control (medium with the same concentration of the solvent used to dissolve the this compound).

  • Incubation : Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line and experimental goals.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of the cell cycle distribution of fixed cells using propidium iodide.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting :

    • For adherent cells, aspirate the medium, wash the cells with PBS, and then detach them using Trypsin-EDTA.

    • For suspension cells, and to collect any floating (potentially apoptotic) cells from adherent cultures, centrifuge the medium and the PBS wash to pellet the cells.

    • Combine the detached and floating cells and centrifuge to obtain a cell pellet.

  • Washing : Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[1]

  • Staining :

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in the PI staining solution containing RNase A (to degrade RNA and prevent its staining).[1]

  • Incubation : Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[1][15]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample for accurate analysis.[16] The PI fluorescence is typically detected in the FL2 or a similar channel.

  • Data Analysis : Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram. The software can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in this compound-treated cells compared to the control indicates cell cycle arrest.[1]

Mandatory Visualizations

Catharanthine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events Catharanthine This compound Tubulin Tubulin Dimers Catharanthine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Disruption leads to Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest leads to

Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest and apoptosis.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow start Seed Cells treatment Treat with This compound start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix in 70% Ethanol wash_pbs->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end Quantify Cell Cycle Phases analysis->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Application Note: Quantification of Catharanthine Sulfate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of catharanthine (B190766) sulfate (B86663) in plant extracts, particularly from Catharanthus roseus. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation. The method is suitable for the accurate quantification of catharanthine sulfate, a crucial precursor in the synthesis of anticancer drugs vinblastine (B1199706) and vincristine.

Introduction

Catharanthine, a prominent terpenoid indole (B1671886) alkaloid found in Catharanthus roseus, is a key starting material for the semi-synthesis of the chemotherapeutic agents vinblastine and vincristine.[1] Accurate quantification of catharanthine, often handled as its more stable salt form, this compound, in plant extracts is essential for bioprospecting, metabolic engineering studies, and quality control in the pharmaceutical industry. This document outlines a validated HPLC method designed for the selective and precise measurement of this compound in complex plant matrices.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Plant Material

This protocol describes a liquid-liquid extraction method to isolate the alkaloid fraction from dried plant leaves.

Materials:

Procedure:

  • Weigh 5 g of the dried, powdered plant material.

  • Macerate the powder with 90% ethanol (B145695).[2]

  • Filter the ethanol extract and concentrate it to approximately 10 mL using a rotary evaporator.[2]

  • Dilute the concentrated extract with 10 mL of water and acidify to pH 2-3 with 3% HCl.[2]

  • Wash the acidified solution three times with 30 mL of hexane to remove non-alkaloidal components. Discard the hexane layer.[2]

  • Basify the aqueous layer to pH 8.5 with ammonia solution.

  • Extract the alkaloids by partitioning three times with 30 mL of chloroform.

  • Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform extract to dryness under vacuum.

  • Reconstitute the dried residue in a known volume of methanol for HPLC analysis.

HPLC Analysis

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or DAD detector
Column Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1 M phosphate (B84403) buffer with 0.5% glacial acetic acid (pH 3.5)[3]
Gradient Isocratic elution with a ratio of 21:79 (v/v) Acetonitrile:Buffer[3]
Flow Rate 1.2 mL/min[3]
Column Temperature 35°C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Run Time Approximately 20 minutes

Standard Preparation:

A stock solution of this compound reference standard should be prepared in methanol.[3] Due to its limited aqueous solubility, it is recommended to first dissolve the standard in a small amount of DMSO and then dilute with methanol.[4] Working standards are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method, compiled from various studies. These values demonstrate the method's suitability for the quantitative analysis of catharanthine.

Validation ParameterResult
Linearity Range 0.25 - 25 µg/mL[3]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 8 µg/mL[3]
Limit of Quantification (LOQ) 25 µg/mL[3]
Precision (%RSD) < 2%
Accuracy (Recovery %) 96 - 98%[3]
Retention Time Approximately 14 minutes

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound from plant extracts is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition concentration Concentration & Reconstitution acid_base_partition->concentration hplc_injection HPLC Injection concentration->hplc_injection Inject Sample chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation detection UV Detection chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the specific HPLC parameters ensure reproducible results, making this method a valuable tool for researchers and professionals in the fields of natural product chemistry and drug development.

References

Application Notes and Protocols for the Extraction of Catharanthine Sulfate from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a prominent terpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus (Madagascar periwinkle), is a critical precursor for the semi-synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine.[1][2][3] Its extraction and purification are of significant interest to the pharmaceutical industry. Catharanthine sulfate (B86663), the salt form, often exhibits improved stability and handling properties for further chemical transformations.

This document provides a comprehensive guide to the extraction, purification, and conversion of catharanthine from C. roseus to its sulfate salt. It includes detailed experimental protocols, comparative data on various extraction methods, and visual workflows to aid in experimental design and implementation.

I. Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of catharanthine. Below is a summary of various techniques with their respective yields.

Table 1: Comparison of Catharanthine Extraction Yields from C. roseus Leaves

Extraction MethodKey ParametersCatharanthine Yield (mg/g DW)Source(s)
Negative-Pressure Cavitation Extraction (NPCE)80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles.0.2843[1][4]
Ultrasound-Assisted Extraction (UAE)80% ethanol.Comparable to NPCE[1][5]
Maceration Extraction (ME)80% ethanol, 12 h, room temperature.Lower than NPCE and UAE[1]
Heat Reflux Extraction (HRE)80% ethanol, 3 h, 80°C.Lower than NPCE and UAE[1]
Supercritical Fluid Extraction (SFE)250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min.100% recovery (of total alkaloids)[1]
Acidic Aqueous Extraction0.1 M Hydrochloric Acid.Yield not specified for catharanthine alone.[6][7][8][9][10]

Note: DW = Dry Weight. Yields can vary based on plant material, geographical source, and specific experimental conditions.

II. Experimental Protocols

This section details the step-by-step procedures for the extraction of a crude alkaloid mixture from C. roseus, followed by the purification of catharanthine and its subsequent conversion to catharanthine sulfate.

Protocol 1: Acidic Aqueous Extraction of Crude Alkaloids

This method leverages the basic nature of alkaloids to extract them into an acidic aqueous phase.[7]

Materials and Reagents:

Procedure:

  • Maceration: Weigh 100 g of dried, powdered C. roseus leaves and suspend them in 1 L of 0.1 M HCl.

  • Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.[6] Allow the mixture to macerate for an additional 2 hours with occasional stirring.

  • Centrifugation and Collection: Centrifuge the mixture at 2000 rpm for 10 minutes.[6] Decant and collect the acidic aqueous supernatant.

  • Re-extraction: Resuspend the plant material pellet in another 1 L of 0.1 M HCl and repeat the extraction process to ensure maximum recovery.

  • Combine Supernatants: Combine the supernatants from both extractions and filter to remove any remaining solid particles.

  • Defatting: Transfer the combined acidic extract to a separatory funnel and wash with 500 mL of petroleum ether to remove chlorophyll (B73375) and other lipophilic compounds.[6] Discard the organic layer. Repeat this step until the organic layer is colorless.

  • Basification: Cool the acidic aqueous phase in an ice bath and slowly add ammonia solution (25%) with constant stirring until the pH reaches approximately 9-10. This will precipitate the alkaloids.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution by partitioning with 500 mL of dichloromethane or chloroform. Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid mixture.[11]

Workflow for Crude Alkaloid Extraction

G Start Start: Dried C. roseus Leaves Maceration Maceration with 0.1 M HCl Start->Maceration Sonication Ultrasonic Bath (30 min) Maceration->Sonication Centrifugation Centrifugation (2000 rpm, 10 min) Sonication->Centrifugation CollectSupernatant Collect Acidic Supernatant Centrifugation->CollectSupernatant Reextraction Re-extract Plant Material Centrifugation->Reextraction Pellet Combine Combine and Filter Supernatants CollectSupernatant->Combine Reextraction->Centrifugation Defatting Wash with Petroleum Ether Combine->Defatting Basification Basify with NH4OH to pH 9-10 Defatting->Basification LLE Liquid-Liquid Extraction with CH2Cl2 Basification->LLE Drying Dry with Na2SO4 LLE->Drying Concentration Concentrate via Rotary Evaporation Drying->Concentration End End: Crude Alkaloid Mixture Concentration->End

Caption: Workflow for the extraction of a crude alkaloid mixture.

Protocol 2: Purification of Catharanthine using Column Chromatography

This protocol describes the separation of catharanthine from the crude alkaloid mixture.

Materials and Reagents:

  • Crude alkaloid mixture

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp (254 nm)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with chloroform.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with pure chloroform and gradually increase the polarity by adding methanol.[12] A typical gradient might be from 100% chloroform to a final concentration of 10% methanol in chloroform.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under a UV lamp. Catharanthine can be identified by comparing its Rf value to a known standard.

  • Pooling and Concentration: Combine the fractions that contain pure catharanthine. Concentrate the pooled fractions using a rotary evaporator to obtain purified catharanthine.

Protocol 3: Conversion of Catharanthine to this compound

This final step converts the purified catharanthine free base into its sulfate salt.[13]

Materials and Reagents:

  • Purified catharanthine

  • Ethanol or Methanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Filtration apparatus (Büchner funnel)

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the purified catharanthine in a minimal amount of ethanol or methanol with gentle warming and stirring.

  • Acidification: In a separate container, prepare a dilute solution of sulfuric acid in the same solvent. Add this acidic solution dropwise to the catharanthine solution while stirring. Monitor the pH to ensure it does not become excessively acidic.

  • Precipitation: The this compound will precipitate out of the solution as a white solid.

  • Crystallization: To improve crystal formation and purity, the solution can be cooled slowly to room temperature and then placed in a refrigerator or an ice bath.[13]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified this compound crystals under vacuum in a desiccator.

Workflow for Purification and Salt Formation

G Start Start: Crude Alkaloid Mixture ColumnChromatography Silica Gel Column Chromatography Start->ColumnChromatography GradientElution Gradient Elution (Chloroform:Methanol) ColumnChromatography->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis Pooling Pool Catharanthine Fractions TLCAnalysis->Pooling Concentration Concentrate to Yield Purified Catharanthine Pooling->Concentration Dissolution Dissolve in Ethanol/Methanol Concentration->Dissolution Acidification Add H2SO4 Solution Dissolution->Acidification Precipitation Precipitation of this compound Acidification->Precipitation Isolation Isolate via Filtration Precipitation->Isolation Drying Dry Under Vacuum Isolation->Drying End End: Purified this compound Drying->End

Caption: Workflow for catharanthine purification and sulfate salt formation.

III. Quantification of Catharanthine

Accurate quantification of catharanthine is crucial for determining extraction efficiency and purity. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.

Table 2: HPLC Conditions for Catharanthine Analysis

ParameterConditionSource(s)
ColumnC18 reverse-phase[11][14][15][16]
Mobile PhaseAcetonitrile–0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5)[14][15][16]
Flow Rate1.2 mL/min[14][15][16]
DetectionUV at 254 nm[14][15][16]
Retention TimeVaries based on exact conditions and column specifications.

IV. Troubleshooting and Optimization

Low Extraction Yield:

  • Plant Material: Ensure the C. roseus leaves are properly dried and finely powdered to maximize surface area for extraction.

  • Solvent: The choice of solvent and its concentration are critical. For instance, 80% ethanol has been shown to be effective.[5]

  • pH: Maintaining an acidic pH during the initial extraction is crucial for solubilizing the alkaloids.[5]

  • Number of Extractions: Multiple extraction cycles with fresh solvent will increase the overall yield.[4]

Impure Final Product:

  • Defatting: Thoroughly wash the initial acidic extract with a non-polar solvent like petroleum ether to remove pigments and lipids.

  • Chromatography: Optimize the gradient elution in column chromatography for better separation of alkaloids.

  • Recrystallization: A final recrystallization step can significantly improve the purity of the this compound.[13]

Degradation of Catharanthine:

  • Catharanthine can be sensitive to light, air (oxidation), and extreme pH.[13] It is advisable to use amber glassware or protect the setup from light and work under an inert atmosphere if oxidation is a concern.[13]

V. Concluding Remarks

The protocols and data presented in this document provide a comprehensive framework for the successful extraction, purification, and conversion of catharanthine to this compound from C. roseus. The selection of the most appropriate extraction method will depend on the available equipment, scale of operation, and desired yield and purity. For industrial-scale production, modern techniques like NPCE and SFE may offer advantages in terms of efficiency and environmental impact. Careful optimization of each step is essential to maximize the recovery of this valuable pharmaceutical precursor.

References

Catharanthine Sulfate as a standard for chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid, is a key bioactive compound naturally occurring in the medicinal plant Catharanthus roseus[1][2][3]. It serves as a critical precursor in the semi-synthesis of the potent anticancer drugs, vinblastine (B1199706) and vincristine[2][4]. The sulfate (B86663) salt of catharanthine is often utilized as a high-purity reference standard in various analytical applications to ensure the accuracy and consistency of quantitative and qualitative analyses[4]. This document provides detailed application notes and standardized protocols for the use of catharanthine sulfate as a standard in common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC).

This compound is a white to off-white solid with a molecular formula of C₂₁H₂₆N₂O₆S and a molecular weight of approximately 434.51 g/mol [5][6][7]. Its purity is typically greater than 98%, making it suitable for establishing method validity and ensuring reliable analytical results[4][5][8][9]. Proper storage of this compound is crucial for maintaining its integrity; it should be stored in a tightly sealed container, protected from light and moisture, ideally at -20°C for long-term storage[10].

Chromatographic Analysis of Catharanthine

The accurate quantification of catharanthine in various matrices, such as plant extracts and pharmaceutical preparations, is essential for research and drug development. Chromatographic techniques are the most common methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of vinca (B1221190) alkaloids[11][12]. When using this compound as a standard, it is crucial to develop a validated HPLC method.

Table 1: HPLC Method Parameters for Catharanthine Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[10][13]
Mobile Phase A mixture of organic solvent (acetonitrile or methanol) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)[10][13][14]. A common mobile phase is a mixture of methanol (B129727), acetonitrile, and 25 mM ammonium acetate with 0.1% triethylamine (B128534) (15:45:40, v/v/v)[13].
Elution Mode Isocratic or gradient elution can be used. Isocratic elution is simpler, while gradient elution can provide better resolution for complex samples[10][15].
Flow Rate Typically 1.0 - 1.2 mL/min[10][14][16].
Column Temperature Maintained at a constant temperature, for instance, 35°C, to ensure reproducible retention times[13][16].
Detection UV detection at approximately 220 nm or 254 nm[14][15]. A wavelength of 280 nm has also been reported[10].
Injection Volume Typically 10 µL[13][16].

Experimental Protocol: HPLC Quantification of Catharanthine

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 0.25 µg/mL to 25 µg/mL[14].

  • Sample Preparation (from C. roseus leaves):

    • Dry and powder the plant material.

    • Extract the alkaloids using a suitable solvent such as 90% ethanol[16].

    • Concentrate the extract and redissolve it in an acidic solution (e.g., 3% HCl) to partition the alkaloids into the aqueous phase[16].

    • Basify the aqueous extract (e.g., with ammonia (B1221849) to pH 8.5) and extract the alkaloids with an organic solvent like chloroform[14].

    • Evaporate the organic solvent and redissolve the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the catharanthine standard against its concentration.

    • Determine the concentration of catharanthine in the sample by interpolating its peak area on the calibration curve.

Table 2: Performance Data for HPLC Analysis of Vinca Alkaloids

ParameterValueReference
Linearity Range 0.25 - 25 µg/mL[14]
Limit of Detection (LOD) 18 µg/mL[14]
Limit of Quantification (LOQ) 56 µg/mL[14]
Recovery 98%[14]
Precision (%RSD) < 2.0%[15]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC[11].

Table 3: UPLC Method Parameters for Catharanthine Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[17]
Mobile Phase Acetonitrile and water with 0.1% formic acid and 10 mM ammonium acetate[18].
Elution Mode Gradient elution.
Flow Rate Typically in the range of 0.2-0.6 mL/min[11].
Detection Mass Spectrometry (e.g., ESI-Q-TOF) for high sensitivity and specificity[18].

Experimental Protocol: UPLC-MS Quantification of Catharanthine

The protocol for UPLC-MS is similar to that of HPLC, with the primary difference being the use of a UPLC system and a mass spectrometer for detection. The sample preparation remains largely the same. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, and the quantification is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity.

Table 4: Performance Data for UPLC-Q-TOF Analysis of Indole Alkaloids

ParameterValueReference
Linearity Range 0.5 - 1000 ng/mL[17]
Limit of Detection (LOD) 1 - 10 ng/mL[18]
Limit of Quantification (LOQ) 3 - 30 ng/mL[18]
Recovery 92.8% - 104.1%[18]
Precision (%RSD) Intra-day: 0.23-2.71%, Inter-day: 0.40-2.90%[17]
Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of catharanthine.

Table 5: TLC Method Parameters for Catharanthine Analysis

ParameterRecommended Conditions
Stationary Phase Pre-coated silica (B1680970) gel 60 F₂₅₄ plates[19].
Mobile Phase A mixture of toluene, diethylamine, and methanol (e.g., 7.3:2.5:2 v/v/v)[19]. Another reported mobile phase is Ethyl acetate: Benzene: Methanol: 25% Ammonia solution (100:5:5:3)[20].
Application Apply standard and sample solutions as bands using an automated TLC sampler.
Development Develop the plate in a saturated twin-trough chamber.
Detection Visualize the spots under UV light (254 nm or 366 nm) or by spraying with a suitable reagent like Dragendorff's reagent or Cerium Ammonium Sulphate (CAS) reagent[20][21].

Experimental Protocol: TLC Analysis of Catharanthine

  • Standard and Sample Preparation: Prepare concentrated solutions of the this compound standard and the sample extract in a volatile solvent like methanol.

  • Application: Apply small spots or bands of the standard and sample solutions onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the separated spots under UV light or by using a chemical stain.

  • Analysis: Compare the Rf value of the spot in the sample chromatogram with that of the catharanthine standard to identify its presence. The intensity of the spot can be used for semi-quantitative estimation.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_standard Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Plant Material (e.g., C. roseus leaves) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning concentration Concentration & Reconstitution partitioning->concentration filtration Filtration concentration->filtration hplc HPLC / UPLC filtration->hplc tlc TLC filtration->tlc standard This compound Standard stock_solution Stock Solution standard->stock_solution calibration_standards Calibration Standards stock_solution->calibration_standards calibration_standards->hplc calibration_standards->tlc calibration_curve Calibration Curve Construction hplc->calibration_curve qualitative_id Qualitative Identification (Rf) tlc->qualitative_id quantification Quantification of Catharanthine calibration_curve->quantification

Caption: General experimental workflow for chromatographic analysis.

catharanthine_biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine stemmadenine Stemmadenine Acetate strictosidine->stemmadenine Multiple Steps precondylocarpine Precondylocarpine Acetate stemmadenine->precondylocarpine catharanthine Catharanthine precondylocarpine->catharanthine tabersonine Tabersonine precondylocarpine->tabersonine vinblastine Vinblastine catharanthine->vinblastine vindoline Vindoline tabersonine->vindoline Multiple Steps vindoline->vinblastine

Caption: Simplified biosynthetic pathway of catharanthine.

Conclusion

This compound is an indispensable reference standard for the accurate and reliable analysis of vinca alkaloids in academic and industrial research. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust chromatographic methods for the quantification and identification of catharanthine. The choice of analytical technique will depend on the specific requirements of the study, with HPLC offering a balance of performance and cost-effectiveness, UPLC providing higher sensitivity and throughput, and TLC serving as a rapid screening tool.

References

Application Notes and Protocols for the Semi-Synthesis of Vinca Alkaloids Using Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of the potent anti-cancer agent vinblastine (B1199706), starting from its naturally occurring precursors, catharanthine (B190766) and vindoline (B23647). The use of catharanthine as its sulfate (B86663) salt is implicitly addressed through reaction conditions requiring an acidic medium, which would generate the salt in situ. This semi-synthetic approach is a critical methodology for ensuring a stable supply of this vital chemotherapeutic agent, as direct extraction from the Madagascar periwinkle (Catharanthus roseus) yields very low quantities of the dimeric alkaloids.[1]

The semi-synthesis of vinblastine primarily involves the coupling of catharanthine and vindoline to form an intermediate, which is then further reacted to yield vinblastine.[1] Several methods have been developed to achieve this coupling, with the most prominent being the iron(III)-mediated approach.

Data Presentation: Comparative Overview of Semi-Synthetic Methods

The efficiency of vinblastine semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols, offering a comparative analysis of their efficacy.

MethodKey ReagentsIntermediateProduct(s) and Yield(s)Reference
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[2][3]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃AnhydrovinblastineAnhydrovinblastine (71%)[1][4]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[1][5]
Triarylaminium Radical Cation Promoted Coupling Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)AnhydrovinblastineAnhydrovinblastine (85%)[4]
Laccase-Catalyzed Coupling Laccase, NaBH₄Eniminium cationic intermediateAnhydrovinblastine (56%)

Experimental Protocols

The following are detailed methodologies for key experiments in the semi-synthesis of vinblastine.

Protocol 1: Fe(III)-Promoted Coupling for Direct Vinblastine Synthesis

This protocol describes a one-step biomimetic coupling of catharanthine and vindoline to directly provide vinblastine.[3]

Materials:

Procedure:

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (TFE).[2][4] The acidic solution will protonate the catharanthine, forming its salt.

    • Add 5 equivalents of FeCl₃ to the mixture at room temperature (23 °C).[2]

    • Stir the mixture to allow for the formation of the intermediate iminium ion. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Oxidation and Reduction:

    • Once the coupling reaction is deemed complete, introduce air (oxygen) into the reaction mixture.[1]

    • Cool the solution to 0 °C.

    • Slowly add a solution of NaBH₄. This initiates both the reduction of the intermediate iminium ion and the selective oxidation of the Δ¹⁵',²⁰'-double bond.[2][3]

    • Continue stirring for approximately 30 minutes.[1]

  • Work-up and Purification:

    • Adjust the pH of the solution to basic (pH 8-9) with a suitable base like sodium bicarbonate solution.[1]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted starting materials.[1]

Protocol 2: Singlet Oxygen-Mediated Coupling

This method utilizes singlet oxygen generated in situ for the coupling reaction.[5]

Materials:

  • Catharanthine and Vindoline (as embonate complexes or free bases)

  • Hydrochloric acid (0.1 M)

  • Citric acid buffer (0.1 M, pH 2.2)

  • Dichloromethane

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium hypochlorite (B82951) (NaClO, 10% aqueous solution)

  • Sodium borohydride (NaBH₄, 0.1% solution in methanol)

Procedure:

  • Reaction Setup:

    • Mix 100 mg of the catharanthine and vindoline precipitate (or an equivalent amount of free bases) with 10 mL of 0.1 M hydrochloric acid and 10 mL of 0.1 M citric acid buffer (pH 2.2).[5]

    • Cool the mixture to 0 to -5 °C using an ice-salt bath and add 10 mL of dichloromethane.[5]

  • Oxidation-Reduction Reaction:

    • Initiate the reaction by stirring the mixture and slowly, simultaneously dropping in 10 mL of 30% aqueous hydrogen peroxide, 10 mL of 10% aqueous sodium hypochlorite, and a 0.1% solution of NaBH₄ in methanol (B129727) over a period of 3-5 hours.[5]

    • The pH of the reaction mixture will slowly increase from approximately 1.8 to 9.5.[5] A maximum yield of 20% for vinblastine has been reported at a pH of 8.3.[5]

  • Work-up and Analysis:

    • Once the reaction is complete, separate the organic layer.

    • Evaporate the organic solvent to dryness.

    • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC to quantify the yield of vinblastine.[1] Further purification can be achieved using chromatographic techniques.

Visualizations

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G Experimental Workflow for Vinblastine Semi-Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Catharanthine Catharanthine Coupling Coupling Reaction (e.g., Fe(III)-promoted) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Oxidation_Reduction Oxidation & Reduction (Air/O₂, NaBH₄) Coupling->Oxidation_Reduction Workup Work-up (pH adjustment, extraction) Oxidation_Reduction->Workup Chromatography Column Chromatography Workup->Chromatography Product Vinblastine Chromatography->Product

Caption: Experimental workflow for the semi-synthesis of vinblastine.

G Chemical Transformation Pathway Catharanthine Catharanthine Intermediate Iminium Ion Intermediate Catharanthine->Intermediate FeCl₃ Vindoline Vindoline Vindoline->Intermediate FeCl₃ Anhydrovinblastine Anhydrovinblastine Intermediate->Anhydrovinblastine NaBH₄ (Reduction) Vinblastine Vinblastine Intermediate->Vinblastine Air (O₂), NaBH₄ Leurosidine Leurosidine Intermediate->Leurosidine Air (O₂), NaBH₄

Caption: Chemical transformation pathway from precursors to vinblastine.

References

Application Notes and Protocols for Cell Viability Assays with Catharanthine Sulfate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the semi-synthesis of the potent chemotherapeutic agents vinblastine (B1199706) and vincristine. While often studied in the context of its dimeric derivatives, catharanthine itself exhibits significant anti-proliferative and cytotoxic properties. These effects are primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Furthermore, recent studies have elucidated a role for catharanthine in inducing autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1]

This document provides detailed application notes and protocols for assessing the effects of catharanthine sulfate (B86663) on cell viability using two common colorimetric assays: MTT and XTT. These assays are fundamental tools for in vitro drug screening and mechanistic studies in cancer research.

Principle of Cell Viability Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are tetrazolium salts that are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • MTT Assay: The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan. A solubilization step, typically with dimethyl sulfoxide (B87167) (DMSO), is required to dissolve the formazan crystals before measuring the absorbance.[2]

  • XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product. This eliminates the need for a solubilization step, making the assay more convenient and less prone to errors associated with incomplete dissolution of formazan crystals.

Data Presentation: Cytotoxicity of Catharanthine Sulfate

The cytotoxic effects of catharanthine are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes reported IC50 values for catharanthine in various cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HepG2Human Liver CarcinomaMTT48~150
HCT-116Human Colon CarcinomaNot SpecifiedNot Specified~590
JURKAT E.6Human T-cell leukemiaXTTNot Specified~0.63
THP-1Human Acute Monocytic LeukemiaXTTNot Specified~0.62

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

XTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound stock solution

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent. For example, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent for one 96-well plate.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay (Step 6).

Visualization of Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_catharanthine Add this compound Dilutions incubation_24h->add_catharanthine incubation_treatment Incubate for 24-72h add_catharanthine->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add DMSO to Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

XTT_Assay_Workflow XTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_catharanthine Add this compound Dilutions incubation_24h->add_catharanthine incubation_treatment Incubate for 24-72h add_catharanthine->incubation_treatment add_xtt Add XTT Reagent Mixture incubation_treatment->add_xtt incubation_xtt Incubate for 2-4h add_xtt->incubation_xtt read_absorbance Read Absorbance at 450-500nm incubation_xtt->read_absorbance

Caption: Workflow for the XTT cell viability assay.

Signaling Pathways

Catharanthine_Microtubule_Disruption Catharanthine-Induced Microtubule Disruption and Apoptosis catharanthine This compound tubulin α/β-Tubulin Dimers catharanthine->tubulin Binds to microtubules Microtubule Polymerization catharanthine->microtubules Inhibits tubulin->microtubules Polymerize into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Required for mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers

Caption: Catharanthine disrupts microtubule dynamics, leading to apoptosis.

Catharanthine_mTOR_Pathway Catharanthine-Induced Autophagy via PI3K/Akt/mTOR Inhibition cluster_pi3k_akt PI3K/Akt Pathway cluster_mTOR_downstream mTOR Downstream Effectors cluster_autophagy Autophagy Regulation catharanthine This compound akt Akt catharanthine->akt Inhibits mtor mTOR catharanthine->mtor Inhibits pi3k PI3K pi3k->akt Activates akt->mtor Activates s6k1 S6K1 mtor->s6k1 Activates eif4ebp1 4E-BP1 mtor->eif4ebp1 Inhibits ulk1 ULK1 Complex mtor->ulk1 Inhibits beclin1 Beclin-1 Complex mtor->beclin1 Inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits autophagy Autophagy ulk1->autophagy Initiates beclin1->autophagy Promotes

Caption: Catharanthine induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.

References

Monitoring the Union of Precursors: Techniques for the Catharanthine and Vindoline Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The coupling of catharanthine (B190766) and vindoline (B23647) is a pivotal step in the semi-synthesis of the potent anticancer drug vinblastine (B1199706) and its analogues. Efficient monitoring of this reaction is crucial for optimizing yields, minimizing side-product formation, and ensuring the quality of the final product. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor this critical coupling reaction, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview of Analytical Techniques

The choice of analytical technique for monitoring the catharanthine and vindoline coupling reaction depends on the specific requirements of the experiment, such as the need for quantitative accuracy, qualitative identification of byproducts, or real-time reaction tracking.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the quantitative analysis of the coupling reaction. It allows for the separation and quantification of starting materials (catharanthine and vindoline), the intermediate anhydrovinblastine (B1203243), and the final products (vinblastine and its isomers like leurosidine).[1][2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of reaction components, identifying unknown impurities, and providing highly sensitive quantification.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H-NMR, provides detailed structural information about the molecules in the reaction mixture. It can be used to identify and quantify the reactants and products, as well as to elucidate the structure of any unexpected side products.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods and typical yields for common coupling reactions.

Table 1: HPLC Method Parameters for Monitoring Catharanthine and Vindoline Coupling

ParameterMethod 1Method 2Method 3
Column Waters (5)C18-MS-II (4.6 mm x 250 mm)[1]Merck Chromolith Performance RP-18e (100 x 4.6 mm)[2][3]Poroshell 120 EC-C18 (4.6 x 250 mm, 4 µm)[5]
Mobile Phase Methanol-1% (v/v) diethylamine (B46881) solution (pH 7.3 with phosphate), gradient elution[1]Acetonitrile (B52724)–0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5), isocratic[2][3]Water (A) and methanol (B129727) (B), gradient elution[5]
Flow Rate Not Specified1.2 mL/min[2][3]1 mL/min[5]
Detection 220 nm[1]254 nm[2][3]310 nm (Vindoline), 280 nm (Catharanthine)[5]
Linearity Range Catharanthine: 0.03-1 mg/mL, Vindoline: 0.03-1 mg/mL, Anhydrovinblastine: 0.01-0.5 mg/mL[1]0.25 µg–25 µg/mL for all four alkaloids (vincristine, vinblastine, catharanthine, and vindoline)[2][3]Not Specified
Recovery Catharanthine: 97.0%, Vindoline: 96.8%, Anhydrovinblastine: 96.4%[1]Catharanthine: 98%, Vindoline: 98%[3]Not Specified

Table 2: Comparative Yields of Different Coupling Methods

Coupling MethodKey ReagentsPrimary Product(s)Reported Yield(s)Reference(s)
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Vinblastine, LeurosidineVinblastine (40-43%), Leurosidine (20-23%)[12][13][14][15]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃Anhydrovinblastine71%[13]
Triarylaminium Radical Cation (BAHA) Promoted Coupling Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)Anhydrovinblastineup to 85%[16][17]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO, NaBH₄Vinblastineup to 20%[8][13]

Experimental Protocols

Protocol for Monitoring via HPLC

This protocol provides a general guideline for monitoring the coupling reaction using reverse-phase HPLC.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Acetic acid or diethylamine for pH adjustment

  • Catharanthine, Vindoline, Anhydrovinblastine, and Vinblastine standards

  • Reaction mixture aliquots

  • C18 HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1 (e.g., Method 2: Acetonitrile–0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v; pH 3.5)).[2][3] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of catharanthine, vindoline, anhydrovinblastine, and vinblastine in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At various time points during the coupling reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable quenching agent like acetone).[13] Dilute the aliquot with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from the reaction mixture.

    • Monitor the chromatogram at the appropriate wavelength (e.g., 254 nm).[2][3]

  • Data Analysis: Identify the peaks corresponding to catharanthine, vindoline, anhydrovinblastine, and vinblastine based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curve.

Protocol for Monitoring via LC-MS

This protocol outlines the use of LC-MS for sensitive and specific monitoring.

Materials:

  • Same as HPLC protocol, with LC-MS grade solvents.

  • Ammonium acetate (B1210297) or formic acid for mobile phase modification.

Procedure:

  • LC and MS Conditions:

    • LC: Use a C18 column and a gradient elution with a mobile phase consisting of a weak organic solvent (e.g., water with 0.1% formic acid) and a strong organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • MS: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the protonated molecular ions ([M+H]⁺) of the compounds of interest:

      • Catharanthine: m/z 337.10[7]

      • Vindoline: m/z 457.05[7]

      • Anhydrovinblastine: m/z ~793

      • Vinblastine: m/z ~811

  • Sample Preparation: Prepare samples as described in the HPLC protocol. The final concentration may need to be lower due to the higher sensitivity of MS detection.

  • LC-MS Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject standards to confirm retention times and MS response.

    • Inject the reaction samples.

  • Data Analysis: Extract the ion chromatograms for the specific m/z values of the reactants and products to monitor their consumption and formation over time.

Visualizations

Chemical_Coupling_Pathway Catharanthine Catharanthine Intermediate Iminium Ion Intermediate Catharanthine->Intermediate Fe(III) or BAHA Oxidative Coupling Vindoline Vindoline Vindoline->Intermediate Anhydrovinblastine Anhydrovinblastine Intermediate->Anhydrovinblastine Reduction (NaBH4) Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Oxidation (e.g., O2)

Experimental_Workflow cluster_reaction Coupling Reaction cluster_analysis Analytical Monitoring Start Combine Catharanthine, Vindoline, and Coupling Reagents Reaction Stir at Controlled Temperature Start->Reaction Sampling Withdraw Aliquots at Time Intervals Reaction->Sampling Quench Quench Reaction in Aliquot Sampling->Quench Transfer to Analysis Prepare Dilute and Filter Sample Quench->Prepare Analyze Inject into HPLC or LC-MS Prepare->Analyze Data Quantify Reactants and Products Analyze->Data

References

Application Notes and Protocols for the Preparation of Catharanthine Sulfate in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and in-vivo use of Catharanthine (B190766) Sulfate (B86663), a bioactive alkaloid with potential applications in various research fields, including oncology.

Introduction

Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus. It serves as a crucial precursor in the semisynthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While its primary role is often considered in the context of these dimeric alkaloids, catharanthine itself exhibits biological activities, including the disruption of microtubule dynamics and the induction of autophagy, making it a compound of interest for in-vivo investigations.[2]

This document outlines the necessary procedures for the solubilization and preparation of Catharanthine Sulfate for administration in animal models, summarizes key quantitative data, and provides a general experimental workflow for in-vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative information for the preparation and use of this compound.

ParameterValueNotes and References
Molecular Formula C₂₁H₂₆N₂O₆S[3]
Molecular Weight 434.51 g/mol [4]
Solubility in DMSO ≥ 100 mg/mL (for free base)The sulfate salt is also soluble in DMSO.[5]
Solubility in Ethanol ≥ 21.75 mg/mL (with gentle warming)[5]
Aqueous Solubility Limited. Direct dissolution in aqueous buffers is challenging.[5]
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL (for Catharanthine Tartrate)This value for the tartrate salt provides a useful starting point for the sulfate salt. A pilot solubility test is recommended.[5]
Recommended Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[5]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.[5]
Aqueous Solution Stability Not stable. Prepare fresh for each experiment.[5]
Maximum DMSO concentration in-vivo Typically < 5-10% of the total injection volume.Vehicle toxicity should be evaluated.
Reported In-Vivo Dosage (C. roseus extract) 300 - 400 mg/kg (in rats)This is for a crude extract and should be used as a preliminary reference only. Dose-escalation studies are essential to determine the MTD of this compound.[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Transfer the weighed powder into a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparation of this compound Dosing Solution for In-Vivo Administration

This protocol describes the dilution of the DMSO stock solution into a suitable vehicle for in-vivo administration (e.g., intraperitoneal injection).

Materials:

  • This compound stock solution in DMSO (from Protocol 3.1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or 0.9% sterile saline

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the required volume of the stock solution and the sterile vehicle (PBS or saline) based on the desired final concentration and the total volume needed for the animal cohort. Note: The final concentration of DMSO in the dosing solution should be kept as low as possible (ideally below 10%) to avoid solvent toxicity.

  • In a sterile conical tube, add the required volume of the sterile vehicle.

  • While gently vortexing or swirling the vehicle, slowly add the calculated volume of the this compound stock solution dropwise to the vehicle. This gradual addition helps to prevent precipitation of the compound.[5]

  • Continue to vortex the solution for a few minutes to ensure homogeneity.

  • Visually inspect the final dosing solution for any signs of precipitation. If precipitation occurs, consider adjusting the formulation (e.g., by increasing the proportion of DMSO, if permissible, or by adding a solubilizing agent, which would require further validation).

  • The freshly prepared dosing solution should be used immediately.

Visualization of Signaling Pathways and Experimental Workflows

Catharanthine and the mTOR Signaling Pathway

Catharanthine has been reported to activate autophagy signaling pathways, in part, by inhibiting the mammalian target of rapamycin (B549165) (mTOR).[2] The following diagram illustrates a simplified overview of the mTOR signaling pathway and its role in autophagy, highlighting the potential point of intervention for Catharanthine.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy_Initiation Autophagy Initiation (ULK1 Complex) mTORC1->Autophagy_Initiation Catharanthine Catharanthine Catharanthine->mTORC1 Inhibition Autophagy Autophagy Autophagy_Initiation->Autophagy In_Vivo_Workflow cluster_preparation Phase 1: Preparation cluster_tumor_establishment Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment cluster_endpoint Phase 4: Endpoint Analysis Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing_Preparation Preparation of Catharanthine Sulfate Dosing Solution Randomization->Dosing_Preparation Treatment_Administration Drug Administration (e.g., IP, IV, Oral) Dosing_Preparation->Treatment_Administration Data_Collection Ongoing Data Collection (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia Ex_Vivo_Analysis Ex-Vivo Analysis (e.g., IHC, Western Blot) Euthanasia->Ex_Vivo_Analysis Data_Analysis Statistical Analysis of Results Ex_Vivo_Analysis->Data_Analysis

References

Application Notes and Protocols for NMR Sample Preparation of Catharanthine Sulfate for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. Accurate structural elucidation of catharanthine and its salts, such as catharanthine sulfate (B86663), is crucial for quality control, synthetic chemistry, and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its complex molecular structure in solution. Proper sample preparation is a critical first step to obtaining high-quality, interpretable NMR spectra. These application notes provide a detailed protocol for the preparation of catharanthine sulfate samples for structural elucidation by NMR.

For Researchers, Scientists, and Drug Development Professionals

This document outlines the necessary steps for preparing a this compound sample for a suite of NMR experiments, including 1D ¹H and ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC). Adherence to this protocol will help ensure the acquisition of high-resolution NMR data suitable for complete structural assignment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a this compound NMR sample.

ParameterRecommended ValueNotes
Analyte This compound
Molecular Weight 434.51 g/mol
Sample Amount (for ¹H NMR) 5 - 25 mgA lower amount may be sufficient with high-field spectrometers.
Sample Amount (for ¹³C NMR) 20 - 50 mgHigher concentration is needed due to the lower natural abundance of ¹³C.[1]
Deuterated Solvent DMSO-d₆, Methanol-d₄Choice depends on solubility and desired chemical shift dispersion.
Solvent Volume 0.5 - 0.7 mLThis volume is standard for most 5 mm NMR tubes.[1][2]
Final Concentration 10 - 50 mMOptimal concentration for good signal-to-noise without line broadening.
NMR Tube Specifications 5 mm diameter, high precision
Internal Standard Tetramethylsilane (TMS)Typically added by the solvent manufacturer (0.03-0.05% v/v).
Temperature 298 K (25 °C)Standard temperature for most NMR experiments.

Experimental Protocols

Protocol 1: NMR Sample Preparation of this compound

This protocol describes the preparation of a this compound solution in a deuterated solvent for NMR analysis. Due to the potential for limited solubility of the sulfate salt in common deuterated solvents, a two-step process involving an initial stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.[3]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄ (CD₃OD)

  • High-quality 5 mm NMR tubes

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Small vials

  • Filter (e.g., a small plug of glass wool in a Pasteur pipette)

Procedure:

  • Weighing the Sample:

    • Accurately weigh between 5 and 25 mg of this compound powder for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solubilization:

    • Method A (Direct Dissolution in DMSO-d₆):

      • Add approximately 0.6 mL of DMSO-d₆ to the vial containing the this compound.

      • Gently vortex the vial until the solid is completely dissolved. Mild sonication can be used to aid dissolution if necessary.

    • Method B (Stock Solution Approach):

      • If direct dissolution in the final deuterated solvent is challenging, first prepare a concentrated stock solution by dissolving the weighed this compound in a minimal amount of non-deuterated DMSO.

      • Transfer this stock solution to the NMR tube and dilute with the chosen deuterated solvent (e.g., Methanol-d₄) to a final volume of 0.6-0.7 mL. Ensure the final concentration of non-deuterated DMSO is minimal to avoid a large residual solvent peak in the ¹H NMR spectrum.

  • Filtration:

    • To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution.[4]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Carefully pipette the this compound solution and pass it through the filter into a clean, high-quality 5 mm NMR tube.

  • Final Volume Adjustment and Capping:

    • Ensure the final volume of the solution in the NMR tube is between 0.5 and 0.7 mL.[1][2]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Labeling:

    • Clearly label the NMR tube with the sample identity and solvent used.

Protocol 2: Acquisition of NMR Spectra for Structural Elucidation

This protocol outlines the series of NMR experiments recommended for the complete structural elucidation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

Experiments:

  • ¹H NMR (Proton NMR):

    • Acquire a standard one-dimensional ¹H NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their scalar couplings.

  • ¹³C NMR (Carbon NMR):

    • Acquire a one-dimensional ¹³C NMR spectrum. This experiment reveals the number of unique carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy):

    • Run a COSY experiment to identify proton-proton scalar coupling networks. This helps in tracing out the connectivity of protons within individual spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire an HSQC spectrum to determine one-bond correlations between protons and their directly attached carbon atoms. This allows for the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Perform an HMBC experiment to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different spin systems and piecing together the carbon skeleton of the molecule.

Mandatory Visualizations

NMR_Sample_Preparation_Workflow NMR Sample Preparation Workflow for this compound cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh this compound (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) weigh->dissolve vortex 3. Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex filter 4. Filter into NMR Tube vortex->filter cap_label 5. Cap and Label NMR Tube filter->cap_label nmr_spectrometer 6. Place Sample in NMR Spectrometer cap_label->nmr_spectrometer acquire_spectra 7. Acquire 1D and 2D NMR Spectra nmr_spectrometer->acquire_spectra

Caption: Workflow for preparing a this compound NMR sample.

NMR_Structural_Elucidation_Pathway Logical Flow of NMR Experiments for Structural Elucidation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_elucidation Structural Assembly H1_NMR 1H NMR (Proton Environments & Couplings) spin_systems Identify Spin Systems H1_NMR->spin_systems C13_NMR 13C NMR & DEPT (Carbon Types: C, CH, CH2, CH3) assign_carbons Assign Protonated Carbons C13_NMR->assign_carbons COSY COSY (H-H Correlations) COSY->spin_systems HSQC HSQC (Direct C-H Correlations) HSQC->assign_carbons HMBC HMBC (Long-Range C-H Correlations) connect_fragments Connect Fragments & Assign Quaternary Carbons HMBC->connect_fragments spin_systems->connect_fragments assign_carbons->connect_fragments final_structure Propose Final Structure connect_fragments->final_structure

Caption: Logical flow of NMR experiments for structural elucidation.

References

Troubleshooting & Optimization

Improving the yield of Catharanthine Sulfate from plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Catharanthine Sulfate from Catharanthus roseus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low Catharanthine yields from Catharanthus roseus? A1: The low yield of Catharanthine is a significant challenge due to several factors. Firstly, its natural abundance in the plant is very low, often around 0.0005% of the dry leaf weight.[1] Secondly, the biosynthetic precursors to the final dimeric alkaloids, Catharanthine and Vindoline (B23647), are synthesized and stored in different cell types within the plant, which limits their natural combination.[1][2]

Q2: Which part of the Catharanthus roseus plant contains the highest concentration of Catharanthine? A2: The leaves are the primary source for Catharanthine extraction.[1] While other plant parts like stems and roots also contain alkaloids, the leaves generally have the highest concentrations of both Catharanthine and its coupling partner, Vindoline.[1]

Q3: How can the production of Catharanthine be increased within the plant material before extraction? A3: Several strategies can enhance the biosynthesis of Catharanthine in C. roseus:

  • Elicitation: Applying elicitors, which are compounds that trigger plant defense responses, can significantly boost alkaloid production. Foliar application of chitooligosaccharides, for example, has been shown to increase Catharanthine content by over 140%.[1] Other effective elicitors include methyl jasmonate and salicylic (B10762653) acid.[1]

  • In Vitro Cultures: Plant tissue culture techniques, such as hairy root cultures, provide a controlled environment for producing Catharanthine, allowing for the optimization of growth media and conditions to maximize alkaloid accumulation.[1]

  • Controlled Environmental Conditions: Growing plants under specific lighting, such as red light, can enhance the production of both Vindoline and Catharanthine.[1][3]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low extraction efficiency using a standard solvent extraction method.

Q: My Catharanthine yield is consistently low with a methanol (B129727) or ethanol (B145695) extraction. What parameters can I adjust to improve this? A: To improve extraction efficiency, consider the following optimizations:

  • Optimize Solvent Composition: The concentration of your solvent is critical. Studies have shown that 80% ethanol can provide high extraction yields for vinca (B1221190) alkaloids.[1]

  • Adjust pH: The pH of the extraction medium is a crucial factor. An acidic pH (e.g., using 0.1 M HCl or dilute sulfuric acid) generally enhances the solubility and stability of alkaloids by converting them to their salt form.[1][4][5]

  • Increase Temperature: For some methods, increasing the extraction temperature can improve efficiency. However, this must be balanced against the potential for thermal degradation of the alkaloids.[1] For Supercritical Fluid Extraction (SFE), temperatures around 80°C have been used successfully.[6]

  • Modify Particle Size: The surface area of the plant material plays a significant role. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) increases the contact between the solvent and the plant material, leading to higher yields.[1]

  • Consider Advanced Extraction Techniques: If optimizing your current method is insufficient, more advanced techniques have demonstrated higher efficiencies. These include Negative-Pressure Cavitation Extraction (NPCE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][4]

Problem 2: Difficulty separating Catharanthine from other alkaloids and impurities.

Q: My crude extract is a complex mixture, and I am struggling to isolate pure Catharanthine. What purification strategies are recommended? A: A multi-step approach is often necessary for effective purification:

  • Acid-Base Partitioning: This is a highly effective initial clean-up step. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer can be washed with a non-polar organic solvent (like hexane) to remove lipids and other non-basic impurities. Afterwards, basifying the aqueous layer deprotonates the alkaloids, allowing them to be extracted into a fresh non-polar organic solvent (like dichloromethane (B109758) or ethyl acetate), separating them from polar impurities.[1][7]

  • Selective Precipitation: It is possible to selectively precipitate alkaloids. Treating the acidic extract with an alkaline solution of embonic acid can precipitate Catharanthine and Vindoline as embonate complexes, which can be collected and used for further steps.[1][8]

  • Chromatography: For high-purity isolation, chromatography is essential.

    • Preparative Thin-Layer Chromatography (TLC): Useful for initial separation and to identify fractions containing Catharanthine.[9]

    • Column Chromatography: A common method using stationary phases like silica (B1680970) gel or alumina.[7]

    • High-Performance Liquid Chromatography (HPLC): Both semi-preparative and preparative HPLC are powerful tools for isolating highly pure Catharanthine from complex mixtures.[10][11] If you experience co-elution of impurities, try optimizing the mobile phase (adjusting pH or organic modifier) or switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[10]

Problem 3: The final this compound product is discolored.

Q: My purified this compound has a yellowish or brownish tint. What causes this and how can I fix it? A: Discoloration typically indicates the presence of impurities, such as residual plant pigments or degradation products.[10]

  • Charcoal Treatment: To remove pigments, dissolve the crude or semi-pure Catharanthine in a suitable solvent, add a small amount of activated charcoal, heat the solution briefly, and then filter it while hot.[10] Be cautious, as excessive charcoal can adsorb your product, reducing the yield.[10]

  • Recrystallization: This is a powerful final purification step to remove colored impurities and achieve a pure, white crystalline product.[10] Experiment with different solvent systems to find the optimal conditions for crystallization.

  • Prevent Degradation: Catharanthine can be sensitive to light, air (oxidation), and extreme pH.[10] Protect your samples from light by using amber-colored glassware or wrapping flasks in foil, and consider working under an inert atmosphere (e.g., nitrogen) if oxidation is a concern.[10]

Data Presentation

Table 1: Comparison of Catharanthine Extraction Methodologies

Extraction MethodPrincipleKey ParametersAdvantages & Disadvantages
Conventional Solvent Extraction (Acid-Base) Utilizes acidic solutions to protonate and solubilize alkaloids, followed by liquid-liquid extraction after basification.[4]Solvent (Methanol, Ethanol), pH (Acidic, then Basic), Temperature.Adv: Simple, low-cost setup. Disadv: Time-consuming, large solvent consumption, lower efficiency.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt plant cell walls, accelerating solvent penetration and extraction.[4]Solvent (e.g., 0.1 M HCl), Time (e.g., 30 min), Temperature.Adv: Faster extraction, reduced solvent use, improved yield. Disadv: Potential for localized heating and degradation.
Negative-Pressure Cavitation Extraction (NPCE) Employs negative pressure to induce cavitation, enhancing cell wall disruption and extraction efficiency.[4]Solvent (80% Ethanol), Pressure (-0.075 MPa), Time (30 min).[4]Adv: High efficiency, shorter extraction time. Disadv: Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, often with a polar co-solvent (modifier).[6][12]Pressure, Temperature, CO2 Flow Rate, Modifier (e.g., Methanol).Adv: High selectivity, no residual solvent, eco-friendly. Disadv: High initial equipment cost.[12]

Table 2: Optimized Supercritical Fluid Extraction (SFE) Parameters for Catharanthine

ParameterOptimized Value
Pressure 250 bar[6]
Temperature 80 °C[6]
Modifier 6.6 vol% Methanol in CO2[6]
Dynamic Extraction Time 40 min[6]
Data derived from a study that achieved 100% recovery for Catharanthine under these conditions.[6]

Experimental Protocols

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE)

  • Sample Preparation: Dry the leaves of Catharanthus roseus and grind them into a fine powder (e.g., 60-mesh).[4]

  • Extraction: Add 80% ethanol to the powdered plant material at a solid-to-liquid ratio of 1:20 (w/v).[4]

  • Cavitation: Place the mixture in the NPCE apparatus and apply a negative pressure of -0.075 MPa for 30 minutes.[4]

  • Repeat: Perform a total of three extraction cycles with fresh solvent each time to maximize yield.[4]

  • Filtration and Concentration: Combine the extracts from all cycles. Filter the combined extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.[1]

Protocol 2: Acid-Base Partitioning for Crude Extract Purification

  • Acidification: Dissolve the crude extract from Protocol 1 in a 0.1 M HCl solution.

  • Defatting: Wash the acidic aqueous solution three times with an equal volume of hexane (B92381) to remove chlorophyll (B73375) and other non-polar impurities. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous layer to approximately 8-9 using a base like ammonium (B1175870) hydroxide.

  • Extraction: Extract the basified aqueous solution three times with an equal volume of an organic solvent such as dichloromethane or ethyl acetate. The deprotonated alkaloids will move into the organic phase.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a semi-purified alkaloid mixture.

Protocol 3: HPLC Quantification of Catharanthine

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (B52724) and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), with a final pH of 3.5.[14][15]

  • Flow Rate: Set the flow rate to 1.2 mL/min.[14][15]

  • Detection: Monitor the elution at a wavelength of 254 nm.[14][15]

  • Quantification: Prepare a calibration curve using a certified standard of this compound. Dilute the purified extract to a concentration within the linear range of the calibration curve for accurate quantification.

Visualizations

G node_plant C. roseus Leaves node_prep Drying & Grinding node_plant->node_prep node_extract Extraction (e.g., NPCE) node_prep->node_extract node_filter Filtration node_extract->node_filter node_crude Crude Extract node_filter->node_crude node_purify Purification (Acid-Base Partitioning) node_crude->node_purify node_semi Semi-Pure Alkaloids node_purify->node_semi node_hplc Preparative HPLC node_semi->node_hplc node_pure Pure Catharanthine node_hplc->node_pure node_salt Salt Formation (w/ Sulfuric Acid) node_pure->node_salt node_final This compound (Crystalline Solid) node_salt->node_final

Caption: General workflow for this compound extraction and purification.

G node_start Low Final Yield node_q_extract Is crude extract yield low? node_start->node_q_extract node_a_extract Optimize Extraction: - Solvent & pH - Particle Size - Method (e.g., UAE/NPCE) node_q_extract->node_a_extract  Yes node_q_purity Is final product impure or discolored? node_q_extract->node_q_purity  No node_end Yield Improved node_a_extract->node_end node_a_purity Improve Purification: - Acid-Base Partitioning - Charcoal Treatment - Recrystallization node_q_purity->node_a_purity  Yes node_q_loss Significant loss during purification? node_q_purity->node_q_loss  No node_a_purity->node_end node_a_loss Refine Purification Steps: - Check pH at each step - Optimize HPLC conditions - Minimize transfers node_q_loss->node_a_loss  Yes end_point node_a_loss->node_end

Caption: Troubleshooting workflow for diagnosing low this compound yield.

References

Technical Support Center: Overcoming Catharanthine Sulfate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catharanthine (B190766) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues in aqueous buffers, ensuring the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of catharanthine sulfate?

A1: For preparing a high-concentration stock solution of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. The free base, catharanthine, is highly soluble in DMSO (≥ 100 mg/mL).[1][2] The sulfate salt is also documented to be soluble in DMSO, with reported solubilities of at least 50.1 mg/mL.[3] For some applications, ethanol (B145695) may also be a suitable solvent, with a reported solubility of ≥ 21.75 mg/mL with gentle warming.[1][3]

Q2: How should I prepare an aqueous working solution of this compound?

A2: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited solubility. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution is then diluted into your aqueous experimental buffer to the desired final concentration. To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer while gently vortexing or swirling the buffer.[1]

Q3: What is the maximum concentration of this compound I can achieve in an aqueous buffer?

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal stability, you should prepare fresh aqueous solutions from your organic stock solution for each experiment.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4]

Q5: I am using this compound in cell culture experiments. What is the maximum permissible concentration of the organic solvent?

A5: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible. Typically, the concentration should be below 0.5%, with 0.1% being a commonly preferred concentration. This is a critical consideration when diluting your stock solution into the cell culture medium.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in the organic solvent.

Possible CauseTroubleshooting Step
Insufficient solvent volume Increase the volume of the solvent to lower the concentration.
Low temperature Gently warm the solution to 37°C.[1]
Incomplete dispersion Use an ultrasonic bath to aid in dissolution.[1]
Poor quality solvent Ensure you are using anhydrous, high-purity DMSO or ethanol. Hygroscopic DMSO can negatively impact solubility.[1]

Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.

Possible CauseTroubleshooting Step
Exceeded solubility limit The concentration in the aqueous buffer is too high. Try a lower final concentration.[1]
Temperature shock Ensure both the stock solution and the aqueous buffer are at room temperature before mixing.[1]
Buffer pH The pH of your buffer may not be optimal for this compound solubility. The solubility of alkaloids can be pH-dependent.[1] Consider testing a range of pH values if your experiment allows. Alkaloids tend to be more soluble in acidic conditions.[5][6]
High salt concentration in buffer High salt concentrations can sometimes decrease the solubility of organic compounds (a phenomenon known as "salting out"). If possible, try a buffer with a lower salt concentration.[1]

Issue 3: I observe a precipitate in my cell culture medium after adding this compound.

Possible CauseTroubleshooting Step
Interaction with media components Some components of complex cell culture media can interact with the compound, leading to precipitation. Perform a solubility test in the specific medium you are using.
High final concentration The final concentration of this compound in the cell culture medium may be too high. Try using a lower final concentration.
Solvent concentration While keeping the final solvent concentration low is important for cell health, ensure that the dilution factor is not so high that the this compound concentration exceeds its solubility limit in the medium.

Quantitative Solubility Data

CompoundSolventSolubility
Catharanthine (free base)DMSO≥ 100 mg/mL[1][2]
This compoundDMSO≥ 50.1 mg/mL[3]
This compoundEthanol≥ 21.75 mg/mL (with gentle warming)[1][3]
This compoundWater≥ 4.96 mg/mL[3]
Catharanthine Tartrate1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 434.51 g/mol for the free base, so the sulfate salt will be higher and should be confirmed from the product sheet), you would weigh out the corresponding mass.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thawing: Bring the 10 mM stock solution and the aqueous buffer to room temperature.

  • Dilution Calculation: Determine the required volumes for serial dilution. To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is needed.

  • Buffer Preparation: Pipette the required volume of the aqueous buffer into a sterile tube. For 1 mL of working solution, use 990 µL of buffer.

  • Addition of Stock Solution: While gently vortexing or swirling the tube containing the buffer, add 10 µL of the 10 mM DMSO stock solution.

  • Final Mixing: Continue to vortex for a few seconds to ensure thorough mixing.

  • Final Inspection: Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store thaw Thaw Stock & Buffer buffer Pipette Aqueous Buffer thaw->buffer add_stock Add Stock to Buffer (while vortexing) thaw->add_stock buffer->add_stock use Use Fresh Solution add_stock->use G cluster_concentration Concentration Issues cluster_conditions Mixing & Buffer Conditions start Precipitate forms in aqueous buffer? conc_too_high Is concentration > 0.5 mg/mL? start->conc_too_high lower_conc Action: Lower final concentration conc_too_high->lower_conc Yes temp_shock Were solutions at different temperatures? conc_too_high->temp_shock No equilibrate_temp Action: Equilibrate to room temp temp_shock->equilibrate_temp Yes check_ph Is buffer pH neutral or basic? temp_shock->check_ph No acidify_buffer Action: Test lower pH buffer check_ph->acidify_buffer Yes high_salt Is buffer high salt? check_ph->high_salt No lower_salt Action: Use lower salt buffer high_salt->lower_salt Yes G cluster_precursors Monomeric Precursors catharanthine Catharanthine vinblastine Vinblastine / Vincristine (Anticancer Agents) catharanthine->vinblastine Coupling Reaction vindoline Vindoline vindoline->vinblastine

References

Troubleshooting low yield in the semi-synthesis of Vinblastine from Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of Vinblastine (B1199706). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the coupling of Catharanthine and Vindoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the semi-synthesis of Vinblastine?

A1: Low yields in Vinblastine semi-synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The coupling reaction is highly sensitive to parameters such as temperature, pH, and solvent composition.

  • Reagent Quality: The purity of starting materials, Catharanthine and Vindoline, as well as the quality of reagents like iron(III) salts or those used in the Polonovski-Potier reaction, are critical.

  • Side Reactions and Byproduct Formation: The formation of isomeric byproducts, such as Leurosidine, and other degradation products can significantly reduce the yield of Vinblastine.[1][2]

  • Inefficient Purification: Separation of Vinblastine from unreacted starting materials and byproducts can be challenging, leading to product loss during purification steps.[3]

  • Oxidation of Catharanthine: The oxidative fragmentation of Catharanthine is a key step, and its efficiency is influenced by the chosen methodology and reaction conditions.[2]

Q2: How does temperature affect the yield and diastereoselectivity of the coupling reaction?

A2: Temperature plays a crucial role in the diastereoselectivity of the coupling reaction. For instance, in the Polonovski-Potier type reactions, conducting the reaction at low temperatures (e.g., -78 °C) has been shown to improve the diastereoselectivity in favor of the desired C16' stereoisomer, achieving a ratio of ≥ 5:1, compared to a 1:1 ratio at 0 °C.[1][2] In contrast, the Fe(III)-promoted coupling can provide the natural C16' stereochemistry exclusively even at room temperature.[2]

Q3: What is the role of pH in the coupling reaction, and what is the optimal range?

A3: The pH of the reaction medium is a critical factor, particularly in methods that utilize aqueous solutions. For instance, in a method using in situ generated singlet oxygen for the coupling, the yield of Vinblastine was found to be pH-dependent, with a maximum yield of 20% being achieved at a pH of 8.3.[4] The Fe(III)-promoted coupling is typically performed in an acidic aqueous solution, such as 0.1 N HCl.[1]

Q4: Which coupling method generally provides higher yields of Vinblastine?

A4: The Fe(III)-promoted coupling of Catharanthine and Vindoline has been reported to provide high yields of the coupled products, often exceeding 80%.[2][5] This method, followed by an in situ oxidation and reduction step, can yield Vinblastine (40-43%) and its isomer Leurosidine (20-23%).[2] The Polonovski-Potier reaction is another seminal method, though yields can be variable and optimization of conditions is critical.[1][2]

Troubleshooting Guide

Issue 1: Low overall yield of coupled products (Anhydrovinblastine/Vinblastine).

Possible Cause Suggested Solution
Inefficient Coupling Reaction - Verify Reagent Quality: Ensure high purity of Catharanthine, Vindoline, and all catalysts/reagents. The presence of an electron-withdrawing substituent at the C16 position of Catharanthine is crucial for the Fe(III)-promoted coupling.[6] - Optimize Reaction Conditions: For Fe(III)-promoted coupling, ensure the use of an appropriate solvent system like CF₃CH₂OH as a cosolvent with aqueous HCl to improve reactant solubility.[1] For Polonovski-type reactions, carefully control the temperature to enhance diastereoselectivity.[2] - Consider Alternative Oxidants: Besides FeCl₃, other oxidants like Mn(OAc)₃ and Ce(NH₄)₂(NO₃)₆ have been shown to promote the coupling.[7] A method using tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) has also been reported to give superb yields of anhydrovinblastine (B1203243) (85%).[7]
Degradation of Starting Materials or Products - Control Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid prolonged reaction times that could lead to degradation.[8] - Inert Atmosphere: While some methods require air (O₂), particularly for the final oxidation to Vinblastine, consider running the initial coupling step under an inert atmosphere if degradation is suspected.
Poor Solubility of Reactants - Solvent Optimization: The use of co-solvents can be critical. For example, trifluoroethanol (CF₃CH₂OH) has been used to solubilize reactants in the Fe(III)-promoted coupling.[1]

Issue 2: High ratio of Leurosidine to Vinblastine.

Possible Cause Suggested Solution
Lack of Stereocontrol in the Oxidation Step - Modify Oxidation Conditions: The oxidation of the intermediate enamine or the Δ¹⁵',²⁰'-double bond determines the ratio of Vinblastine to Leurosidine. The Fe(III)/NaBH₄/air system typically yields a 2:1 ratio of Vinblastine (β-hydroxylation) to Leurosidine (α-hydroxylation).[1] Further optimization of the oxidation conditions, including the use of organic bases, may slightly improve diastereoselectivity.[1]
Equilibration or Isomerization - Control pH and Temperature during Work-up: Ensure that the work-up and purification conditions are mild to prevent potential isomerization.

Issue 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Complex Reaction Mixture - Optimize Reaction Selectivity: Aim for reaction conditions that minimize the formation of side products. - Chromatographic Purification: Utilize column chromatography on silica (B1680970) gel for the separation of Vinblastine, Leurosidine, and unreacted starting materials.[8] The choice of eluent system is critical for achieving good separation.
Formation of Hard-to-Remove Byproducts - Alternative Coupling Reagents: If using coupling reagents that are difficult to remove (e.g., in amide bond formation for analogue synthesis), consider alternative methods like using an acid chloride which generally simplifies purification.[3]

Data Presentation

Table 1: Comparison of Vinblastine Semi-synthesis Methodologies

MethodKey ReagentsIntermediateProduct(s) & Yield(s)Reference
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[2][8]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃AnhydrovinblastineAnhydrovinblastine (71%)[2][8]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄Oxidized CatharanthineVinblastine (up to 20% at pH 8.3)[4][8]
Triarylaminium Radical Cation Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)Radical CationAnhydrovinblastine (85%)[7]
Polonovski-Potier Reaction m-CPBA, (CF₃CO)₂OIminium ionAnhydrovinblastine (Variable yields, diastereoselectivity temperature-dependent)[1][2]

Experimental Protocols & Visualizations

Protocol 1: Fe(III)-Promoted Coupling and Oxidation to Vinblastine

Methodology:

  • Coupling: A mixture of Catharanthine and Vindoline is treated with FeCl₃ (5 equivalents) in a biphasic solvent system of an aqueous 0.1 N HCl solution and trifluoroethanol (CF₃CH₂OH) at room temperature.[1] The reaction is stirred to facilitate the formation of the intermediate iminium ion.[8]

  • Reduction and Oxidation: After the coupling is complete, air (oxygen) is introduced into the reaction mixture. A solution of NaBH₄ is then added. This step initiates both the reduction of the iminium ion to anhydrovinblastine and the selective oxidation of the Δ¹⁵',²⁰'-double bond to install the C20' hydroxyl group.[1][2][8]

  • Work-up: The reaction is quenched, and the pH is adjusted to be basic (pH 8-9) with a solution like sodium bicarbonate.[8] The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to separate Vinblastine, Leurosidine, and any unreacted starting materials.[8]

Experimental Workflow Diagram:

Fe_Promoted_Synthesis cluster_coupling Coupling Step cluster_oxidation_reduction Oxidation & Reduction Step cluster_purification Purification Catharanthine Catharanthine Coupling FeCl₃, aq. HCl/CF₃CH₂OH, 23°C Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium Oxidation Air (O₂), NaBH₄ Iminium->Oxidation Products Vinblastine & Leurosidine Oxidation->Products Workup Basic Work-up & Extraction Products->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_VLB Purified Vinblastine Chromatography->Pure_VLB

Caption: Workflow for the Fe(III)-promoted semi-synthesis of Vinblastine.

Logical Relationship: Factors Influencing Low Yield

This diagram illustrates the key factors that can contribute to a low yield in the semi-synthesis of Vinblastine and their interrelationships.

Low_Yield_Factors cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_process Process Issues Temp Temperature SideReactions Side Reactions & Byproduct Formation Temp->SideReactions pH pH pH->SideReactions Solvent Solvent Purity Purity of Starting Materials Solvent->Purity Solubility Purity->SideReactions Catalyst Catalyst/Reagent Activity Catalyst->SideReactions Purification Inefficient Purification SideReactions->Purification Complex Mixture LowYield Low Vinblastine Yield SideReactions->LowYield Purification->LowYield

Caption: Key factors contributing to low yield in Vinblastine semi-synthesis.

References

Technical Support Center: Optimization of HPLC Parameters for Better Separation of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Catharanthine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Peak Resolution or Co-elution of Alkaloids

Question: I am observing poor separation between Catharanthine and other alkaloids like Vindoline, Vinblastine, and Vincristine. What are the common causes and how can I improve the resolution?

Answer: Poor peak resolution is a common challenge in the analysis of Catharanthus alkaloids due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase, and flow rate.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. Adjusting the organic modifier concentration, buffer type, and pH can significantly impact selectivity. *

Preventing degradation of Catharanthine Sulfate during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Catharanthine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2][3][4][5] It is also crucial to shield the compound from light.[3] For extended storage periods, keeping the container in a desiccator is recommended to minimize exposure to moisture.[2][3]

Q2: How should I prepare and store this compound solutions?

A2: Due to limited stability in aqueous solutions, it is advised to prepare these solutions fresh for each experiment and use them within one day.[6] For stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[6] These stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.[2] Long-term storage of any solution is generally not recommended.[4]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound has good solubility in DMSO (≥50.1 mg/mL).[1][4] It is also soluble in ethanol (B145695) with gentle warming (≥21.75 mg/mL) and has some solubility in water (≥4.96 mg/mL).[1][4] For experiments in aqueous buffers, the best practice is to first create a concentrated stock solution in DMSO and then dilute it into the aqueous medium.[6]

Q4: What are the primary factors that cause the degradation of this compound?

A4: The main factors contributing to the degradation of this compound are exposure to light, air (oxidation), and extreme pH levels.[3]

Q5: My this compound powder has a yellowish or brownish tint. What is the cause and how can I address it?

A5: Discoloration of this compound powder may indicate the presence of impurities, which could be residual pigments from the plant source or products of degradation.[3] To prevent this, it is important to handle and purify the compound while protecting it from light by using amber-colored glassware or by wrapping containers in aluminum foil.[3] If oxidation is a concern, working under an inert atmosphere, such as nitrogen or argon, is advisable.[3] Additionally, avoiding exposure to harsh acidic or basic conditions can help prevent degradation that may lead to discoloration.[3]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of Potency in Solution Degradation of this compound in solution.Prepare fresh aqueous solutions for each experiment and use them within 24 hours.[6] For stock solutions in DMSO, store them at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2][6]
Discoloration of Solid Compound Presence of impurities or degradation products.[3]Protect the solid from light by storing it in an amber vial or a container wrapped in foil.[3] Handle the compound in a moisture-free environment and consider storing it in a desiccator.[2][3]
Precipitation in Aqueous Buffer The concentration of this compound exceeds its solubility limit in the buffer.First, dissolve the compound in a small amount of DMSO to create a stock solution. Then, slowly add the stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.[6]
Inconsistent Experimental Results Potential degradation of the compound due to improper handling.Always handle this compound with care, minimizing its exposure to light, air, and extreme temperatures.[3] Ensure that all storage and handling protocols are followed consistently.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer system over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity of this compound.[7][8]

  • Storage Conditions: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure, or pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots of the solution.

  • Sample Analysis: Analyze each aliquot using the same HPLC method as in step 2 to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation rate.

Visualizations

Factors Leading to this compound Degradation Degradation This compound Degradation Light Light Exposure (e.g., UV light) Light->Degradation Air Air Exposure (Oxidation) Air->Degradation pH Extreme pH (Harsh Acidic or Basic Conditions) pH->Degradation Moisture Moisture/Humidity Moisture->Degradation

Caption: Key factors that can cause the degradation of this compound.

Troubleshooting this compound Degradation start Problem: Suspected Degradation check_storage Review Storage Conditions: - Temperature (-20°C)? - Protected from light? - Tightly sealed container? start->check_storage check_handling Review Handling Procedures: - Minimized light exposure? - Inert atmosphere if needed? - Fresh solutions used? check_storage->check_handling Yes correct_storage Action: Adjust storage to recommended conditions. check_storage->correct_storage No correct_handling Action: Refine handling protocols. Use amber vials, prepare fresh solutions. check_handling->correct_handling No retest Re-evaluate Experiment check_handling->retest Yes correct_storage->retest correct_handling->retest Experimental Workflow for Stability Assessment prep Prepare this compound Solution at Known Concentration t0 Time 0 Analysis: Quantify initial concentration and purity (e.g., HPLC) prep->t0 store Store Solution under Defined Conditions (Temperature, Light, pH) t0->store timepoint Withdraw Aliquots at Predetermined Time Intervals store->timepoint analyze Analyze Aliquots using the Same Method as Time 0 timepoint->analyze data Calculate Degradation Rate: Compare concentrations over time analyze->data conclusion Determine Stability Under Tested Conditions data->conclusion

References

Minimizing by-product formation in the coupling of Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the coupling of catharanthine (B190766) and vindoline (B23647) to synthesize vinblastine (B1199706) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling catharanthine and vindoline, and what are their primary advantages and disadvantages?

A1: The most prevalent methods for coupling catharanthine and vindoline are the Polonovski-Potier reaction, iron(III)-mediated coupling, and triarylaminium radical cation (BAHA)-promoted coupling. Each method has distinct advantages and disadvantages related to reaction conditions, stereoselectivity, and by-product formation.

  • Polonovski-Potier Reaction: This historical method can be effective but often suffers from a lack of diastereoselectivity, particularly at higher temperatures, leading to the formation of the undesired 16'-epi-anhydrovinblastine.[1][2]

  • Iron(III)-Promoted Coupling: This method offers excellent stereochemical control, exclusively yielding the natural C16' diastereomer of anhydrovinblastine (B1203243) at room temperature.[2][3] The use of a co-solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve the conversion rate.[2]

  • Triarylaminium Radical Cation (BAHA) Promoted Coupling: This newer method provides high yields (up to 85%) and complete diastereoselectivity for the desired anhydrovinblastine.[2][3]

Q2: What are the major by-products formed during the coupling of catharanthine and vindoline?

A2: The primary by-products are typically diastereomers and oxidation products. The specific by-products depend on the coupling method used.

  • 16'-epi-anhydrovinblastine: This diastereomer is a significant by-product in the Polonovski-Potier reaction, especially at temperatures above -40°C.[1][2]

  • Leurosidine (B1205338): This C20' alcohol isomer of vinblastine is a common by-product in iron(III)-promoted coupling reactions.[1][4][5][6][7]

  • Oxidative Oligomerization Products: These can form with highly electron-rich aromatic substrates, leading to lower yields of the desired coupled product.[1]

Q3: How does temperature affect the diastereoselectivity of the Polonovski-Potier coupling reaction?

A3: Temperature is a critical factor in controlling the diastereoselectivity of the Polonovski-Potier reaction. Lower temperatures, such as -40°C or -78°C, favor the formation of the natural C16' stereochemistry, with diastereomeric ratios of up to 5:1.[2][4][6] As the temperature increases to 0°C or 25°C, the diastereoselectivity significantly decreases, often resulting in a 1:1 or even an inverted ratio of the natural to the unnatural C16' stereoisomer.[2][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the catharanthine and vindoline coupling reaction.

Problem 1: Low Yield of the Desired Coupled Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions For Fe(III)-promoted coupling, ensure the use of a co-solvent like trifluoroethanol (TFE) in an acidic aqueous solution to improve reactant solubility and achieve conversion rates up to 90%.[2] For BAHA-promoted coupling, a combined 0.05 N aqueous HCl/TFE solvent system is effective.[3]
Inactive Catalyst or Oxidant Verify the activity and loading of the catalyst or oxidant (e.g., FeCl3, BAHA).[2]
Incorrect pH For some methods, pH is critical. A simplified method using in situ generated singlet oxygen showed a maximum vinblastine yield at pH 8.3.[2][8]
Incorrect Reaction Setup Carefully review the detailed experimental protocol to ensure all steps are followed correctly.[2]
Problem 2: High Levels of By-product Formation

Specific By-products & Minimization Strategies

By-product Minimization Strategy
16'-epi-anhydrovinblastine (in Polonovski-Potier reaction) Conduct the reaction at low temperatures (-40°C to -78°C) to favor the formation of the natural C16' stereoisomer.[1][2]
Leurosidine (in Fe(III)-promoted coupling) While a common by-product, the ratio of vinblastine to leurosidine can be influenced by reaction conditions. Further optimization of the Fe(III)-NaBH4/air oxidation step may be necessary.[1][4][5]
Oxidation of Tertiary Amines Perform the reaction under acidic aqueous conditions (e.g., 0.05 N HCl) to protonate and protect the tertiary amines from oxidation.[2][3]
Solvent or Nucleophile Trapping The use of acidic aqueous conditions can also prevent competitive nucleophilic attack by the solvent (H2O) or counter-ions (Cl-).[2][3]

Experimental Protocols

Fe(III)-Promoted Coupling for Anhydrovinblastine

This protocol is adapted from a direct coupling method to produce anhydrovinblastine with high conversion.[1][2]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • 2,2,2-Trifluoroethanol (CF3CH2OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (B1222165) (NaBH4)

Procedure:

  • Prepare a solution of catharanthine and vindoline in a mixture of 0.1 N HCl and CF3CH2OH.

  • To this solution, add 5 equivalents of FeCl3 at 23°C.

  • Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate.

  • Upon completion of the coupling, reduce the intermediate by adding NaBH4.

  • The resulting anhydrovinblastine can be isolated and purified using standard chromatographic techniques.

Triarylaminium Radical Cation (BAHA) Promoted Coupling

This protocol is based on a method that provides high yield and complete diastereoselectivity.[2][3]

Materials:

  • Catharanthine

  • Vindoline

  • Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

  • 2,2,2-Trifluoroethanol (TFE)

  • 0.05 N Hydrochloric acid (HCl)

Procedure:

  • Treat a mixture of catharanthine and vindoline with 1.1 equivalents of BAHA.

  • The reaction is carried out at room temperature (25°C) in a solvent mixture of aqueous 0.05 N HCl and TFE (in a ratio between 1:1 and 10:1).

  • The reaction provides anhydrovinblastine in up to 85% yield with complete diastereoselectivity.

Quantitative Data Summary

Table 1: Effect of Temperature on Diastereoselectivity in the Polonovski-Potier Reaction

TemperatureDiastereomeric Ratio (natural C16' : unnatural C16')
-78°C≥ 5:1[4][6]
-40°Cup to 5:1[2]
0°C1:1[2][4][6]
25°C1:1 or inverted 1:3[2]

Table 2: Comparison of Coupling Methods and Yields

Coupling MethodOxidant/CatalystTypical Yield of Anhydrovinblastine (%)Key Advantages
Fe(III)-PromotedFeCl3up to 90% conversion[2][4]Excellent stereochemical control[2][3]
BAHA-PromotedBAHAup to 85%[2][3]Superb yield and complete diastereoselectivity[3]
Singlet OxygenH2O2/NaClOup to 20% (vinblastine)Simplified procedure[8]

Visualizations

experimental_workflow cluster_reagents Reactants cluster_coupling Coupling Reaction cluster_reduction Reduction catharanthine Catharanthine fecl3 Add 5 equiv. FeCl3 in 0.1 N HCl/CF3CH2OH at 23°C catharanthine->fecl3 vindoline Vindoline vindoline->fecl3 iminium Iminium Ion Intermediate fecl3->iminium nabh4 Add NaBH4 iminium->nabh4 product Anhydrovinblastine nabh4->product

Caption: Workflow for Fe(III)-promoted coupling of catharanthine and vindoline.

troubleshooting_logic start Low Yield of Coupled Product cause1 Suboptimal Reaction Conditions? start->cause1 cause2 Inactive Catalyst/ Oxidant? start->cause2 cause3 Incorrect pH? start->cause3 solution1 Optimize solvent system (e.g., add TFE) cause1->solution1 Yes solution2 Verify activity and loading of reagents cause2->solution2 Yes solution3 Adjust pH to optimal range for the method cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Strategies to Enhance the Stability of Catharanthine Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catharanthine Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Catharanthine Sulfate solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: this compound is susceptible to degradation under several conditions. The primary factors that can compromise its stability in solution include:

  • pH: Catharanthine, as an indole (B1671886) alkaloid, is sensitive to pH. Both highly acidic and alkaline conditions can catalyze hydrolytic degradation. The ionization state of the molecule can change with pH, leading to different degradation pathways.

  • Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect solutions from light to prevent the formation of degradation products.[1]

  • Oxidation: Catharanthine is prone to oxidation, especially in the presence of oxygen and light. This can lead to the formation of various oxidized derivatives.[1] Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, solutions should be kept at low temperatures.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent. The sulfate salt is soluble in DMSO. For some applications, ethanol (B145695) may also be suitable.

Q3: How should I prepare an aqueous solution of this compound for my experiments?

A3: Direct dissolution of this compound in aqueous buffers can be challenging. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer while gently vortexing or swirling.

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for extended periods. For optimal stability, it is best to prepare fresh aqueous solutions from your organic stock solution for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks or at -80°C for longer periods.[1]

Q5: My this compound solution has changed color. What could be the cause?

A5: Discoloration, such as a yellowish or brownish tint, in a this compound solution is often an indication of the presence of impurities, which could be residual plant pigments from the extraction process or, more likely, degradation products formed due to exposure to light, air (oxidation), or extreme pH.

Q6: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the reason?

A6: The appearance of new peaks in your HPLC chromatogram that are not present in the initial analysis of the solution is a strong indication of degradation. These new peaks represent the degradation products of this compound. To identify these, a forced degradation study coupled with mass spectrometry (MS) is recommended.

Troubleshooting Guides

Issue 1: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The solubility of alkaloids can also be pH-dependent.

  • Solution:

    • Try preparing a lower final concentration of the this compound solution.

    • Ensure both the stock solution and the aqueous buffer are at room temperature before mixing to avoid temperature shock.

    • Consider testing a range of pH values for your aqueous buffer if your experimental parameters allow, as the solubility of alkaloids can be influenced by pH.

Issue 2: Poor peak resolution or peak tailing in HPLC analysis.
  • Possible Cause: For basic compounds like alkaloids, peak tailing is often due to secondary interactions with the stationary phase (e.g., residual silanol (B1196071) groups on a C18 column). Poor resolution can be due to the structural similarity of degradation products to the parent compound.

  • Solution:

    • Optimize the Mobile Phase: Adjusting the pH of the mobile phase can significantly alter the retention times and improve the selectivity for ionizable compounds like this compound. The addition of an ion-pairing agent like triethylamine (B128534) (TEA) can help to mask residual silanol groups and reduce peak tailing.

    • Change the Stationary Phase: If using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

    • Adjust the Temperature: Experimenting with different column temperatures can influence the viscosity of the mobile phase and the interaction kinetics, potentially improving resolution.

Data Presentation

Stress ConditionExpected StabilityPrimary Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl) UnstableHydrolysis
Basic (e.g., 0.1 M NaOH) UnstableHydrolysis, Isomerization
Oxidative (e.g., 3% H₂O₂) UnstableOxidation
Thermal (e.g., 60°C) Moderately UnstableThermolytic Decomposition
Photolytic (UV/Vis light) UnstablePhotodegradation, Oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Mandatory Visualization

cluster_degradation This compound Degradation Pathways CS This compound Solution HP Hydrolysis Products CS->HP Acid/Base OP Oxidation Products CS->OP Oxygen, Light PP Photodegradation Products CS->PP UV/Vis Light TP Thermal Degradation Products CS->TP Heat

Caption: General degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, new peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_ph Measure Solution pH check_storage->check_ph Storage OK optimize_conditions Optimize Storage/Formulation (e.g., add antioxidant, adjust pH) check_storage->optimize_conditions Storage Not OK forced_degradation Perform Forced Degradation Study check_ph->forced_degradation pH OK check_ph->optimize_conditions pH Not OK hplc_ms Analyze by HPLC-MS forced_degradation->hplc_ms identify_products Identify Degradation Products hplc_ms->identify_products identify_products->optimize_conditions end Stable Solution optimize_conditions->end

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Purification of Catharanthine Sulfate from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of catharanthine (B190766) sulfate (B86663) from crude plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of catharanthine sulfate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Purified this compound

Q: We are experiencing a significantly lower than expected yield of this compound after purification. What are the likely causes and how can we improve our recovery?

A: Low yields of catharanthine are a common challenge due to its low natural abundance in Catharanthus roseus (often around 0.0005% of the dry leaf weight) and potential losses during extraction and purification.[1] Several factors could be contributing to this issue:

  • Suboptimal Extraction: The efficiency of the initial extraction from the plant material is critical.

    • Solution: Employ an acidic aqueous extraction method. Using a dilute acid solution (e.g., 0.1 M HCl or dilute sulfuric acid) protonates the alkaloids, increasing their solubility in the aqueous phase and improving separation from non-basic plant components.[2] The pH of the extraction medium is a crucial factor to optimize.[1]

  • Inefficient Acid-Base Partitioning: Improper pH adjustment during this purification step can lead to incomplete separation of catharanthine from other alkaloids and impurities.

    • Solution: After the initial acidic extraction, the solution can be washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, carefully basifying the aqueous layer will deprotonate the alkaloids, allowing for their extraction into a fresh non-polar organic solvent.[1]

  • Losses During Crystallization: The choice of solvent and the crystallization conditions play a significant role in the final yield.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the crude this compound in a minimal amount of a hot solvent where it is soluble (e.g., methanol (B129727) or ethanol) and then gradually add an anti-solvent in which it is insoluble to induce crystallization.[2] Ensure the cooling process is slow and gradual to prevent premature crystallization, which can trap impurities and reduce the yield of pure crystals.[2]

  • Degradation of Catharanthine: Catharanthine is susceptible to degradation under certain conditions.

    • Solution: Protect the compound from light by using amber-colored glassware or aluminum foil.[2] If oxidation is a concern, work under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid prolonged exposure to harsh acidic or basic conditions.[2]

Issue 2: Discoloration of the Final Product

Q: Our purified this compound has a yellowish or brownish tint, not the expected white crystalline appearance. What causes this discoloration and how can we remove it?

A: Discoloration in the final product typically indicates the presence of impurities, which can be residual plant pigments or degradation products.[2]

  • Residual Plant Pigments: Pigments from the Catharanthus roseus plant material may not have been completely removed during the initial extraction and purification steps.[2]

    • Solution: Incorporate a charcoal treatment step. After dissolving the crude catharanthine in a suitable solvent and before crystallization, add a small amount of activated charcoal, heat the solution, and then filter it while hot to remove the charcoal and adsorbed pigments.[2] Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product, leading to a lower yield.[2]

  • Degradation Products: As mentioned previously, catharanthine can degrade when exposed to light, air (oxidation), or extreme pH levels.[2]

    • Solution: In addition to the protective measures described above, a final recrystallization step is often effective in removing colored impurities.[2] One or more recrystallizations from a suitable solvent system should be performed until a pure, white crystalline product is obtained.[2]

Issue 3: Co-elution of Impurities during HPLC Purification

Q: During preparative HPLC purification, we are observing poor separation between catharanthine and other closely related alkaloids. How can we improve the resolution?

A: Poor peak resolution is a common challenge due to the structural similarities among the various alkaloids present in the crude extract.[3] Here are several strategies to improve separation:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good separation.

    • Solution: Adjusting the pH of the mobile phase can significantly alter the retention times and improve the selectivity for ionizable compounds like alkaloids.[2] If using a binary solvent system (e.g., acetonitrile (B52724) and water), trying a different organic modifier like methanol, or using a ternary mixture, can also be beneficial.[2] Switching from an isocratic to a gradient elution can help in separating compounds with different polarities.[2]

  • Stationary Phase Selection: The choice of the HPLC column plays a crucial role in the separation.

    • Solution: While a C18 column is commonly used, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for alkaloids.[2]

  • Temperature Optimization:

    • Solution: Experiment with different column temperatures. Sometimes, increasing or decreasing the temperature can improve the resolution between closely eluting peaks.[2]

Data Presentation

Table 1: Comparison of Extraction Methods for Catharanthine

Extraction MethodSolvent SystemKey ParametersReported Yield/EfficiencyReference
Acidic Aqueous ExtractionDilute HCl or H₂SO₄pH of the extraction medium is critical.An effective method for initial extraction.[2][1][2]
Homogenate Extraction0.15% H₂SO₄ and 50% MethanolSolid-liquid ratio of 1:10 (g:mL), 3 extraction cycles of 2.5 min each.Reported to be higher than ultrasonic, warm immersion, and hot reflux methods.[4]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Methanol as a modifierPressure: 250 bar, Temperature: 80°C, Modifier concentration: 6.6 vol%.Can achieve 100% recovery for catharanthine.[5]
Solid-Liquid Extraction0.5 M H₂SO₄ and Methanol (3:1 v/v)Ultrasonic bath for 3 hours.Good recovery for related alkaloids.[5]

Table 2: HPLC Conditions for Catharanthine Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)Poroshell 120 EC-C18 (4.6 x 250 mm, 4 µm)Microsorb - MV C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Ammonium (B1175870) Acetate Buffer (25 mM) with 0.1% Triethylamine (15:45:40 v/v)Gradient of Water (A) and Methanol (B)Gradient of Methanol, Phosphate Buffer (5 mM, pH 6.0), and Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min
Detection 297 nmNot specified254 nm
Column Temperature 35°C30°CRoom Temperature
Reference [6][7][8]

Experimental Protocols

1. Acidic Aqueous Extraction of Catharanthine from Catharanthus roseus Leaves

This protocol describes a common method for the initial extraction of alkaloids from dried plant material.

  • Materials:

    • Dried and powdered leaves of Catharanthus roseus

    • 0.1 M Hydrochloric Acid (HCl) or dilute Sulfuric Acid (H₂SO₄)

    • Beaker or flask

    • Stirring apparatus

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Procedure:

    • Weigh the desired amount of powdered C. roseus leaves and place them in a beaker or flask.

    • Add the acidic solution to the powdered leaves. A common ratio is 1:10 to 1:15 (w/v) of plant material to solvent.

    • Stir the mixture for several hours at room temperature to allow for efficient extraction of the alkaloids.

    • Separate the solid plant material from the acidic extract by filtration.

    • The resulting filtrate contains the protonated alkaloids, including catharanthine. This crude extract can then be subjected to further purification steps.

2. Acid-Base Partitioning for Initial Purification

This protocol is used to separate alkaloids from non-alkaloidal impurities in the crude extract.

  • Materials:

    • Acidic aqueous extract containing catharanthine

    • Non-polar organic solvent (e.g., dichloromethane, chloroform)

    • Base (e.g., ammonium hydroxide) to adjust pH

    • Separatory funnel

  • Procedure:

    • Transfer the acidic aqueous extract to a separatory funnel.

    • Add an equal volume of a non-polar organic solvent and shake vigorously. Allow the layers to separate.

    • Drain and discard the organic layer, which contains non-alkaloidal impurities.

    • Slowly add a base to the aqueous layer to raise the pH to approximately 8-9. This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Add a fresh portion of the non-polar organic solvent and shake vigorously. Allow the layers to separate.

    • Drain the organic layer, which now contains the catharanthine and other alkaloids.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the alkaloids.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

3. Crystallization of this compound

This protocol describes the final purification step to obtain crystalline this compound.

  • Materials:

    • Crude this compound

    • Suitable hot solvent (e.g., methanol, ethanol)

    • Anti-solvent (a solvent in which this compound is insoluble)

    • Erlenmeyer flask

    • Heating and stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent and stir until the solid is completely dissolved.

    • If the solution is colored, perform a charcoal treatment as described in the troubleshooting section.

    • Slowly add the anti-solvent to the hot solution until turbidity is observed.

    • Cover the flask and allow it to cool slowly to room temperature.

    • For maximum yield, the flask can then be placed in a refrigerator or an ice bath to promote further crystallization.[2]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[2]

    • Dry the purified crystals under vacuum to remove any residual solvent.[2]

Mandatory Visualization

Purification_Workflow start Crude Plant Extract (Catharanthus roseus leaves) acidic_extraction Acidic Aqueous Extraction (e.g., 0.1 M HCl) start->acidic_extraction Extraction of alkaloids acid_base_partitioning Acid-Base Partitioning acidic_extraction->acid_base_partitioning Removal of non-alkaloidal impurities crude_alkaloids Crude Alkaloid Mixture acid_base_partitioning->crude_alkaloids chromatography Chromatographic Purification (e.g., Preparative HPLC) crude_alkaloids->chromatography Separation of catharanthine from other alkaloids crystallization Crystallization chromatography->crystallization Final purification final_product Purified this compound crystallization->final_product

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_extraction Review Extraction Protocol start->check_extraction check_partitioning Verify Acid-Base Partitioning start->check_partitioning check_crystallization Optimize Crystallization Conditions start->check_crystallization check_degradation Assess for Product Degradation start->check_degradation solution_extraction Optimize solvent, pH, and extraction time. check_extraction->solution_extraction solution_partitioning Ensure correct pH adjustments and complete extractions. check_partitioning->solution_partitioning solution_crystallization Use minimal hot solvent, slow cooling, and appropriate anti-solvent. check_crystallization->solution_crystallization solution_degradation Protect from light and air; avoid extreme pH. check_degradation->solution_degradation

Caption: Troubleshooting logic for addressing low purification yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the initial extraction of catharanthine from Catharanthus roseus leaves?

A: A common and effective method is acidic aqueous extraction. The dried and powdered leaves are extracted with a dilute acid solution (e.g., 0.1 M HCl or dilute sulfuric acid).[2] The acidic conditions protonate the alkaloids, making them more soluble in the aqueous phase, which aids in their separation from non-basic plant components.[2]

Q2: What are some common impurities I should expect in a crude catharanthine extract?

A: Crude extracts of Catharanthus roseus are complex mixtures that can contain numerous other alkaloids. Common alkaloid impurities that may be present alongside catharanthine include vindoline, ajmalicine, serpentine, and tabersonine. The presence and relative abundance of these impurities can vary depending on the plant variety and the extraction method used.

Q3: What are the key parameters to consider when developing a preparative HPLC method for catharanthine purification?

A: For preparative HPLC, the goal is to maximize throughput while maintaining good resolution. Key parameters to optimize include:

  • Column Selection: Choose a column with a particle size and diameter suitable for preparative scale work.

  • Mobile Phase: The mobile phase composition is critical. A combination of acetonitrile or methanol with a buffered aqueous phase is common. The pH of the buffer should be carefully controlled.[2]

  • Flow Rate: Higher flow rates can reduce the run time but may also decrease resolution. An optimal flow rate needs to be determined.[2]

  • Detection: Use a wavelength where catharanthine has strong absorbance (e.g., around 280 nm) for accurate fraction collection.[2]

Q4: How should I store purified this compound to ensure its stability?

A: this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at a low temperature, typically -20°C.

Q5: Can I use other purification techniques besides HPLC?

A: Yes, other chromatographic techniques such as column chromatography with silica (B1680970) gel or alumina (B75360) can be used for the purification of catharanthine. Centrifugal Partition Chromatography (CPC) has also been shown to be an efficient method for the isolation of indole (B1671886) alkaloids from C. roseus. The choice of technique will depend on the scale of the purification and the desired purity of the final product.

References

Optimizing reaction conditions for the coupling of Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the coupling of Catharanthine and Vindoline to synthesize Vinblastine (B1199706) and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling Catharanthine and Vindoline, and what are their respective advantages and disadvantages?

A1: The most prevalent methods include the Fe(III)-promoted coupling, Polonovski-type reactions, and the use of triarylaminium radical cations (e.g., BAHA).

  • Fe(III)-Promoted Coupling: This method offers excellent stereochemical control, exclusively yielding the natural C16' diastereomer at room temperature.[1][2][3] The use of a co-solvent like trifluoroethanol (TFE) can significantly improve the solubility of reactants and increase the conversion rate to anhydrovinblastine (B1203243) to as high as 90%.[1][4]

  • Triarylaminium Radical Cation (BAHA) Promoted Coupling: This newer method provides superb yields (up to 85%) of anhydrovinblastine with complete diastereoselectivity.[1][5] It serves as a valuable alternative to inorganic oxidants.[5]

  • Polonovski-Type Reaction: While historically significant, this reaction can suffer from poor diastereoselectivity at higher temperatures.[2] To achieve good diastereoselectivity (e.g., a 5:1 ratio of the natural to the unnatural stereoisomer), the reaction must be conducted at low temperatures (-78°C).[1][2]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yield can stem from several factors. Here are some common issues and their solutions:

  • Poor Solubility of Reactants: Catharanthine and Vindoline may not be fully soluble in the reaction medium.

    • Solution: For Fe(III)-promoted couplings, use a co-solvent such as trifluoroethanol (TFE) with the aqueous acidic solution to enhance solubility.[1][4]

  • Inefficient Oxidant: The chosen oxidant may not be effective or may be of low quality.

    • Solution: For Fe(III)-promoted reactions, ferric chloride (FeCl₃) is a common choice.[4][6] Other oxidants like ferric sulfate (B86663) (Fe₂(SO₄)₃) can also be effective.[5][6] For the BAHA-promoted coupling, ensure the tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) is of high purity.[5]

  • Incorrect Solvent System: The choice of solvent is critical for the reaction's success.

    • Solution: For BAHA-promoted reactions, a mixture of aqueous HCl and TFE is effective, while organic solvents like CH₂Cl₂, MeCN, and EtOAc have been found to be unproductive.[5]

  • Suboptimal pH: The pH of the reaction medium can significantly influence the outcome.

    • Solution: A simplified method using in situ generated singlet oxygen showed a maximum vinblastine yield at pH 8.3.[7] For Fe(III) and BAHA-promoted couplings, an acidic medium (e.g., 0.1 N or 0.05 N HCl) is typically used.[4][5]

Q3: I am observing poor diastereoselectivity in my Polonovski-type coupling reaction. How can I improve this?

A3: The diastereoselectivity of the Polonovski-type reaction is highly dependent on temperature.

  • Problem: High reaction temperatures (e.g., 0°C to 25°C) lead to poor diastereoselectivity, often resulting in a 1:1 mixture of diastereomers.[1][2]

  • Solution: To favor the formation of the desired natural C16' stereoisomer, conduct the reaction at low temperatures, such as -78°C, which can achieve a diastereomeric ratio of up to 5:1.[1][2]

Q4: I am seeing the formation of significant side products. What are they and how can I minimize them?

A4: Side product formation is a common issue and can often be attributed to the oxidation of the tertiary amines in the substrates or trapping of reactive intermediates by the solvent or nucleophiles.

  • Solution: Performing the reaction under acidic aqueous conditions (e.g., 0.05 N to 0.1 N HCl) helps to protonate and protect the tertiary amines from unwanted oxidation.[1][5] This acidic environment also minimizes the chances of solvent (H₂O) or nucleophiles (Cl⁻) trapping the reactive intermediates.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive oxidant or catalyst.Verify the activity and loading of the oxidant (e.g., FeCl₃, BAHA).
Incorrect reaction setup.Carefully review the experimental protocol to ensure all steps are followed correctly.
Poor solubility of starting materials.Use a co-solvent like trifluoroethanol (TFE) in Fe(III)-promoted reactions.[1][4]
Low Yield Suboptimal solvent system.For BAHA-promoted reactions, use an aqueous HCl/TFE mixture. Avoid purely organic solvents.[5]
Incorrect pH.Optimize the pH of the reaction medium. Some methods may require specific pH values for maximum yield.[7]
Poor Diastereoselectivity (Polonovski-type reaction) Reaction temperature is too high.Conduct the reaction at low temperatures (-78°C) to favor the natural C16' stereoisomer.[1][2]
Significant Side Product Formation Oxidation of tertiary amines.Perform the reaction under acidic conditions (e.g., 0.1 N HCl) to protect the amines.[1][5]
Trapping of reactive intermediates.The use of acidic aqueous conditions can minimize trapping by solvent or nucleophiles.[5]

Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling for Anhydrovinblastine Synthesis

This protocol is adapted from the work of Boger and coworkers.[4]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Trifluoroethanol (TFE)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (B1222165) (NaBH₄)

Procedure:

  • In a round-bottom flask, dissolve Catharanthine (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).

  • Stir the solution at room temperature (23°C).

  • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully add solid NaBH₄ portion-wise to the reaction mixture to reduce the intermediate iminium ion.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield anhydrovinblastine. This procedure can result in up to 90% conversion.[4]

Protocol 2: Triarylaminium Radical Cation (BAHA) Promoted Coupling

This protocol is based on a method developed by Boger and co-workers.[1][5]

Materials:

  • Catharanthine

  • Vindoline

  • Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

  • Trifluoroethanol (TFE)

  • 0.05 N Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve Catharanthine (1.0 equiv) and Vindoline (1.0 equiv) in a solvent mixture of aqueous 0.05 N HCl and trifluoroethanol (in a ratio between 1:1 and 10:1).

  • Stir the solution at room temperature (25°C).

  • Add BAHA (1.1 equiv) to the reaction mixture.

  • Stir the reaction until completion.

  • Work up the reaction with NaBH₄ to reduce the resulting iminium ion.

  • Follow standard aqueous work-up and purification procedures as described in Protocol 1. This method can provide anhydrovinblastine in up to 85% yield with complete diastereoselectivity.[1][5]

Data Presentation

Table 1: Comparison of Different Coupling Methods and Conditions

MethodOxidantTemperature (°C)Solvent SystemYield of AnhydrovinblastineDiastereoselectivity (Natural:Unnatural)
Fe(III)-PromotedFeCl₃ (5 equiv)230.1 N HCl / TFEUp to 90% conversionExclusive formation of natural C16'
BAHA-PromotedBAHA (1.1 equiv)250.05 N HCl / TFEUp to 85%Complete
Polonovski-typem-CPBA, TFAA-78CH₂Cl₂Not specified5:1
Polonovski-typem-CPBA, TFAA0CH₂Cl₂Not specified1:1

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product Catharanthine Catharanthine Coupling Dissolve in Solvent System Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Oxidation Add Oxidant (FeCl3 or BAHA) Coupling->Oxidation Acidic Aqueous/ TFE Co-solvent Stir Stir at Room Temperature Oxidation->Stir Reduction Reduction with NaBH4 Stir->Reduction Reaction Completion Quench Quench with NaHCO3 Reduction->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Anhydrovinblastine Anhydrovinblastine Purify->Anhydrovinblastine

Caption: Experimental workflow for the coupling of Catharanthine and Vindoline.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Reaction Yield Solubility Poor Reactant Solubility LowYield->Solubility Oxidant Inactive/Inefficient Oxidant LowYield->Oxidant Solvent Incorrect Solvent System LowYield->Solvent pH Suboptimal pH LowYield->pH AddTFE Use TFE Co-solvent (for Fe(III) method) Solubility->AddTFE CheckOxidant Verify Oxidant Activity & Loading Oxidant->CheckOxidant CorrectSolvent Use Aqueous HCl/TFE (for BAHA method) Solvent->CorrectSolvent OptimizepH Optimize Reaction pH pH->OptimizepH

Caption: Troubleshooting logic for addressing low reaction yield.

diastereoselectivity_logic PoorDiastereoselectivity Poor Diastereoselectivity (Polonovski-type Reaction) Temp Reaction Temperature PoorDiastereoselectivity->Temp HighTemp High Temperature (0°C to 25°C) Temp->HighTemp is LowTemp Low Temperature (-78°C) Temp->LowTemp is Ratio1_1 1:1 Diastereomeric Ratio HighTemp->Ratio1_1 leads to Ratio5_1 5:1 Diastereomeric Ratio (Favorable) LowTemp->Ratio5_1 leads to

Caption: Effect of temperature on Polonovski-type reaction diastereoselectivity.

References

Validation & Comparative

Comparative Analysis of Catharanthine Sulfate and Vinblastine's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activities of Catharanthine (B190766) Sulfate and the well-established chemotherapeutic agent, Vinblastine (B1199706). Both are monoterpenoid indole (B1671886) alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. Catharanthine serves as a crucial biosynthetic precursor to Vinblastine, a dimeric alkaloid formed by the coupling of catharanthine and vindoline[1][2]. While Vinblastine is a cornerstone of various chemotherapy regimens, Catharanthine itself exhibits anti-mitotic properties, making a direct comparison valuable for future drug development and research[1]. This document details their mechanisms of action, comparative cytotoxicity, effects on cell cycle and apoptosis, and provides standardized experimental protocols.

Mechanism of Action: Targeting Microtubule Dynamics

Both Catharanthine and Vinblastine exert their primary anti-cancer effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division[1][3].

  • Vinblastine: As a classic Vinca (B1221190) alkaloid, Vinblastine binds to β-tubulin at the positive-end of microtubules, preventing their polymerization[2][4]. This disruption of microtubule assembly suppresses their dynamic instability, leading to a failure in the formation of a functional mitotic spindle[3][5]. The cell is unable to properly segregate its chromosomes, triggering a cell cycle arrest at the G2/M phase and ultimately leading to programmed cell death (apoptosis)[5][6][7]. At very low concentrations, Vinblastine suppresses microtubule dynamics, while at higher concentrations, it causes microtubule depolymerization[5].

  • Catharanthine Sulfate: Catharanthine, as a monomeric precursor, shares the fundamental mechanism of interacting with tubulin to disrupt microtubule formation[1][8]. However, it is generally considered less potent than its dimeric derivatives like Vinblastine[1]. The catharanthine domain contributes to the cytotoxic effect of the dimeric alkaloids, but the vindoline (B23647) moiety in Vinblastine is primarily responsible for the high-affinity binding to tubulin[9][10]. Recent studies also suggest that Catharanthine can induce other forms of cell death, including autophagy, by inhibiting the mTOR signaling pathway[8].

cluster_vinblastine Vinblastine cluster_catharanthine This compound VBL Vinblastine VBL_Target Binds to β-tubulin VBL->VBL_Target VBL_Effect1 Inhibits Microtubule Polymerization VBL_Target->VBL_Effect1 VBL_Effect2 Disrupts Mitotic Spindle VBL_Effect1->VBL_Effect2 VBL_Arrest G2/M Phase Arrest VBL_Effect2->VBL_Arrest VBL_Apoptosis Apoptosis VBL_Arrest->VBL_Apoptosis CAT Catharanthine CAT_Target Interacts with Tubulin (Lower Affinity) CAT->CAT_Target CAT_mTOR Inhibits mTOR Pathway CAT->CAT_mTOR CAT_Effect1 Disrupts Microtubules CAT_Target->CAT_Effect1 CAT_Arrest Mitotic Arrest CAT_Effect1->CAT_Arrest CAT_Apoptosis Apoptosis CAT_Arrest->CAT_Apoptosis CAT_Autophagy Autophagy CAT_mTOR->CAT_Autophagy

Caption: Comparative mechanisms of action for Vinblastine and Catharanthine.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The tables below summarize the reported IC50 values for Vinblastine and Catharanthine against various human cancer cell lines. Direct comparison should be made with caution due to variations in experimental conditions and exposure times across different studies.

Table 1: Cytotoxic Activity (IC50) of Vinblastine

Cancer Cell LineTypeIC50Exposure TimeReference
A549Lung Carcinoma~24.5 nM (for 82% cytotoxicity)72 h[11]
HeLaCervical Carcinoma2.6 nMContinuous[12]
HL-60Promyelocytic Leukemia5.3 nMContinuous[12]
A375Melanoma7.5 µg/mL (~8.25 µM)48 h[13]
Neuroblastoma CellsNeuroblastoma15 nMContinuous[12]
L1210Mouse Leukemia4.0 nMContinuous[12]
S49Mouse Lymphoma3.5 nMContinuous[12]

Table 2: Cytotoxic Activity (IC50) of Catharanthine

Cancer Cell LineTypeIC50Exposure TimeReference
HCT-116Colon Carcinoma~590 µM48 h[9][14]
JURKAT E.6T-cell Leukemia~0.63 µMNot Specified[9]
THP-1Acute Monocytic Leukemia~0.62 µMNot Specified[9]
HepG2Liver CarcinomaNot Specified (Dose-dependent)Not Specified[8]
CaLu-6Lung Cancer~35.24 µg/mL (~104 µM)48 h[15]

As the data indicates, Vinblastine consistently demonstrates significantly higher potency, with IC50 values typically in the nanomolar (nM) range, whereas Catharanthine's efficacy is in the micromolar (µM) range. This difference of several orders of magnitude underscores the structural importance of the dimeric form for high-affinity tubulin binding and potent cytotoxicity[10].

Effects on Cell Cycle and Apoptosis

Both compounds induce cell cycle arrest and apoptosis, but the underlying signaling pathways show some divergence.

Cell Cycle Arrest

Vinblastine is a well-characterized mitotic inhibitor that arrests cells in the M phase of the cell cycle[6][16]. This arrest is a direct consequence of the disruption of the mitotic spindle[3]. Studies have shown that Vinblastine treatment leads to a significant accumulation of cells with 4N DNA content (G2/M phase)[7][17][18]. Some reports also indicate a G1 arrest in certain cell lines, potentially through the induction of p21[17]. Catharanthine also disrupts the cell cycle by interfering with mitotic spindle formation, leading to mitotic arrest[8].

Induction of Cell Death

The prolonged mitotic arrest induced by both agents typically triggers the intrinsic pathway of apoptosis.

  • Vinblastine: Upon mitotic arrest, Vinblastine has been shown to activate the SAPK/JNK signaling pathway[19]. This leads to the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, inactivating them[19]. This inactivation disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of executioner caspases (e.g., Caspase-3), culminating in apoptosis[17][20]. Furthermore, Vinblastine can induce the pro-apoptotic protein NOXA, which sensitizes leukemia cells to apoptosis[21].

  • This compound: Catharanthine also induces apoptosis in a dose-dependent manner, as confirmed by Annexin V/PI staining[8]. The intrinsic apoptotic pathway is implicated, involving the Bcl-2 protein family[22]. Uniquely, Catharanthine has also been shown to induce autophagy in HepG2 liver cancer cells by inhibiting the mTOR pathway and upregulating key autophagy-related genes like LC3 and Beclin1[8]. This suggests a dual mechanism of cell death that is less characterized for Vinblastine.

VBL Vinblastine VBL_Stress Microtubule Stress VBL->VBL_Stress JNK JNK Pathway Activation VBL_Stress->JNK Bcl2 Phosphorylation of Bcl-2 / Bcl-xL (Inactivation) JNK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Casp Caspase Activation Mito->Casp Apoptosis1 Apoptosis Casp->Apoptosis1 CAT Catharanthine CAT_Stress Microtubule Disruption CAT->CAT_Stress mTOR mTOR Inhibition CAT->mTOR CAT_Apoptosis_Pathway Intrinsic Pathway (Bcl-2 Family) CAT_Stress->CAT_Apoptosis_Pathway Apoptosis2 Apoptosis CAT_Apoptosis_Pathway->Apoptosis2 Autophagy_Genes Upregulation of LC3, Beclin1 mTOR->Autophagy_Genes Autophagy Autophagy Autophagy_Genes->Autophagy

Caption: Signaling pathways for Vinblastine- and Catharanthine-induced cell death.

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of anti-cancer compounds. Below are standard protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat the cells with a range of concentrations of this compound or Vinblastine. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[1].

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_assays Perform Assays start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound or Vinblastine (Varying Conc.) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay_mtt MTT Assay (Viability/IC50) incubate->assay_mtt assay_flow Flow Cytometry (Apoptosis, Cell Cycle) incubate->assay_flow assay_wb Western Blot (Protein Expression) incubate->assay_wb analysis Data Analysis and Comparison assay_mtt->analysis assay_flow->analysis assay_wb->analysis

Caption: General experimental workflow for in vitro comparative analysis.

Summary and Conclusion

The comparative analysis reveals clear distinctions between this compound and Vinblastine, primarily rooted in their chemical structures.

  • Potency: Vinblastine, a dimeric alkaloid, is substantially more potent than its monomeric precursor, Catharanthine, exhibiting cytotoxic effects at nanomolar concentrations compared to Catharanthine's micromolar range. This highlights the critical role of the vindoline moiety and the dimeric structure for high-affinity tubulin interaction.

  • Mechanism of Cell Death: While both compounds induce apoptosis following mitotic arrest, Catharanthine has been shown to also activate autophagy through mTOR inhibition[8]. This suggests a broader, albeit less potent, mechanism of action that could be explored for combination therapies or in cancer types resistant to pure apoptosis-inducing agents.

References

A Comparative Guide to the Validation of Analytical Methods for Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Catharanthine Sulfate, a critical precursor in the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. The selection of a robust and reliable analytical method is paramount for ensuring the quality and efficacy of pharmaceutical products derived from Catharanthus roseus. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to facilitate informed decision-making in a research and development setting.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is often a balance between sensitivity, specificity, speed, and cost. The following table summarizes the performance characteristics of HPLC-UV, UHPLC-MS, and a representative HPTLC method for related vinca (B1221190) alkaloids, providing a baseline for comparison.

ParameterHPLC-UVUHPLC-MS/MSHPTLC (for Vinca Alkaloids)
Linearity (R²) > 0.999[1]> 0.9988[2]> 0.995[3]
Limit of Detection (LOD) 10 µg/mL[4]1-10 ng/mL[2]~100 ng/spot (for vincristine)[5]
Limit of Quantitation (LOQ) 32 µg/mL[4]3-30 ng/mL[2]~200 ng/spot (for vincamine)[3]
Precision (%RSD) < 2.0%[1]Intra-day: 0.23-2.71%, Inter-day: 0.40-2.90%[6]< 2%[5]
Accuracy/Recovery (%) 97.0%[1]92.8-104.1%[2]99.99 - 100.21% (for vincristine)[5]
Analysis Time ~20-30 minutes< 15 minutes[2]~20-30 minutes per plate
Specificity GoodExcellentModerate to Good
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility. The following are representative protocols for each of the discussed analytical techniques.

Sample Preparation from Catharanthus roseus Leaves (General Protocol)
  • Drying and Grinding: Dry the leaves of Catharanthus roseus to remove moisture and then grind them into a fine powder.[7]

  • Extraction: Macerate a known quantity of the powdered leaves (e.g., 50 grams) with a suitable solvent such as methanol (B129727) or ethanol.[8] The extraction can be performed using methods like cold maceration.[8]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator.

  • Acid-Base Partitioning: Dissolve the concentrated extract in a dilute acid (e.g., 3% HCl) and wash with a non-polar solvent (e.g., hexane) to remove chlorophyll (B73375) and other non-alkaloidal compounds. Basify the aqueous layer with a base (e.g., ammonia) to precipitate the alkaloids.

  • Final Extraction: Extract the alkaloids into an organic solvent like chloroform. Evaporate the solvent to obtain the crude alkaloid extract.

  • Sample Solution Preparation: Dissolve a precisely weighed amount of the dried extract or this compound standard in the mobile phase or a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution is often employed. For example, a mobile phase consisting of acetonitrile and 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v) at a pH of 3.5 can be used.[4]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[4]

  • Detection: UV detection at a wavelength of 254 nm.[4]

  • Injection Volume: 20 µL.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This method offers higher sensitivity and specificity, making it ideal for the analysis of low-concentration samples and complex matrices.

  • Instrumentation: A UHPLC system coupled with a mass spectrometer (e.g., Q-TOF).

  • Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is used for better resolution and faster analysis.[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate, is effective.[2]

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of vinca alkaloids.

  • Mass Analysis: The quantification can be performed using multiple reaction monitoring (MRM) for enhanced selectivity. The precursor ion for Catharanthine is m/z 337, with a characteristic product ion at m/z 144.[9]

High-Performance Thin-Layer Chromatography (HPTLC) Method (Representative for Vinca Alkaloids)

HPTLC is a cost-effective alternative for the simultaneous analysis of multiple samples. While a specific validated method for this compound was not detailed in the searched literature, the following protocol for other vinca alkaloids from Catharanthus roseus provides a strong starting point.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[8]

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of toluene, methanol, and diethylamine (B46881) in a ratio of 8.75:0.75:0.5 (v/v/v) has been used for the separation of vincristine.[8] The mobile phase should be optimized for this compound.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a suitable wavelength (e.g., 250 nm).[8]

Method Validation Workflow

A crucial aspect of any analytical method is its validation to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters cluster_2 System Suitability Testing cluster_3 Final Stage Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability (Resolution, Tailing Factor, etc.) Robustness->SST Documentation Documentation & Reporting SST->Documentation Routine_Use Routine Analysis Documentation->Routine_Use

Caption: A workflow diagram illustrating the key stages and parameters involved in the validation of an HPLC method.

References

Comparing the efficacy of different methods for Catharanthine extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Catharanthine from Catharanthus roseus is a critical first step in the synthesis of vital anticancer drugs like vinblastine (B1199706) and vincristine. This guide provides a comprehensive comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research or production needs.

Catharanthine, a terpenoid indole (B1671886) alkaloid, is a key precursor in the semi-synthesis of potent chemotherapeutic agents. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining this valuable compound. This document outlines and compares several leading extraction techniques, from conventional solvent-based methods to more advanced technologies.

Comparative Analysis of Extraction Efficacy

The selection of an appropriate extraction method is a balance of factors including yield, purity, extraction time, solvent consumption, and scalability. The following table summarizes quantitative data from various studies to provide a clear comparison of different techniques.

Extraction MethodKey ParametersCatharanthine Yield/RecoveryTotal Alkaloid Purity (%)Extraction TimeSolvent Consumption
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol (B129727) modifier100% recovery[1]High (selective extraction)40 minutes[1]Low (CO2 is recycled)
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 3 cycles0.2843 mg/g DW[1]Not specified30 minutes per cycle[1]Moderate
Ultrasound-Assisted Extraction (UAE) 80% ethanolComparable to NPCE[1]86.7%[2]30 minutes[2]Moderate
Microwave-Assisted Extraction (MAE) 80% ethanol, low microwave power, 1:20 solid-liquid ratioMore efficient than Soxhlet[1]88.2%[2]2 minutesLow
Accelerated Solvent Extraction (ASE) High temperature and pressureNot specified for Catharanthine88.8%[2]15-20 minutes[2]Moderate
Heat Reflux Extraction (HRE) 80% ethanol, 80°CLower than NPCE and UAE[1]Not specified3 hours[1]High
Maceration 80% ethanol, room temperatureLower than NPCE and UAE[1]71.3%[2]12-48 hours[1][2]High

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below to facilitate reproducibility and experimental design.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes carbon dioxide in its supercritical state, often with a polar co-solvent, to achieve high selectivity and extraction efficiency.

Procedure:

  • Sample Preparation: Dry and grind the leaves of Catharanthus roseus to a fine powder.

  • Extraction Vessel Loading: Pack the powdered plant material into the extraction vessel.

  • Supercritical CO2 Generation: Pressurize and heat carbon dioxide to its supercritical state (e.g., 250 bar and 80°C).

  • Modifier Addition: Introduce a modifier, such as methanol (e.g., 6.6 vol%), to the supercritical CO2 to enhance the solubility of Catharanthine.

  • Extraction: Pass the supercritical fluid mixture through the extraction vessel for a defined period (e.g., 40 minutes).

  • Separation: Reduce the pressure to allow CO2 to return to its gaseous state, causing the extracted Catharanthine to precipitate for collection.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of Catharanthine.

Negative-Pressure Cavitation Extraction (NPCE)

This technique employs negative pressure to induce cavitation, which disrupts plant cell walls and enhances extraction efficiency.

Procedure:

  • Sample Preparation: Grind the dried leaves of C. roseus to a 60-mesh particle size.

  • Extraction:

    • Place the powdered material in the extraction vessel.

    • Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Apply a negative pressure of -0.075 MPa for 30 minutes.

  • Repeat Extraction: Perform a total of three extraction cycles with fresh solvent for each cycle to maximize the yield.

  • Filtration and Concentration: Combine the extracts from all cycles, filter to remove solid plant material, and concentrate the filtrate using a rotary evaporator.

  • Quantification: Analyze the Catharanthine content in the crude extract using a validated HPLC method.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to a fast and efficient extraction.

Procedure:

  • Sample Preparation: Place 1g of powdered C. roseus leaves in a microwave-safe vessel.

  • Solvent Addition: Add 20 mL of 80% ethanol.

  • Soaking: Allow the mixture to soak for 1 hour.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply low power for 2 minutes.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

  • Analysis: Quantify the Catharanthine content in the extract using HPLC.

Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, which implode near the cell walls, enhancing penetration and extraction.

Procedure:

  • Sample Preparation: Mix powdered C. roseus leaves with a suitable solvent (e.g., 80% ethanol) in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature.

  • Filtration: Filter the mixture to separate the extract.

  • Analysis: Determine the Catharanthine concentration in the extract by HPLC.

Heat Reflux Extraction (HRE)

A conventional method where the solvent is boiled, and the vapors are condensed and returned to the extraction flask, maintaining a constant temperature.

Procedure:

  • Setup: Place the powdered plant material and 80% ethanol in a round-bottom flask.

  • Heating: Attach a condenser and heat the flask to the boiling point of the solvent (around 80°C for 80% ethanol).

  • Extraction: Allow the mixture to reflux for a set period (e.g., 3 hours).

  • Filtration: Cool the mixture and filter to collect the extract.

  • Analysis: Analyze the extract for Catharanthine content using HPLC.

Maceration

A simple, traditional method involving soaking the plant material in a solvent for an extended period.

Procedure:

  • Soaking: Submerge the powdered plant material in 80% ethanol in a sealed container.

  • Extraction: Let the mixture stand at room temperature for an extended period (e.g., 12-48 hours), with occasional agitation.

  • Filtration: Separate the extract from the solid residue by filtration.

  • Analysis: Quantify the Catharanthine content using HPLC.

Experimental Workflow and Logic

The general workflow for Catharanthine extraction, regardless of the specific method, follows a logical sequence from sample preparation to final analysis. This process is visualized in the following diagram.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Catharanthus roseus Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction_method Choice of Extraction Method (SFE, NPCE, UAE, MAE, HRE, Maceration) grinding->extraction_method solid_liquid_extraction Solid-Liquid Extraction extraction_method->solid_liquid_extraction filtration Filtration solid_liquid_extraction->filtration concentration Solvent Evaporation (Concentration) filtration->concentration crude_extract Crude Catharanthine Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification hplc_analysis HPLC Analysis (Yield & Purity Quantification) crude_extract->hplc_analysis Direct Analysis purification->hplc_analysis Purity Check pure_catharanthine Pure Catharanthine purification->pure_catharanthine

General workflow for Catharanthine extraction and analysis.

Conclusion

The selection of an optimal extraction method for Catharanthine is contingent on the specific goals of the research or production. For high-purity, high-recovery applications where initial investment is less of a concern, Supercritical Fluid Extraction (SFE) presents a compelling option due to its efficiency and the use of a recyclable, non-toxic solvent. For rapid, high-throughput screening or when minimizing solvent usage and time are critical, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly effective, demonstrating significantly better performance than conventional methods. Negative-Pressure Cavitation Extraction (NPCE) also offers a rapid and efficient alternative.

Traditional methods like Heat Reflux Extraction and Maceration , while simpler in terms of equipment, are considerably more time-consuming and solvent-intensive, and generally result in lower yields and purity. These methods may be suitable for preliminary studies or when advanced equipment is not available.

Ultimately, the data presented in this guide can assist researchers and professionals in making an informed decision based on the desired balance of yield, purity, speed, cost, and environmental impact for their specific application.

References

A Comparative Guide to Analytical Methods for Catharanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Catharanthine (B190766), a key precursor in the synthesis of anticancer drugs vincristine (B1662923) and vinblastine. The selection of a robust and reliable analytical method is critical for ensuring the quality and efficacy of pharmaceutical products derived from Catharanthus roseus. This document presents a cross-validation of different techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.

Comparative Analysis of Analytical Method Performance

The performance of an analytical method is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] A summary of the quantitative data for different analytical methods used for Catharanthine quantification is presented in the table below. This allows for a direct comparison of their linearity, sensitivity, precision, and accuracy.

Parameter HPLC-UV [6][7][8]LC-IT-MS [9]UPLC-Q-TOF-MS [10]LC-ESI-MS/MS [11]
Linearity (R²) > 0.99> 0.99> 0.9988Not explicitly stated
Limit of Detection (LOD) 10 µg/mL0.039 - 0.583 ng/mL1 - 10 ng/mLNot explicitly stated
Limit of Quantification (LOQ) 32 µg/mL0.118 - 1.767 ng/mL3 - 30 ng/mLNot explicitly stated
Precision (%RSD) 1.13% (Intra-day)0.23 - 2.71% (Intra-day), 0.40 - 2.90% (Inter-day)Not explicitly statedNot explicitly stated
Accuracy (Recovery %) 98%99.63 - 104.30%92.8 - 104.1%Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of Catharanthine due to its simplicity and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Merck Chromolith Performance reversed-phase C18 column.[6][7][8]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5.[6][7][8]

  • Flow Rate: 1.2 mL/min.[6][7][8]

  • Detection: UV detection at a wavelength of 254 nm.[6][7][8]

  • Sample Preparation: Leaf extracts of Catharanthus roseus are prepared and dissolved in a suitable solvent before injection.

Liquid Chromatography with Ion Trap Mass Spectrometry (LC-IT-MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of complex matrices.

  • Instrumentation: A liquid chromatography system coupled with an ion trap mass spectrometer.

  • Ionization Mode: Positive ion mode is used for high selectivity and sensitivity.[9]

  • Quantification: The precursor ion and product ion for the quantification of catharanthine are m/z 337→144.[9]

  • Method Validation: The method is validated for repeatability, limit of detection (LOD), calibration range, and recovery.[9]

Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

This advanced technique provides rapid and reliable identification and quantification of Catharanthine and other indole (B1671886) alkaloids.

  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer.

  • Column: A C18 column is used for the separation of alkaloids.[10]

  • Mobile Phase: A gradient elution using acetonitrile and water containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate.[10]

  • Run Time: The alkaloids are separated with good resolution within 13 minutes.[10]

  • Detection: Electrospray ionization (ESI) is used, and the analysis is performed to characterize the molecules and their fragment ions.[10]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method. While a specific validated method for Catharanthine was not detailed in the initial search, a general approach for related alkaloids is described.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60F254 aluminum plates.[12]

  • Mobile Phase: A mixture of toluene, methanol, and diethylamine (B46881) (8.75:0.75:0.5, v/v/v) has been used for the separation of vincristine, a related alkaloid.[12]

  • Detection: A CAMAG TLC scanner is used for scanning the plates at a specific wavelength (e.g., 250 nm for vincristine).[12]

  • Validation: The method is validated according to ICH guidelines.[12]

Visualizing the Method Validation Process

To better understand the workflow and interdependencies in analytical method validation, the following diagrams are provided.

analytical_method_cross_validation_workflow cluster_development Method Development cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison MD_Define Define Analytical Requirements MD_Select Select Analytical Technique MD_Define->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol MV_Execute Execute Validation Experiments MV_Protocol->MV_Execute MV_Report Generate Validation Report MV_Execute->MV_Report CVC_Data Compare Quantitative Data MV_Report->CVC_Data CVC_Select Select Fit-for-Purpose Method CVC_Data->CVC_Select

Caption: Workflow of analytical method cross-validation.

validation_parameter_relationships cluster_sensitivity Sensitivity cluster_accuracy_precision Accuracy & Precision LOD LOD LOQ LOQ LOD->LOQ Range Range LOQ->Range Accuracy Accuracy (Recovery) Precision Precision (RSD%) Linearity Linearity (R²) Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Range->Accuracy Range->Precision

Caption: Interrelationship of analytical validation parameters.

References

A Comparative Study on the Biological Activities of Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two prominent terpenoid indole (B1671886) alkaloids, Catharanthine and Vindoline. Both are naturally occurring compounds found in Catharanthus roseus and are critical precursors in the biosynthesis of the potent anticancer drugs, vinblastine (B1199706) and vincristine. While their role as building blocks for dimeric alkaloids is well-established, their individual biological activities are also of significant interest to the scientific community. This document aims to objectively compare their performance in key therapeutic areas, supported by available experimental data.

Anticancer Activity

Catharanthine and Vindoline both exhibit cytotoxic effects against cancer cell lines, although studies suggest a difference in their potency. Their primary mechanism of anticancer action is linked to their role in the formation of vinblastine and vincristine, which are potent inhibitors of microtubule polymerization, leading to mitotic arrest and apoptosis.[1] However, they also possess intrinsic cytotoxic properties.

Comparative Cytotoxicity Data

The following table summarizes the available data on the cytotoxic activity of Catharanthine and Vindoline against various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 ValueReference
Catharanthine HCT-116Human Colorectal Carcinoma60 µg/mL
HepG2Human Liver CarcinomaNot explicitly stated, but showed dose-dependent cytotoxicity[2]
Vindoline HCT-116Human Colorectal CarcinomaShowed some cytotoxic activity at 200 µg/mL

From the available data, Catharanthine appears to be a more potent cytotoxic agent than Vindoline against the HCT-116 cell line.

Signaling Pathways in Anticancer Activity

Catharanthine has been shown to induce autophagy in HepG2 liver carcinoma cells by inhibiting the mTOR signaling pathway.[2] This leads to autophagic cell death. Both Catharanthine and Vindoline are precursors to vinblastine and vincristine, which disrupt microtubule dynamics, a critical process in cell division.

anticancer_pathway cluster_catharanthine Catharanthine cluster_vindoline Vindoline (as precursor) Catharanthine Catharanthine mTOR mTOR (mammalian Target of Rapamycin) Catharanthine->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis_C Apoptosis Autophagy->Apoptosis_C induces Vindoline Vindoline Tubulin_V Tubulin Vindoline->Tubulin_V precursor to Vinca (B1221190) Alkaloids that bind Microtubule_V Microtubule Polymerization Tubulin_V->Microtubule_V inhibits Mitotic_Arrest_V Mitotic Arrest Microtubule_V->Mitotic_Arrest_V leads to Apoptosis_V Apoptosis Mitotic_Arrest_V->Apoptosis_V induces

Fig. 1: Anticancer signaling pathways of Catharanthine and Vindoline.

Neuroprotective Activity

Information on the direct comparative neuroprotective effects of Catharanthine and Vindoline is limited. However, the parent plant, Catharanthus roseus, has been traditionally used for conditions that may relate to neurological health. Further research is required to elucidate and quantify the specific neuroprotective activities of these individual alkaloids.

Antimicrobial Activity

Both Catharanthine and Vindoline have been reported to possess antimicrobial properties. They are believed to exert their effects by disrupting bacterial cell membranes and inhibiting their growth.[3]

Comparative Antimicrobial Activity Data

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Catharanthine and Vindoline on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Catharanthine and Vindoline stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Catharanthine and Vindoline in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of Catharanthine and Vindoline incubate_24h->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h remove_medium Remove medium incubate_3_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Fig. 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Catharanthine and Vindoline against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Catharanthine and Vindoline stock solutions

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (as an indicator of microbial growth)

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the stock solution of Catharanthine or Vindoline to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • After incubation, add 10 µL of the indicator solution to each well and incubate for a further 1-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator, indicating inhibition of microbial growth.

Conclusion

Catharanthine and Vindoline, as monomeric alkaloids, exhibit a range of biological activities, with their anticancer properties being the most studied. The available evidence suggests that Catharanthine is a more potent cytotoxic agent than Vindoline. Both compounds contribute to the well-known microtubule-disrupting effects of their dimeric derivatives, vinblastine and vincristine. While they also show promise as antimicrobial agents, more direct comparative studies with quantitative data are needed to fully elucidate their potential in this and other therapeutic areas like neuroprotection. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and conduct further comparative investigations into the biological activities of these important natural products.

References

Head-to-head comparison of different coupling reagents for Vinblastine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the potent anti-cancer agent Vinblastine, a complex bisindole alkaloid, critically relies on the efficient coupling of its two monomeric precursors: catharanthine (B190766) and vindoline (B23647). The choice of coupling reagent and methodology is paramount in determining the overall yield, diastereoselectivity, and scalability of the synthesis. This guide provides an objective comparison of different coupling reagents and methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

The primary challenge in Vinblastine synthesis lies in the stereoselective formation of the C16'-C21' bond that links the catharanthine (upper) and vindoline (lower) moieties. Over the years, several methods have been developed, each with its own set of advantages and limitations. This comparison focuses on the most prominent and mechanistically distinct approaches.

Key Coupling Strategies: A Comparative Overview

The coupling of catharanthine and vindoline typically proceeds via the generation of a reactive intermediate from catharanthine, which is then trapped by the nucleophilic vindoline. The main strategies differ in how this reactive intermediate is generated.

  • Fe(III)-Promoted Oxidative Coupling: This biomimetic approach, pioneered by Kutney and significantly advanced by Boger and others, utilizes ferric chloride (FeCl₃) to induce an oxidative fragmentation of catharanthine. This generates a presumed catharanthine amine radical cation, which then couples with vindoline. The initial product is anhydrovinblastine (B1203243), which can be subsequently oxidized to Vinblastine. This method is lauded for its high conversion rates to the anhydro precursor and the potential for a one-pot synthesis of Vinblastine.[1][2]

  • Modified Polonovski-Potier Reaction: One of the earliest successful methods, this reaction involves the activation of catharanthine N-oxide with trifluoroacetic anhydride (B1165640) (TFAA). This generates a reactive iminium ion that readily couples with vindoline. A key advantage of this method is the influence of temperature on the diastereoselectivity of the coupling, allowing for optimization.[1][3][4]

  • In Situ Generated Singlet Oxygen: A simplified and more environmentally benign approach involves the use of singlet oxygen (¹O₂) to oxidize catharanthine. The singlet oxygen can be generated in situ from the reaction of hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaClO). This method, while straightforward, has so far demonstrated more modest yields compared to the Fe(III)-promoted and Polonovski-Potier methods.[5]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the different coupling strategies based on published experimental data.

Coupling MethodCoupling Reagent(s)Key IntermediateAnhydrovinblastine YieldVinblastine Yield (Overall)Key AdvantagesKey Limitations
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, O₂ (air)Catharanthine radical cationup to 90%[1][2]40-43% (one-pot)[1][2][4][6]High conversion to anhydrovinblastine, potential for one-pot synthesis, good diastereoselectivity.Requires stoichiometric amounts of iron salts.
Polonovski-Potier Reaction m-CPBA, TFAAIminium ion from catharanthine N-oxideDiastereoselectivity dependent on temperature (≥ 5:1 at -78 °C)[1][3][4]10-40% (multi-step)[1][4]Well-established method, tunable diastereoselectivity.Requires preparation of N-oxide, multi-step process.
Singlet Oxygen Coupling H₂O₂, NaClOOxidized catharanthine intermediateNot explicitly reportedup to 20%[5]Simplified procedure, uses readily available and cheaper reagents.Lower reported yields, requires pH optimization.

Experimental Protocols

Fe(III)-Promoted Coupling and In Situ Oxidation to Vinblastine

This protocol is based on the work of Boger and co-workers.[1][2]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric Chloride (FeCl₃)

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric Acid (HCl)

  • Air (oxygen source)

Procedure:

  • A mixture of catharanthine and vindoline is dissolved in a cosolvent of trifluoroethanol and aqueous 0.1 N HCl.

  • Ferric chloride (5 equivalents) is added to the solution at room temperature (23 °C). The reaction is stirred, presumably to generate the catharanthine amine radical cation and facilitate coupling to the iminium ion intermediate.

  • After the initial coupling, the reaction mixture is added to a solution containing Fe(III) and sodium borohydride under an air atmosphere. This step leads to the oxidation of the C15'-C21' double bond of the anhydrovinblastine intermediate and reduction of the iminium ion to directly yield Vinblastine.

  • The reaction provides Vinblastine in approximately 43% yield, along with its naturally occurring isomer leurosidine (B1205338) (23%).[1]

Modified Polonovski-Potier Reaction

This protocol is a generalized procedure based on the seminal disclosures by Potier and Kutney.[1][3][4]

Materials:

  • Catharanthine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Vindoline

  • Trifluoroacetic anhydride (TFAA)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Catharanthine is oxidized to catharanthine N-oxide using m-CPBA in a suitable solvent like dichloromethane.

  • The resulting catharanthine N-oxide is then reacted with vindoline in the presence of trifluoroacetic anhydride (TFAA). This reaction is typically carried out at low temperatures (-78 °C) to improve the diastereoselectivity of the coupling, favoring the natural C16' stereochemistry.

  • The intermediate iminium ion is then reduced with sodium borohydride (NaBH₄) to yield anhydrovinblastine.

  • Further synthetic steps are required to convert anhydrovinblastine to Vinblastine.

Singlet Oxygen Mediated Coupling

This simplified procedure was developed for the semi-synthesis of Vinblastine.[5]

Materials:

  • Catharanthine-vindoline embonate complexes (or a mixture of catharanthine and vindoline)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Hypochlorite (NaClO)

  • Sodium Borohydride (NaBH₄)

  • Aqueous acidic medium (e.g., 0.1 M HCl)

Procedure:

  • A suspension of catharanthine and vindoline (e.g., as embonate complexes) is made in an aqueous acidic medium.

  • Singlet oxygen is generated in situ by the addition of hydrogen peroxide and sodium hypochlorite to the reaction mixture. This oxidizes catharanthine, initiating the coupling reaction with vindoline.

  • The pH of the reaction mixture is adjusted to optimize the yield (a maximum yield of 20% was reported at pH 8.3).

  • An excess of sodium borohydride is used for the reduction step to yield Vinblastine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the discussed coupling reactions.

Fe_Promoted_Coupling Catharanthine Catharanthine Radical_Cation Catharanthine Radical Cation Catharanthine->Radical_Cation FeCl₃ Vindoline Vindoline Iminium_Ion Iminium Ion Intermediate Vindoline->Iminium_Ion Radical_Cation->Iminium_Ion Coupling with Vindoline Anhydrovinblastine Anhydrovinblastine Iminium_Ion->Anhydrovinblastine NaBH₄ Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Oxidation (Fe(III)/NaBH₄/Air) Polonovski_Potier_Reaction Catharanthine Catharanthine N_Oxide Catharanthine N-Oxide Catharanthine->N_Oxide m-CPBA Vindoline Vindoline Anhydrovinblastine Anhydrovinblastine Vindoline->Anhydrovinblastine Iminium_Ion Iminium Ion Intermediate N_Oxide->Iminium_Ion TFAA Iminium_Ion->Anhydrovinblastine Coupling with Vindoline, then NaBH₄ Singlet_Oxygen_Coupling Catharanthine Catharanthine Oxidized_Cath Oxidized Catharanthine Catharanthine->Oxidized_Cath ¹O₂ (H₂O₂/NaClO) Vindoline Vindoline Coupled_Intermediate Coupled Intermediate Vindoline->Coupled_Intermediate Oxidized_Cath->Coupled_Intermediate Coupling with Vindoline Vinblastine Vinblastine Coupled_Intermediate->Vinblastine NaBH₄

References

Unveiling the Molecular Architecture: A Comparative Guide to Validating Catharanthine Sulfate's Structure Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of complex natural products like Catharanthine Sulfate (B86663) is a critical step in the journey from discovery to therapeutic application. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this important indole (B1671886) alkaloid, supported by experimental data and detailed protocols.

Catharanthine, a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, serves as a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] Its sulfate salt is often used in research and development. Accurate and unambiguous confirmation of its intricate three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring the quality and consistency of drug manufacturing processes.

While one-dimensional (1D) NMR provides initial insights, the complexity of Catharanthine's molecular framework necessitates the use of more sophisticated two-dimensional (2D) NMR techniques. These methods disperse the NMR signals across two frequency dimensions, resolving spectral overlap and revealing crucial connectivity information that is hidden in 1D spectra.

The Power of 2D NMR in Structural Elucidation

2D NMR spectroscopy stands as the cornerstone for the structural validation of Catharanthine Sulfate in solution. A suite of experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), work in concert to piece together the molecular puzzle.

A study on the isolation and characterization of indole alkaloids from Catharanthus roseus demonstrated the comprehensive application of these techniques for the complete structural elucidation of Catharanthine.[2] The constitution of the molecule was unequivocally clarified through the analysis of HSQC, HMBC, COSY, and Nuclear Overhauser Effect Spectroscopy (NOESY) data.[2]

Key 2D NMR Techniques and Their Contributions:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing the sequence of proton spin systems within the molecule, such as the ethyl group and the protons on the aliphatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct map of all C-H bonds, allowing for the unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. These correlations are critical for connecting the individual spin systems established by COSY and for identifying quaternary carbons that lack attached protons. For instance, key HMBC correlations from specific protons in Catharanthine helped to determine the bicyclic system of the molecule.[2]

The workflow for validating a chemical structure using these 2D NMR techniques is a systematic process of data acquisition, processing, and interpretation.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Validation A Prepare Sample (this compound in Deuterated Solvent) B Acquire 1D ¹H and ¹³C Spectra A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D Process 2D NMR Data (Fourier Transform, Phasing) C->D E Assign ¹H and ¹³C Chemical Shifts D->E F Analyze COSY Correlations (Identify Spin Systems) E->F G Analyze HSQC Correlations (Confirm C-H Connectivity) E->G H Analyze HMBC Correlations (Establish Long-Range Connectivity) E->H I Integrate All NMR Data F->I G->I H->I J Compare with Proposed Structure I->J K Final Structure Confirmation J->K

Workflow for 2D NMR-based structural validation.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, it is often complemented by other analytical methods for a comprehensive structural validation. The following table compares the performance of 2D NMR with Mass Spectrometry and X-ray Crystallography.

Feature2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atomic connectivity, stereochemistry (via NOESY), and dynamic information in solution.Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information.[3][4]Precise 3D atomic coordinates in the solid state, providing unambiguous stereochemistry and conformation.[5]
Sample Requirements Requires milligrams of pure sample dissolved in a deuterated solvent.Requires very small amounts (micrograms to nanograms) of sample.[4]Requires a suitable single crystal of the compound.
Experimental Time Can range from hours to days depending on the complexity of the molecule and the experiments performed.Relatively fast, with analyses often completed in minutes.Crystal growth can be time-consuming and is not always successful. Data collection and analysis are relatively quick.
Limitations Can be challenging for very large or highly symmetric molecules. Interpretation can be complex.Does not provide direct information on atomic connectivity or stereochemistry. Isomers can be difficult to distinguish.The obtained structure is for the solid state and may differ from the solution-state conformation. Not all compounds crystallize.

Supporting Experimental Data

The following tables summarize the key 1D and 2D NMR data for Catharanthine, which are essential for its structural validation.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Catharanthine

Positionδ¹³C (ppm)δ¹H (ppm), Multiplicity (J in Hz)
2133.8-
3108.95.85, s
5α/β52.33.55, m; 3.25, m
6α/β21.61.95, m; 1.85, m
7129.5-
8122.97.49, d (7.5)
9119.57.12, t (7.5)
10120.57.18, t (7.5)
11110.27.25, d (7.5)
12141.5-
1436.52.25, m
1527.81.65, m
1654.14.15, br s
17174.5-
1812.10.95, t (7.5)
19118.55.35, q (7.5)
2043.1-
2167.53.85, s
OMe52.53.75, s
NH-8.05, br s

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Key HMBC Correlations for Catharanthine

Proton(s)Correlated Carbon(s) (Position)
H-3C-2, C-7, C-21
H-5C-3, C-6, C-7, C-21
H-9C-7, C-8, C-11, C-13
H-15C-14, C-16, C-20, C-21
H-18C-19, C-20
H-21C-2, C-3, C-5, C-16, C-20
OMeC-17

Experimental Protocols

General 2D NMR Experimental Parameters
  • Sample Preparation: this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Temperature: Experiments are usually conducted at room temperature (e.g., 298 K).

COSY

The COSY experiment is a 2D homonuclear correlation experiment that reveals proton-proton couplings. A standard pulse sequence like cosygpqf is used. Key parameters to optimize include the spectral widths in both dimensions (F2 and F1) to cover all proton signals, and the number of increments in the F1 dimension to achieve adequate resolution.

HSQC

The HSQC experiment is a 2D heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons. A pulse sequence such as hsqcedetgpsisp2.2 is commonly employed. The spectral width in the F1 dimension is set to cover the entire ¹³C chemical shift range. The ¹JCH coupling constant is typically set to an average value of 145 Hz.

HMBC

The HMBC experiment is a 2D heteronuclear correlation experiment that detects long-range correlations between protons and carbons. A pulse sequence like hmbcgplpndqf is used. A crucial parameter is the long-range coupling constant (ⁿJCH), which is typically optimized for values between 4 and 10 Hz to observe two- and three-bond correlations.

Conclusion

2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for the structural validation of complex molecules like this compound in their solution state. While techniques like mass spectrometry and X-ray crystallography offer complementary and crucial information regarding molecular weight and solid-state structure, 2D NMR remains the gold standard for elucidating the intricate web of atomic connectivity and stereochemical relationships. The comprehensive data obtained from these NMR experiments provides a high degree of confidence in the assigned structure, which is indispensable for research, development, and quality control in the pharmaceutical industry.

References

Comparative Cytotoxicity of Catharanthine Sulfate on Diverse Cancer Cell Lines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Catharanthine Sulfate (B86663) across various cancer cell lines. Catharanthine, a monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a precursor to the potent anticancer drugs vinblastine (B1199706) and vincristine (B1662923) and exhibits its own significant anti-mitotic properties.[1] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes the involved signaling pathways to support further research and development.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of Catharanthine Sulfate's anticancer activity is its interaction with tubulin, the protein subunit of microtubules.[1] By binding to tubulin, Catharanthine interferes with its polymerization, which is essential for the formation of the mitotic spindle during cell division.[1] This disruption leads to several downstream effects:

  • Inhibition of Mitotic Spindle Formation: Prevents the proper assembly of microtubules, leading to a dysfunctional mitotic spindle.[1]

  • Cell Cycle Arrest: The failure to form a proper spindle activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]

  • Activation of Autophagy: In some cancer cell lines, such as HepG2, Catharanthine has been shown to activate autophagy signaling pathways by inhibiting mTOR, which can lead to autophagic cell death.[2][3]

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for Catharanthine against various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions (e.g., incubation time, assay method). The sulfate salt is commonly used for improved aqueous solubility in these assays.[1]

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
HepG2 Human Liver Carcinoma~15048MTT
HCT-116 Human Colon Carcinoma~590 (equivalent to 200 µg/mL)Not SpecifiedNot Specified
JURKAT E.6 Human T-cell Leukemia~0.63 (equivalent to 211 ng/mL)Not SpecifiedNot Specified
THP-1 Human Acute Monocytic Leukemia~0.62 (equivalent to 210 ng/mL)Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).[1]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[1]

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrootic cells: Annexin V-positive and PI-positive.[1]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[1]

Protocol:

  • Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.[1]

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in a staining solution containing PI and RNase A (to prevent RNA staining).[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of the cytotoxic properties of this compound.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Line Seeding (96-well plates) B Treatment with this compound (serial dilutions) A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E F Cell Treatment (6-well plates) E->F Investigate Mechanism for potent compounds G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H I Analysis of G2/M Arrest G->I J Quantification of Apoptosis H->J

General workflow for assessing the cytotoxicity of this compound.
Signaling Pathway: Catharanthine-Induced Apoptosis

This diagram illustrates the intrinsic signaling pathway leading to apoptosis following treatment with this compound.

G cluster_0 This compound Action cluster_1 Intrinsic Apoptosis Pathway A This compound B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D Mitotic Spindle Failure C->D E G2/M Phase Arrest D->E F Prolonged Mitotic Arrest E->F G Bcl-2 Family Dysregulation (e.g., increased Bax/Bcl-2 ratio) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation I->J K Caspase-9 Activation J->K L Caspase-3 Activation (Executioner Caspase) K->L M Apoptosis (Cell Death) L->M

Catharanthine-induced G2/M arrest and subsequent apoptosis via the intrinsic pathway.

References

Benchmarking Catharanthine Sulfate Purity Against a Certified Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a catharanthine (B190766) sulfate (B86663) test sample against a certified reference standard, offering detailed experimental protocols and supporting data. The aim is to equip researchers with the necessary information to critically evaluate the purity and quality of catharanthine sulfate for their specific research needs.

Data Presentation: Purity and Impurity Profile

The purity of this compound is paramount for reliable and reproducible research, especially in drug development where it serves as a crucial precursor to the anticancer agents vinblastine (B1199706) and vincristine.[1][2][3] A comparative analysis using High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of the purity and impurity profiles of a test sample against a certified reference standard.

Table 1: Comparative HPLC Purity Analysis

ParameterCertified Reference StandardThis compound Test SampleSpecification
Purity (by HPLC)99.88%99.65%≥98%[3][4][5][6]
Retention Time (min)12.5412.55Consistent with Standard
Total Impurities0.12%0.35%≤2%

Table 2: Impurity Profile Comparison by LC-MS

ImpurityRetention Time (min)m/z (Observed) in Test SamplePresence in Reference Standard
Related Alkaloid A8.72353.18Not Detected
Unknown Impurity 110.15321.15Not Detected
Vindoline (B23647) (Isomer)11.98457.23Not Detected

Experimental Protocols

Accurate determination of this compound purity and the identification of any impurities are achieved through a combination of orthogonal analytical techniques.[7]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To quantify the purity of the this compound sample by comparing its peak area to that of a certified reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[8]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[8]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 280 nm.[7][9]

  • Analysis: A standard solution of the certified reference material and a solution of the test sample are injected into the HPLC system. The purity is calculated by comparing the peak area of the main catharanthine peak in the sample to that of the standard. Impurities are identified by their retention times relative to the main peak.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Objective: To identify and characterize any unknown impurities present in the this compound sample.

  • Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[8]

  • Methodology: The same chromatographic conditions as the HPLC purity assessment can be used. The eluent from the HPLC is directed into the mass spectrometer.

  • Analysis: The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.[7] This data is crucial for elucidating the structures of unknown impurities by comparing them against spectral libraries and through structural elucidation.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of catharanthine and to detect any structurally related impurities.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Analysis: The 1H-NMR and 13C-NMR spectra of the test sample are acquired and compared to the spectra of the certified reference standard. The presence of unexpected signals may indicate impurities.[10][11]

Visualizing the Workflow and Biological Context

Experimental Workflow for Purity Benchmarking

The following diagram outlines the logical flow of the experimental process for benchmarking the purity of a this compound sample.

G cluster_0 Purity Benchmarking Workflow Sample_Preparation Sample & Standard Preparation HPLC_Analysis HPLC Purity Analysis Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS Impurity Identification HPLC_Analysis->LCMS_Analysis NMR_Analysis NMR Structural Confirmation LCMS_Analysis->NMR_Analysis Data_Comparison Data Comparison & Reporting NMR_Analysis->Data_Comparison

Experimental workflow for this compound purity analysis.

Biosynthetic Pathway of Catharanthine

Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the precursor strictosidine.[2] Understanding its biosynthetic pathway is crucial for researchers in metabolic engineering and natural product synthesis.

G cluster_1 Catharanthine Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediate_Steps Intermediate Steps Strictosidine->Intermediate_Steps Catharanthine Catharanthine Intermediate_Steps->Catharanthine Vinblastine Vinblastine/ Vincristine Catharanthine->Vinblastine Vindoline Vindoline Vindoline->Vinblastine

Simplified biosynthetic pathway of catharanthine.

References

Safety Operating Guide

Navigating the Disposal of Catharanthine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for Catharanthine Sulfate, ensuring the safety of laboratory personnel and the protection of the environment.

Based on available safety data, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, this does not preclude the need for responsible waste management. The primary recommendation for the disposal of this compound is to engage a licensed, professional waste disposal company.[1] This ensures that the compound is managed in accordance with all federal, state, and local regulations.[1]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated assess_waste Assess Waste: - Unused product? - Contaminated material? start->assess_waste is_hazardous Is waste mixed with hazardous substances? assess_waste->is_hazardous non_hazardous_disposal Engage Licensed Professional Waste Disposal Company for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Institutional Protocols for Hazardous Waste Disposal is_hazardous->hazardous_disposal Yes document Document Disposal: - Date - Quantity - Disposal Company non_hazardous_disposal->document hazardous_disposal->document end End: Proper Disposal Completed document->end

This compound Disposal Workflow

Key Disposal Considerations

While this compound itself is not classified as hazardous, it is crucial to consider the context of the waste stream. If the compound has been mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste and disposed of according to institutional and regulatory protocols for hazardous materials.

Waste Identification and Segregation:

  • Unused Product: Unused this compound should be offered to a licensed professional waste disposal company.[1]

  • Contaminated Materials: Any materials, such as personal protective equipment (PPE), spill cleanup supplies, or labware that have come into contact with this compound, should be evaluated. If these materials are contaminated with other hazardous substances, they must be disposed of as hazardous waste.

  • Empty Containers: Empty containers of this compound should be managed in accordance with laboratory and local regulations. In many cases, triple-rinsing the container with an appropriate solvent may be required before it can be disposed of as non-hazardous waste. The rinsate should be collected and disposed of as chemical waste.

Regulatory Compliance: It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Absence of Specific Neutralization Protocols and Quantitative Data

Due to its classification as a non-hazardous substance, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Similarly, quantitative data such as concentration limits for drain disposal are not provided in safety data sheets, as disposal via sanitary sewer systems is generally not recommended for chemical products. The standard and safest practice is professional disposal.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Catharanthine Sulfate. Due to its classification as a precursor to potent cytotoxic agents and its inherent anti-mitotic properties, a cautious approach to handling is mandatory to minimize exposure and ensure a safe laboratory environment.

Immediate Safety Concerns and PPE

While some safety data sheets (SDS) may classify this compound as non-hazardous, its demonstrated anti-mitotic and cytotoxic activities, alongside the "Harmful if swallowed" classification of its base compound, necessitate handling it as a potent, potentially hazardous compound.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[3] Adherence to the principle of "As Low As Reasonably Achievable" (ALARA) is paramount.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Operation Required PPE Rationale
Handling solid compound (weighing, aliquoting) - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- FFP3/N95 RespiratorPrevents skin contact and inhalation of fine powder.
Preparing solutions - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- Work within a certified chemical fume hood or biological safety cabinet.Protects against splashes and aerosol generation.
Administering to cell cultures or animals - Nitrile Gloves- Disposable Gown- Safety GlassesStandard laboratory practice to prevent contamination and minimal exposure.
Cleaning and decontamination - Heavy-duty Nitrile or Neoprene Gloves- Disposable Gown- Safety Goggles with Side ShieldsProtects against contact with contaminated surfaces and cleaning agents.
Waste disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side ShieldsPrevents exposure during handling of cytotoxic waste.

Step-by-Step Handling and Disposal Workflow

To ensure safety and proper logistical management from receipt to disposal, the following workflow must be strictly followed. This process is designed to minimize contamination and accidental exposure.

G cluster_receiving Receiving & Storage cluster_preparation Preparation (in Chemical Fume Hood) cluster_experiment Experimental Use cluster_decontamination Decontamination cluster_disposal Waste Disposal receiving 1. Receipt of this compound storage 2. Store at -20°C in a designated, labeled area receiving->storage ppe 3. Don Full PPE storage->ppe weighing 4. Weigh solid in a contained manner ppe->weighing dissolution 5. Prepare stock solution weighing->dissolution experiment 6. Perform Experiment dissolution->experiment decontaminate_surfaces 7. Decontaminate all work surfaces experiment->decontaminate_surfaces decontaminate_equipment 8. Decontaminate non-disposable equipment decontaminate_surfaces->decontaminate_equipment dispose_sharps 9. Dispose of contaminated sharps in a cytotoxic sharps container decontaminate_equipment->dispose_sharps dispose_solid 10. Dispose of contaminated solid waste in a labeled cytotoxic waste bag dispose_sharps->dispose_solid dispose_liquid 11. Dispose of liquid waste in a labeled cytotoxic liquid waste container dispose_solid->dispose_liquid final_disposal 12. Arrange for licensed cytotoxic waste disposal dispose_liquid->final_disposal

Caption: Safe handling workflow for this compound.

Detailed Protocols

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity is compromised, treat it as a spill. Store this compound in a tightly sealed container at -20°C, protected from light and moisture. The storage area should be clearly labeled as "Cytotoxic Agents" or "High Potency Compounds."

Spill Management

In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing full PPE (including a respirator), cover the spill with absorbent material. For liquid spills, work from the outside in. For solid spills, gently cover with damp absorbent material to avoid raising dust. Collect all contaminated materials into a cytotoxic waste container. Decontaminate the spill area with a suitable agent (e.g., 10% bleach solution followed by a water or ethanol (B145695) rinse), then thoroughly wash your hands.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste.

  • Solid Waste: This includes gloves, gowns, bench paper, and any other contaminated disposable items. Place these in a designated, sealed, and clearly labeled yellow cytotoxic waste bag.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof cytotoxic sharps container.

All cytotoxic waste must be disposed of through a licensed chemical waste management company in accordance with local and national regulations. Ensure that the waste is clearly identified as "Cytotoxic Waste" for the disposal vendor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.